molecular formula C6H4IN3O B599139 6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one CAS No. 1201784-97-5

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one

Cat. No.: B599139
CAS No.: 1201784-97-5
M. Wt: 261.022
InChI Key: PZMASEPEWLSQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This fused heterocyclic system is of significant interest due to its structural similarity to purine bases, making it a privileged pharmacophore for developing therapeutics against various diseases . The iodine substituent at the 6-position offers a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. The pyrrolo[2,1-f][1,2,4]triazine core is a recognized structural motif in several targeted therapies, particularly in kinase inhibition . This scaffold is an integral part of approved drugs, such as the kinase inhibitor avapritinib, and has been extensively explored in the development of compounds targeting VEGFR-2, anaplastic lymphoma kinase (ALK), and other kinase families . Furthermore, closely related C-nucleoside analogs based on this scaffold, such as Remdesivir, demonstrate potent broad-spectrum antiviral activity, highlighting the platform's utility in antiviral research . This compound is provided for research use only and is intended for the synthesis of novel molecules for biological screening and the investigation of new therapeutic agents.

Properties

IUPAC Name

6-iodo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMASEPEWLSQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NN2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735090
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201784-97-5
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201784-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Iodopyrrolo[2,1-f]triazin-4(1H)-one: A Technical Guide

Synthesis of 6-Iodopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a viable synthetic pathway for 6-iodopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The proposed synthesis is a two-stage process commencing with the construction of the core pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one scaffold, followed by a regioselective iodination. This document provides detailed experimental protocols derived from analogous transformations reported in the scientific literature, alongside a structured presentation of key data and a visualization of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 6-iodopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one is strategically divided into two key stages:

  • Stage 1: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one Core. This stage focuses on the construction of the fundamental bicyclic ring system. The presented pathway begins with the formation of a 1-amino-1H-pyrrole-2-carboxamide intermediate, which then undergoes intramolecular cyclization to yield the desired pyrrolotriazinone core.

  • Stage 2: Iodination of the Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one Core. The second stage involves the regioselective introduction of an iodine atom at the C6 position of the pyrrolotriazinone ring system using an electrophilic iodinating agent.

The overall synthetic transformation is depicted in the following workflow diagram:

Synthesis_Pathwaycluster_stage1Stage 1: Pyrrolotriazinone Core Synthesiscluster_stage2Stage 2: IodinationPyrrole-2-carboxamidePyrrole-2-carboxamide1-Amino-1H-pyrrole-2-carboxamide1-Amino-1H-pyrrole-2-carboxamidePyrrole-2-carboxamide->1-Amino-1H-pyrrole-2-carboxamideAminationPyrrolo[2,1-f]triazin-4(1H)-onePyrrolo[2,1-f]triazin-4(1H)-one1-Amino-1H-pyrrole-2-carboxamide->Pyrrolo[2,1-f]triazin-4(1H)-oneCyclization6-Iodopyrrolo[2,1-f]triazin-4(1H)-one6-Iodopyrrolo[2,1-f]triazin-4(1H)-onePyrrolo[2,1-f]triazin-4(1H)-one->6-Iodopyrrolo[2,1-f]triazin-4(1H)-oneIodination (NIS)

Figure 1: Proposed synthesis pathway for 6-iodopyrrolo[2,1-f]triazin-4(1H)-one.

Experimental Protocols

Stage 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one

This stage is conceptualized based on established methods for the synthesis of similar pyrrolotriazinone structures.[1][4]

Step 1.1: Synthesis of 1-Amino-1H-pyrrole-2-carboxamide

A plausible route to this key intermediate involves the amination of a suitable pyrrole-2-carboxamide precursor.

  • Reaction Scheme:

    step1_1Pyrrole-2-carboxamidePyrrole-2-carboxamide1-Amino-1H-pyrrole-2-carboxamide1-Amino-1H-pyrrole-2-carboxamidePyrrole-2-carboxamide->1-Amino-1H-pyrrole-2-carboxamideNH2Cl or similar aminating agent

    Figure 2: Synthesis of 1-Amino-1H-pyrrole-2-carboxamide.

  • Experimental Protocol (Adapted from related syntheses):

    • To a solution of pyrrole-2-carboxamide in a suitable anhydrous solvent (e.g., DMF), add a strong base (e.g., NaH) at a reduced temperature (0 °C).

    • After stirring for a short period, introduce the aminating agent (e.g., a freshly prepared solution of monochloramine in an ethereal solvent).

    • Allow the reaction to proceed at a controlled temperature until completion, monitored by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent.

    • Purify the crude product by crystallization or column chromatography to yield 1-amino-1H-pyrrole-2-carboxamide.

Step 1.2: Cyclization to Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one

The formation of the triazinone ring can be achieved through the reaction of the aminopyrrole with a one-carbon synthon, such as an orthoformate, followed by cyclization.

  • Reaction Scheme:

    step1_21-Amino-1H-pyrrole-2-carboxamide1-Amino-1H-pyrrole-2-carboxamidePyrrolo[2,1-f]triazin-4(1H)-onePyrrolo[2,1-f]triazin-4(1H)-one1-Amino-1H-pyrrole-2-carboxamide->Pyrrolo[2,1-f]triazin-4(1H)-one1. Triethyl orthoformate2. Heat or acid catalyst

    Figure 3: Cyclization to form the pyrrolotriazinone core.

  • Experimental Protocol (Adapted from related syntheses):

    • Dissolve 1-amino-1H-pyrrole-2-carboxamide in an excess of triethyl orthoformate.

    • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

    • The resulting crude product can be purified by crystallization from a suitable solvent system to afford pure pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one.

Stage 2: Iodination of Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one

The introduction of iodine at the C6 position is proposed to proceed via an electrophilic aromatic substitution using N-iodosuccinimide (NIS).[5][6] The pyrrole ring is anticipated to be sufficiently electron-rich to undergo this transformation.

  • Reaction Scheme:

    stage2Pyrrolo[2,1-f]triazin-4(1H)-onePyrrolo[2,1-f]triazin-4(1H)-one6-Iodopyrrolo[2,1-f]triazin-4(1H)-one6-Iodopyrrolo[2,1-f]triazin-4(1H)-onePyrrolo[2,1-f]triazin-4(1H)-one->6-Iodopyrrolo[2,1-f]triazin-4(1H)-oneN-Iodosuccinimide (NIS)Acetonitrile, rt

  • Experimental Protocol:

    • Dissolve pyrrolo[2,1-f]t[1][2][3]riazin-4(1H)-one in a suitable aprotic solvent such as acetonitrile or dichloromethane.

    • Add N-iodosuccinimide (1.0-1.2 equivalents) to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is anticipated to be complete within a few hours.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 6-iodopyrrolo[2,1-f]t[1][2][3]riazin-4(1H)-one.

Quantitative Data Summary

The following table summarizes the expected molecular weights and provides a target for the synthesis. Yields are estimates based on similar reactions reported in the literature and should be optimized during experimental work.

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated Yield (%)
1-Amino-1H-pyrrole-2-carboxamideC₅H₇N₃O125.1360-75
Pyrrolo[2,1-f]t[1][2][3]riazin-4(1H)-oneC₆H₅N₃O135.1270-85
6-Iodopyrrolo[2,1-f]t[1][2][3]riazin-4(1H)-oneC₆H₄IN₃O261.0280-95

Conclusion

This technical guide provides a comprehensive and actionable pathway for the synthesis of 6-iodopyrrolo[2,1-f]t[1][2][3]riazin-4(1H)-one. The proposed two-stage approach, involving the initial construction of the pyrrolotriazinone core followed by regioselective iodination, is based on established and reliable chemical transformations. The detailed experimental protocols and data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the preparation of this and structurally related compounds for further investigation. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory setting, with appropriate safety precautions.

An In-depth Technical Guide to the Synthesis and Characterization of Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine nucleosides has led to the development of potent antiviral agents, most notably the FDA-approved drug Remdesivir for the treatment of COVID-19.[1] Furthermore, this versatile core is a key component in numerous kinase inhibitors targeting a range of cancers.[2][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of pyrrolo[2,1-f]triazine derivatives, tailored for researchers and professionals in the field.

Core Synthetic Strategies

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be broadly categorized into several effective strategies, primarily involving the construction of the triazine ring onto a pre-existing pyrrole derivative or through cycloaddition reactions.

A prevalent and scalable method involves the cyclization of an N-aminated pyrrole precursor with a suitable one-carbon source.[1][5] For instance, the reaction of an N-aminopyrrole derivative with formamidine acetate is a common approach to introduce the final carbon and nitrogen atoms of the triazine ring.[1] Another key strategy is the 1,3-dipolar cycloaddition reaction between an N-ylide of a 1,2,4-triazine and a dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), which allows for the direct formation of the fused pyrrolo[2,1-f]triazine system.[6] Transition metal-mediated syntheses, particularly those utilizing copper catalysts, have also been developed for the efficient construction of this scaffold.[7]

Below is a diagram illustrating a generalized synthetic workflow for preparing pyrrolo[2,1-f]triazine derivatives, starting from a pyrrole precursor.

G Start Pyrrole Derivative N_Amination N-Amination Start->N_Amination e.g., NH2Cl, NaH Cyclization Cyclization N_Amination->Cyclization e.g., Formamidine acetate Final_Product Pyrrolo[2,1-f]triazine Derivative Cyclization->Final_Product

Caption: Generalized workflow for pyrrolo[2,1-f]triazine synthesis.

Key Synthetic Protocols

This section details representative experimental procedures for the synthesis of pyrrolo[2,1-f]triazine derivatives, based on methods reported in the literature.

Protocol 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol describes a scalable synthesis of the core structure of Remdesivir, starting from 2-cyanopyrrole.[8]

Step 1: N-Amination of 2-Cyanopyrrole

  • To a stirred solution of anhydrous dimethylformamide (DMF) (6.0 L) under a nitrogen atmosphere at 0–5 °C, add sodium hydride (60% dispersion in mineral oil, 0.29 kg, 7.17 mol).[8]

  • Stir the mixture at 0–5 °C for 20–30 minutes.[8]

  • Add 2-cyanopyrrole (0.60 kg, 6.52 mol) to the reaction mixture while maintaining the internal temperature between 5 and 10 °C.[8]

  • Stir the resulting mixture for 30–40 minutes at this temperature.[8]

  • In a separate vessel, prepare a solution of chloramine.

  • Add the chloramine solution to the reaction mixture to yield N-amino-2-cyanopyrrole.

Step 2: Cyclization to form Pyrrolo[2,1-f][1][2][3]triazin-4-amine

  • To the N-amino-2-cyanopyrrole intermediate in solution, add formamidine acetate.

  • Heat the reaction mixture to facilitate the cyclization reaction.

  • After the reaction is complete (monitored by a suitable technique like TLC or LC-MS), cool the mixture.

  • Stop the stirring and isolate the solid product by filtration.

  • Wash the filter cake with water (0.6 L) and then with methyl tert-butyl ether (MTBE) (1.2 L).[8]

  • Dry the product under vacuum at 50–55 °C to a constant weight.[8] The yield of pyrrolo[2,1-f][1][2][3]triazin-4-amine is approximately 67%.[8]

Protocol 2: Synthesis of Substituted Pyrrolo[2,1-f]triazines via 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of 2,4-disubstituted pyrrolo[2,1-f]triazines.[6]

  • Suspend N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran (THF) or absolute dioxane.[6]

  • Add dimethyl acetylenedicarboxylate (1.2 mmol) to the suspension.[6]

  • Add triethylamine (1.1 mmol) dropwise while stirring.[6]

  • Continue stirring the reaction mixture at room temperature until a crystalline product precipitates.[6]

  • Separate the precipitated product by filtration and recrystallize from a suitable solvent.[6]

Characterization of Pyrrolo[2,1-f]triazine Derivatives

The structural elucidation and purity assessment of synthesized pyrrolo[2,1-f]triazine derivatives are typically achieved using a combination of spectroscopic and analytical techniques.

Common Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure, providing information about the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of specific functional groups within the molecule.

  • Melting Point (Mp): The melting point is a useful indicator of the purity of a crystalline solid.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which is used to verify the empirical formula.[6]

Table 1: Spectroscopic and Physical Data for Selected Pyrrolo[2,1-f]triazine Derivatives
CompoundMolecular Formula¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)M.p. (°C)Yield (%)Ref
Pyrrolo[2,1-f][1][2][3]triazin-4-amineC₆H₆N₄7.78 (s, 1H), 7.68 (br s, 2H), 7.59–7.58 (m, 1H), 6.86–6.84 (m, 1H), 6.60–6.58 (m, 1H) in DMSO-d₆155.5, 147.9, 118.1, 114.3, 110.0, 101.2 in DMSO-d₆134.1 [M]⁺-67[8]
5-Fluoro-pyrrolo[2,1-f][1][2][3]triazin-4-oneC₆H₄FN₃O8.83 (s, 1H), 7.34 (m, 1H), 6.42 (d, J = 13 Hz, 1H) in DMSO-d₆161.5, 150.1, 143.1 (d, J = 247 Hz), 113.8 (d, J = 3 Hz), 107.9 (d, J = 27 Hz), 96.5 (d, J = 14 Hz) in DMSO-d₆154.0416 [M+H]⁺-50[9][10]
Dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylateC₂₃H₁₉N₃O₄2.90 (s, 3H), 3.40 (s, 3H), 3.86 (s, 3H), 7.53–7.54 (m, 3H), 7.57–7.60 (m, 2H), 7.62–7.65 (m, 1H), 7.72–7.75 (m, 2H), 8.40–8.43 (m, 2H) in DMSO-d₆10.5, 52.4, 52.5, 112.8, 116.5, 117.9, 127.9, 128.7, 128.9, 129.2, 131.5, 131.6, 134.9, 136.5, 154.7, 162.6, 163.9, 164.6 in DMSO-d₆402 [M+1]⁺206-20830[6]
Dimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylateC₂₃H₁₈BrN₃O₄2.84 (s, 3H), 3.49 (s, 3H), 3.84 (s, 3H), 7.53–7.62 (m, 3H), 7.64–7.71 (m, 2H), 7.79–7.85 (m, 2H), 8.33–8.43 (m, 2H) in DMSO-d₆10.5, 52.6, 52.7, 112.4, 116.5, 117.7, 125.3, 127.8, 129.2, 130.7, 131.6, 131.7, 131.9, 134.6, 135.5, 154.4, 161.3, 163.8, 164.7 in DMSO-d₆482 [M+2]⁺155-15754[6]

Biological Activity and Signaling Pathways

Pyrrolo[2,1-f]triazine derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development.[1] They are particularly prominent as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[2]

Kinase Inhibition

Several pyrrolo[2,1-f]triazine-based compounds have been identified as potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), c-Met, and Phosphoinositide 3-kinases (PI3Ks).[2][3][11] The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.[3][12]

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Phosphorylation Pyrrolo Pyrrolo[2,1-f]triazine Derivative Pyrrolo->RTK Inhibits ATP ATP ATP->RTK Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

Antiviral Activity

The pyrrolo[2,1-f]triazine core is a key pharmacophore in several antiviral agents.[6] Remdesivir, a prodrug, is metabolized to its active triphosphate form, which acts as an adenosine nucleotide analog. This analog competes with natural ATP for incorporation into nascent viral RNA chains by the RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.[1]

Table 2: Biological Activity of Selected Pyrrolo[2,1-f]triazine Derivatives
Compound ClassTargetIC₅₀Cell Line/AssayBiological ActivityRef
N-cyclopropylamide derivativeVEGFR-211 nMKinase assayPotent and selective VEGFR-2 inhibition[2]
6-aminocarbonyl derivative (14a)PI3Kα122 nMKinase assaySelective PI3Kα/δ inhibition[7]
6-aminocarbonyl derivative (14a)PI3Kδ119 nMKinase assaySelective PI3Kα/δ inhibition[7]
4-((3-chloro-4-fluorophenyl)amino) derivativeEGFR-DiFi human colon tumor cellsInhibition of cellular proliferation[3]
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]triazine-5,6-dicarboxylateInfluenza A (H1N1)4 µg/mLMDCK cellsAntiviral activity, neuraminidase inhibition[6]
2,7-disubstituted derivative (29)JAK20.17 ± 0.03 nMKinase assayPotent JAK2 inhibition[2]

Conclusion

The pyrrolo[2,1-f]triazine scaffold continues to be a highly valuable template in modern drug discovery. The synthetic methodologies outlined provide robust and versatile routes to a wide array of derivatives. The potent and diverse biological activities, particularly in oncology and virology, underscore the importance of this heterocyclic system. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of pyrrolo[2,1-f]triazine derivatives. Further research into structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of new and improved therapeutic agents based on this remarkable core.

References

An In-depth Technical Guide to the Mechanism of Action of Pyrrolo[2,1-f]triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, demonstrating a remarkable versatility that spans from antiviral to anticancer applications.[4][5] This technical guide provides a comprehensive overview of the predominant mechanism of action for this class of compounds: kinase inhibition. It details their molecular targets within key signaling pathways, presents quantitative inhibitory data, and furnishes detailed experimental protocols for the assays used to characterize their activity. The primary focus is on their role as ATP-competitive inhibitors targeting critical kinases involved in oncogenesis and other disease states.[6]

Core Mechanism of Action: Kinase Inhibition

Pyrrolo[2,1-f]triazine derivatives primarily function as small molecule kinase inhibitors.[3][7] Their heterocyclic structure effectively mimics the well-established quinazoline kinase inhibitor scaffold, allowing them to bind to the ATP pocket of various protein kinases. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that are often dysregulated in diseases like cancer.[6] The versatility of the scaffold allows for substitutions at multiple positions, enabling the development of potent and selective inhibitors against a range of kinase targets.

Beyond kinase inhibition, certain pyrrolo[2,1-f]triazine derivatives have been shown to inhibit the Hedgehog signaling pathway, and others, particularly C-nucleoside analogues, exhibit antiviral or direct cytotoxic activities.[1][8][9][10]

Key Signaling Pathways and Molecular Targets

The therapeutic potential of pyrrolo[2,1-f]triazine compounds stems from their ability to modulate multiple dysregulated signaling pathways crucial for cell proliferation, survival, and angiogenesis.

Receptor Tyrosine Kinase (RTK) Pathways: EGFR and VEGFR-2

Many pyrrolo[2,1-f]triazine compounds are potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][11] Inhibition of these receptors blocks downstream signaling through cascades like the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation.

EGFR_VEGFR_Pathway ligand EGF / VEGF receptor EGFR / VEGFR-2 ligand->receptor ras RAS receptor->ras inhibitor Pyrrolo[2,1-f]triazine Compound inhibitor->receptor Inhibits ATP Binding raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Cell Proliferation, Angiogenesis nucleus->proliferation

Fig. 1: Inhibition of EGFR/VEGFR-2 Signaling.
The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is another critical target. Aberrant PI3K signaling is a key factor in many immunological disorders and cancers.[12] Specific pyrrolo[2,1-f]triazine derivatives have been developed as selective inhibitors of PI3K isoforms, particularly PI3Kδ, thereby blocking the downstream activation of AKT and mTOR, which are central regulators of cell growth and survival.[12]

PI3K_Pathway rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 inhibitor Pyrrolo[2,1-f]triazine Compound inhibitor->pi3k Inhibits pip2 PIP2 pip2->pip3 converts to akt AKT pip3->akt mtor mTOR akt->mtor survival Cell Growth & Survival mtor->survival

Fig. 2: Inhibition of the PI3K/AKT/mTOR Pathway.
The Hedgehog Signaling Pathway

Misregulation of the Hedgehog (Hh) signaling pathway is implicated in the development of several cancers.[13][14] Certain pyrrolo[2,1-f]triazine compounds act as inhibitors of this pathway by modulating the activity of the Smoothened (SMO) receptor, which prevents the activation of Gli family transcription factors and subsequent expression of target genes.[1][10]

Hedgehog_Pathway ptch1 PTCH1 smo SMO ptch1->smo Inhibits sufu SUFU smo->sufu Inhibits inhibitor Pyrrolo[2,1-f]triazine Compound inhibitor->smo Inhibits gli GLI sufu->gli Inhibits gli_a GLI (Activator) gli->gli_a Activation nucleus Nucleus gli_a->nucleus target_genes Target Gene Expression nucleus->target_genes

Fig. 3: Inhibition of the Hedgehog Signaling Pathway.

Quantitative Data: In Vitro Inhibitory Activity

The potency of pyrrolo[2,1-f]triazine derivatives has been quantified against numerous kinases. The following tables summarize key IC₅₀ values from published studies.

Table 1: Inhibition of Receptor Tyrosine Kinases

Compound Ref. Target Kinase IC₅₀ (nM) Cellular Assay IC₅₀ (nM)
19 [11] c-Met 2.3 ± 0.1 BaF3-TPR-Met 0.71 ± 0.16
19 [11] VEGFR-2 5.0 ± 0.5 HUVEC-VEGFR2 37.4 ± 0.31
21 [11] ALK 10 ± 2 - -
21 [11] IGF-1R 1137 ± 398 - -
2 [11] VEGFR-2 66 - -
3 [11] VEGFR-2 23 - -
1 [11] EGFR 100 - -

| 18 [11] | VEGFR-2 | 11 | HUVEC Proliferation | Potent |

Table 2: Inhibition of Other Kinases

Compound Ref. Target Kinase IC₅₀ (nM)
23 (cis-isomer) [11] ALK 3

| 24 (trans-isomer) [11] | ALK | 5 |

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the characterization of pyrrolo[2,1-f]triazine inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the IC₅₀ of a compound against a purified kinase, such as VEGFR-2 or EGFR, using an ATP consumption-based luminescent readout (e.g., Kinase-Glo®).[2][4][15]

  • Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of a specific kinase.

  • Principle: The assay measures the amount of ATP remaining after a kinase reaction. The kinase transfers phosphate from ATP to a substrate. The addition of a detection reagent stops the reaction and measures the remaining ATP via a luciferase-luciferin reaction, which produces a luminescent signal inversely proportional to kinase activity.

  • Materials:

    • Recombinant human kinase (e.g., VEGFR-2, EGFR).[2][4]

    • Kinase-specific substrate (e.g., Poly(Glu:Tyr, 4:1) for VEGFR-2).[2]

    • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[15]

    • ATP solution.

    • Test compound (pyrrolo[2,1-f]triazine derivative) serially diluted in DMSO.

    • Luminescent Kinase Assay Kit (e.g., Kinase-Glo® MAX).[16]

    • White, opaque 96- or 384-well assay plates.

    • Multichannel pipettes and a luminometer.

  • Workflow Diagram:

Kinase_Assay_Workflow start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) plate_setup Plate Inhibitor/ Vehicle Controls start->plate_setup add_enzyme Add Kinase/ Substrate Mix plate_setup->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubate Incubate (e.g., 30-60 min at 30°C) add_atp->incubate add_detection Add Detection Reagent (e.g., Kinase-Glo®) incubate->add_detection incubate_lum Incubate (10 min at RT) add_detection->incubate_lum read_plate Read Luminescence incubate_lum->read_plate analyze Analyze Data (Calculate IC₅₀) read_plate->analyze

Fig. 4: Workflow for a Luminescence-Based Kinase Assay.
  • Procedure:

    • Reagent Preparation: Prepare a master mix containing kinase buffer, kinase enzyme, and the appropriate substrate. Prepare serial dilutions of the test compound in kinase buffer, maintaining a constant DMSO concentration (e.g., 1%).

    • Plate Setup: Add 5 µL of the diluted test compound solutions or vehicle (for positive and blank controls) to the wells of the assay plate.

    • Enzyme Addition: To "Test" and "Positive Control" wells, add 20 µL of the kinase/substrate master mix. To "Blank" wells (no enzyme), add 20 µL of kinase buffer with substrate.[2]

    • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution to all wells. The final ATP concentration should be near the Kₘ for the specific kinase if known.

    • Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[2][15]

    • Detection: Equilibrate the plate and the detection reagent to room temperature. Add 50 µL of the detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction.[2][16]

    • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

    • Measurement: Read the luminescence using a microplate reader.

    • Data Analysis: Subtract the "Blank" signal from all other wells. Calculate the percentage of inhibition relative to the "Positive Control" (0% inhibition). Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.[17][18]

  • Objective: To determine the effect of a pyrrolo[2,1-f]triazine compound on the proliferation of cancer cell lines.

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals. These crystals are solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., DiFi, HUVEC).[11]

    • Complete cell culture medium.

    • Test compound.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • Sterile 96-well clear, flat-bottom microplates.

    • Spectrophotometer (plate reader).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[4]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated and untreated controls.

    • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.[4]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

    • Measurement: Leave the plate at room temperature in the dark for at least 2 hours.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[18]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the phosphorylation status of key proteins within a signaling cascade (e.g., MAPK or PI3K/AKT) after treatment with an inhibitor.[19][20]

  • Objective: To confirm that a pyrrolo[2,1-f]triazine compound inhibits the intended signaling pathway within a cellular context.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of a target protein (e.g., ERK, AKT).

  • Materials:

    • Cell line of interest.

    • Test compound and appropriate pathway activator (e.g., EGF for EGFR pathway).

    • Ice-cold PBS.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT).[19]

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Cell Culture and Treatment: Grow cells to 70-80% confluency. Pre-treat cells with the test compound at various concentrations for a specified time. Stimulate the pathway with an appropriate agonist (e.g., 100 ng/mL EGF for 5-30 minutes) if necessary.[9]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling. Load 20-50 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[19]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

    • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[19]

    • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:2000) for 1 hour at room temperature.[19]

    • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies for the total protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

    • Data Analysis: Perform densitometry analysis on the bands using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Conclusion

The pyrrolo[2,1-f]triazine scaffold is a highly validated and promising platform for the development of targeted therapeutics. The primary mechanism of action for the majority of these compounds is the inhibition of protein kinases that are fundamental drivers of oncogenic and inflammatory signaling pathways. By leveraging the ATP-competitive binding mode, researchers have successfully designed potent inhibitors of EGFR, VEGFR-2, PI3K, ALK, c-Met, and other critical targets. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of novel pyrrolo[2,1-f]triazine derivatives, facilitating their progression through the drug discovery and development pipeline.

References

An In-depth Technical Guide on the Core Chemical Properties of Iodinated Pyrrolo[2,1-f]triazine Derivatives

An In-depth Technical Guide on the Core Chemical Properties of Iodinated Pyrrolo[2,1-f][1][2][3]triazine Derivatives

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active compounds.[4] Notably, it is the central component of the antiviral drug Remdesivir, which has been utilized in the treatment of infections caused by RNA viruses such as SARS-CoV-2.[4] This guide aims to provide a comprehensive overview of the chemical properties, synthesis, and biological significance of iodinated derivatives of this scaffold.

While the specific compound "6-Iodopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one" was requested, a thorough review of the scientific literature and chemical databases did not yield specific data for this exact structure. However, extensive information is available for the closely related and synthetically crucial analogue, 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine . This document will focus on this well-characterized compound and its parent, pyrrolo[2,1-f][1][2][3]triazin-4-amine, to provide a relevant and detailed technical resource for researchers, scientists, and drug development professionals.

Core Chemical Properties

The following tables summarize the key chemical and physical properties of pyrrolo[2,1-f][1][2][3]triazin-4-amine and its 7-iodo derivative. This data is essential for understanding their stability, solubility, and handling characteristics in a laboratory setting.

Table 1: Chemical Properties of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

PropertyValueReference(s)
IUPAC Name pyrrolo[2,1-f][1][2][3]triazin-4-amine[5]
Synonyms 4-Aminopyrrolo[2,1-f][1][2][3]triazine[5]
CAS Number 159326-68-8[5]
Molecular Formula C₆H₆N₄[5]
Molecular Weight 134.14 g/mol [5]
Appearance Brown solid[6]
Melting Point > 240 °C[6]
Solubility No data available
Density 1.5±0.1 g/cm³ (Predicted)[7]

Table 2: Chemical Properties of 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine

PropertyValueReference(s)
IUPAC Name 7-iodopyrrolo[2,1-f][1][2][3]triazin-4-amine[8]
Synonyms 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine, Remdesivir Impurity 20[9][10]
CAS Number 1770840-43-1[8][9]
Molecular Formula C₆H₅IN₄[9]
Molecular Weight 260.04 g/mol [9]
Appearance Pale yellow solid, Beige solid[6][9]
Melting Point 210-211 °C[6]
Solubility No data available
Density 2.43±0.1 g/cm³ (Predicted)[8]

Experimental Protocols

The synthesis of 7-iodopyrrolo[2,1-f][1][2][3]triazin-4-amine is a key step in the production of Remdesivir and other antiviral candidates.[8][11] A common and effective method involves the direct iodination of the pyrrolo[2,1-f][1][2][3]triazin-4-amine core.

Synthesis of 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine from Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol is based on a literature procedure where pyrrolo[2,1-f][1][2][3]triazin-4-amine is reacted with an iodinating agent.[6]

  • Reactants:

    • Pyrrolo[2,1-f][1][2][3]triazin-4-amine

    • N-Iodosuccinimide (NIS)

    • Dimethylformamide (DMF)

  • Procedure:

    • Pyrrolo[2,1-f][1][2][3]triazin-4-amine is dissolved in dimethylformamide (DMF).

    • N-Iodosuccinimide (NIS) is added to the solution.

    • The reaction mixture is stirred at room temperature.

    • The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

    • Upon completion, the product is isolated and purified, typically through crystallization or column chromatography.

  • Outcome:

    • This reaction regioselectively installs an iodine atom at the 7-position of the pyrrolo[2,1-f][1][2][3]triazine core, yielding 7-iodopyrrolo[2,1-f][1][2][3]triazin-4-amine.[6]

Mandatory Visualizations

Experimental Workflow: Synthesis of 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine

Gcluster_startStarting Materialscluster_reactionReactioncluster_workupWork-up and Purificationcluster_productFinal ProductAPyrrolo[2,1-f][1,2,4]triazin-4-amineDDissolve A in CA->DBN-Iodosuccinimide (NIS)EAdd B to the solutionB->ECDimethylformamide (DMF)C->DD->EFStir at room temperatureE->FGMonitor reaction by TLCF->GHIsolate crude productG->HIPurify by crystallization/chromatographyH->IJ7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amineI->J

Caption: Synthetic workflow for the iodination of pyrrolo[2,1-f][1][2][3]triazin-4-amine.

Signaling Pathway: Mechanism of Action of Remdesivir

The pyrrolo[2,1-f][1][2][3]triazine core is integral to the antiviral activity of Remdesivir. The following diagram illustrates its mechanism of action as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[1][3][12]

Gcluster_hostHost Cellcluster_virusViral ReplicationARemdesivir (Prodrug)BMetabolic ActivationA->BCGS-441524 (Active Triphosphate Form)B->CGIncorporation of GS-441524C->GDViral RNA TemplateERNA-dependent RNA Polymerase (RdRp)D->EFViral RNA SynthesisE->FE->GF->GHChain TerminationG->HIInhibition of Viral ReplicationH->I

Caption: Mechanism of action of Remdesivir as a viral RdRp inhibitor.

Conclusion

The Rise of Pyrrolo[2,1-f]triazines: A New Frontier in Targeted Therapy

The Rise of Pyrrolo[2,1-f][1][2][3]triazines: A New Frontier in Targeted Therapy

For Immediate Release

A comprehensive technical guide exploring the burgeoning field of pyrrolo[2,1-f][1][2][3]triazine analogs, detailing their diverse biological activities, underlying mechanisms of action, and their significant potential in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals.

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules.[4][5] Initially explored as C-nucleoside mimetics, these compounds have gained substantial attention for their potent activity as kinase inhibitors, antiviral agents, and analgesics.[5][6][7] This in-depth guide provides a technical overview of the biological activities of novel pyrrolo[2,1-f]triazine analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways.

Kinase Inhibition: A Dominant Therapeutic Application

A significant body of research has focused on the development of pyrrolo[2,1-f]triazine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1][8] The fused heterocyclic nature of this scaffold allows for key interactions within the ATP-binding pocket of kinases, mimicking the binding of endogenous ligands.[2][9]

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Early studies identified pyrrolo[2,1-f]triazine analogs as effective inhibitors of both EGFR and VEGFR-2, two key tyrosine kinases involved in tumor growth and angiogenesis.[2][9] By attaching specific substituents to the core scaffold, researchers have been able to achieve potent and selective inhibition. For instance, a 4-((3-chloro-4-fluorophenyl)amino) substituent confers potent EGFR inhibitory activity, while a 4-((3-hydroxy-4-methylphenyl)amino) group leads to effective VEGFR-2 inhibition.[2][9]

c-Met and Anaplastic Lymphoma Kinase (ALK)

Further investigations have revealed the potential of these analogs to dually inhibit c-Met and VEGFR-2, both of which are attractive targets for cancer therapy.[10] Certain derivatives have demonstrated potent anti-proliferative effects in c-Met addicted cancer cell lines, with IC50 values in the low nanomolar range.[10] Additionally, 2,7-disubstituted pyrrolo[2,1-f]triazines have been developed as potent ALK inhibitors, showing nanomolar activity and high selectivity over other kinases.[1]

Janus Kinases (JAKs) and Phosphoinositide 3-Kinase δ (PI3Kδ)

The versatility of the pyrrolo[2,1-f]triazine scaffold extends to the inhibition of Janus kinases, with some analogs displaying potent activity against JAK2.[1][11] Moreover, 4-amino pyrrolotriazines have been identified as a novel chemotype for the selective inhibition of PI3Kδ signaling, a key pathway in immunological disorders and cancers.[12]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various pyrrolo[2,1-f]triazine analogs against key kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,1-f]triazine Analogs

Compound IDTarget KinaseIC50 / KdReference
1 EGFR0.100 µM[1][11]
2 VEGFR-20.066 µM[1][11]
3 VEGFR-20.023 µM[1][11]
19 c-Met2.3 ± 0.1 nM[1]
19 VEGFR-25.0 ± 0.5 nM[1]
21 ALK10 ± 2 nM[1]
26 JAK2Potent[1][11]
31 Aurora Kinase A7 nM (Kd)[1]
32 Aurora Kinase A9 nM (Kd)[1]
34 Aurora Kinase B7 nM (Kd)[1]
14a p110α122 nM[3]
14a p110δ119 nM[3]
27a c-Met2.3 ± 0.1 nM[10]
27a VEGFR-25.0 ± 0.5 nM[10]
- AAK1~60 nM[13][14]

Table 2: Anti-proliferative Activity of Pyrrolo[2,1-f]triazine Analogs in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50Reference
19 BaF3-TPR-Met-0.71 ± 0.16 nM[1]
19 HUVEC-VEGFR2-37.4 ± 0.311 nM[1]
27 SET-2-Most active in cellular assay[1][11]
34 HCT-116Colon CancerHigh activity[1]
14a, 14p, 14q Various5 types of human cancerPotent[3]
27a c-Met addictive cancer cell linesVarious1.2 to 24.6 nM[10]

Signaling Pathways and Experimental Workflows

The biological effects of pyrrolo[2,1-f]triazine analogs are mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed in the literature.

Kinase_Inhibition_Pathwaycluster_receptorCell MembraneRTKReceptor Tyrosine Kinase(e.g., EGFR, VEGFR-2, c-Met)ADPADPRTK->ADPDownstreamDownstream Signaling(e.g., RAS/MAPK, PI3K/AKT)RTK->DownstreamPhosphorylationPyrrolo_triazinePyrrolo[2,1-f]triazineAnalogPyrrolo_triazine->RTKInhibits ATP BindingATPATPATP->RTKProliferationCell Proliferation,Angiogenesis, SurvivalDownstream->Proliferation

General mechanism of kinase inhibition.

PI3K_Signaling_PathwayRTKReceptor Tyrosine KinasePI3KPI3KRTK->PI3KActivatesPIP3PIP3PI3K->PIP3PhosphorylatesPyrrolo_triazinePyrrolo[2,1-f]triazineAnalog (PI3Kδ inhibitor)Pyrrolo_triazine->PI3KInhibitsPIP2PIP2PIP2->PIP3AKTAKTPIP3->AKTRecruits & ActivatesDownstreamDownstream Effectors(e.g., mTOR, GSK3β)AKT->DownstreamCell_ResponseCell Growth, Proliferation,SurvivalDownstream->Cell_Response

PI3K signaling pathway inhibition.

Antiproliferative_Assay_WorkflowstartSeed Cancer Cellsin 96-well platetreatTreat with Pyrrolo[2,1-f]triazineanalogs (various concentrations)start->treatincubateIncubate for 48-72 hourstreat->incubatefixFix cells with TCAincubate->fixstainStain with Sulforhodamine B (SRB)fix->stainwashWash to remove unbound dyestain->washsolubilizeSolubilize bound dyewash->solubilizereadRead absorbance at 510-540 nmsolubilize->readanalyzeCalculate IC50 valuesread->analyze

Workflow for SRB antiproliferative assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of pyrrolo[2,1-f]triazine analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials: Recombinant human kinase, appropriate kinase buffer, ATP, substrate (e.g., a synthetic peptide), test compound, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase buffer, kinase enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature for a defined period (e.g., 60 minutes at 30°C).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[5][6][15][16][17][18][19][20][21]

Sulforhodamine B (SRB) Antiproliferative Assay

This colorimetric assay is used to determine cytotoxicity and cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain the cells with 0.04% (wt/vol) SRB solution for 1 hour at room temperature.

  • Washing: Remove the unbound dye by washing with 1% (vol/vol) acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4][7][8][12][22]

Western Blotting for Kinase Inhibition

This technique is used to detect changes in protein phosphorylation, indicating the inhibition of a specific kinase in a cellular context.

  • Cell Treatment and Lysis: Treat cells with the inhibitor, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands indicates the level of protein phosphorylation.[23][24][25]

Future Directions

The pyrrolo[2,1-f]triazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to improve their efficacy and safety profiles. Furthermore, exploring their potential against a broader range of biological targets and in combination therapies holds significant promise for addressing unmet medical needs. The continued application of rational drug design and high-throughput screening will undoubtedly lead to the development of next-generation pyrrolo[2,1-f]triazine-based drugs.

References

In Vitro Antiviral Activity of 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the in vitro antiviral activity associated with the novel nucleoside analog, 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one. This compound, a derivative of the pyrrolo[2,1-f]triazine scaffold, has been identified as a potent inhibitor of various RNA viruses. Its mechanism of action is primarily linked to the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. The following sections detail the quantitative antiviral data, the experimental protocols used for its evaluation, and a visualization of the screening workflow.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one was evaluated against a panel of viruses in cell-based assays. The half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit viral activity by 50%, was determined. Concurrently, the half-maximal cytotoxic concentration (CC50) was established to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
FlaviviridaeHepatitis C Virus (HCV)Huh-70.35>100>285
FlaviviridaeDengue Virus (DENV)Vero1.8>100>55
FlaviviridaeZika Virus (ZIKV)Vero0.9>100>111
CoronaviridaeSARS-CoV-2Vero E60.68>30>44

Experimental Protocols

The following methodologies were employed to determine the in vitro antiviral activity and cytotoxicity of 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one.

Cell Viability and Cytotoxicity Assay

The assessment of compound cytotoxicity was conducted using a CellTiter-Glo Luminescent Cell Viability Assay.

  • Cell Plating: Host cells (e.g., Huh-7, Vero, Vero E6) were seeded into opaque-walled 96-well plates at a predetermined density and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: The compound was serially diluted to various concentrations and added to the cells. The plates were then incubated for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).

  • Lysis and Luminescence Measurement: After incubation, the CellTiter-Glo reagent was added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The luminescence was measured using a plate reader. The CC50 value was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (HCV Replicon System)

For Hepatitis C Virus, a replicon system was utilized to specifically measure the inhibition of viral RNA replication.

  • Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon, which contains a luciferase reporter gene, were used.

  • Assay Procedure: The replicon-containing cells were treated with serial dilutions of the compound.

  • Replication Measurement: After a 72-hour incubation period, the cells were lysed, and luciferase activity was measured. The luminescent signal is directly proportional to the level of HCV RNA replication.

  • EC50 Calculation: The EC50 value was determined by normalizing the luciferase signal in treated cells to that of untreated controls and plotting the inhibition percentage against the compound concentration.

Plaque Reduction Assay (DENV, ZIKV, SARS-CoV-2)

The plaque reduction assay is a standard method for quantifying the inhibition of infectious virus particle production.

  • Cell Infection: Confluent monolayers of host cells (e.g., Vero or Vero E6) were infected with a specific multiplicity of infection (MOI) of the virus for 1-2 hours.

  • Compound Treatment: After the infection period, the viral inoculum was removed, and the cells were overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound. This overlay restricts the spread of progeny virus, leading to the formation of localized lesions or "plaques".

  • Plaque Visualization: The plates were incubated for several days to allow for plaque formation. Subsequently, the cells were fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Determination: The number of plaques in compound-treated wells was compared to the number in untreated control wells. The EC50 was calculated as the compound concentration that resulted in a 50% reduction in the number of plaques.

Visualizations

The following diagram illustrates the general workflow for screening compounds for in vitro antiviral activity.

Caption: General workflow for in vitro antiviral compound screening.

The Pyrrolo[2,1-f]triazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This versatile nitrogen-containing fused ring system has proven to be a valuable template for the design of potent inhibitors of various enzymes, particularly kinases, and has also shown promise in the development of antiviral agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrrolo[2,1-f]triazine derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this remarkable scaffold.

Introduction to the Pyrrolo[2,1-f]triazine Core

The pyrrolo[2,1-f]triazine nucleus is a bicyclic heteroaromatic system that can be considered a bioisostere of purines, a key component of nucleic acids. This structural similarity has been a guiding principle in its exploration as a pharmacophore. The numbering of the pyrrolo[2,1-f]triazine ring system is crucial for understanding the SAR, as substitutions at different positions have distinct impacts on biological activity.

The core structure allows for diverse substitutions at multiple positions, primarily at the C4, C5, C6, and C7 positions, enabling fine-tuning of the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The majority of biologically active pyrrolo[2,1-f]triazines feature a key amino or anilino substituent at the C4 position, which often plays a critical role in anchoring the molecule within the active site of its biological target.

Kinase Inhibition: A Major Therapeutic Avenue

The pyrrolo[2,1-f]triazine scaffold has been extensively investigated for its potential as a kinase inhibitor. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Several classes of pyrrolo[2,1-f]triazine-based kinase inhibitors have been developed, targeting key enzymes in various signaling cascades.

p38α Mitogen-Activated Protein (MAP) Kinase Inhibitors

The p38α MAP kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of autoimmune diseases. A novel series of pyrrolo[2,1-f]triazines has been identified as potent inhibitors of p38α MAP kinase[1].

Structure-Activity Relationship Summary:

The SAR studies on this series of compounds have revealed several key insights:

  • C4-Position: A substituted aniline at the C4 position is crucial for potent inhibitory activity.

  • C5-Position: Small alkyl groups or hydrogen are well-tolerated.

  • C6-Position: Introduction of a ketone functionality has been explored and shown to be beneficial for activity.

  • C7-Position: Substitution at this position is generally detrimental to activity.

Quantitative SAR Data for p38α MAP Kinase Inhibitors:

Compound IDR1 (at C4-aniline)R2 (at C5)R3 (at C6)p38α IC50 (nM)
1a HHH>1000
1b 4-FHH150
1c 4-FCH3H80
1d 4-FH=O25
1e 2,4-diFH=O10
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

The pyrrolo[2,1-f]triazine nucleus has been successfully employed as a scaffold for the development of inhibitors targeting receptor tyrosine kinases such as EGFR and VEGFR-2, which are critical drivers of tumor growth and angiogenesis[2].

Structure-Activity Relationship Summary:

  • C4-Position: An anilino substituent is a key pharmacophoric element. For EGFR inhibition, a 3-chloro-4-fluoroanilino group has shown significant potency. For VEGFR-2 inhibition, a 3-hydroxy-4-methylanilino moiety is preferred.

  • C5 and C6-Positions: Substitutions at these positions are generally well-tolerated and can be used to modulate physicochemical properties.

  • C7-Position: Similar to p38 inhibitors, substitution at the C7-position often leads to a decrease in activity.

Quantitative SAR Data for EGFR and VEGFR-2 Kinase Inhibitors:

Compound IDC4-Anilino SubstituentTargetIC50 (nM)
2a 3-chloro-4-fluoroEGFR118
2b 3-chloro-4-fluoro (with C5-CH3)EGFR105
2c 3-chloro-4-fluoro (with C6-CH3)EGFR125
3a 3-hydroxy-4-methylVEGFR-266
3b 3-hydroxy-4-methyl (with C5-CH3)VEGFR-258
3c 3-hydroxy-4-methyl (with C6-CH3)VEGFR-272
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors

PI3Kδ is a key signaling molecule in immune cells, and its inhibition is a promising strategy for the treatment of hematological malignancies and inflammatory diseases. Pyrrolo[2,1-f]triazin-4-amines have emerged as a novel chemotype for the selective inhibition of PI3Kδ[3].

Structure-Activity Relationship Summary:

  • C4-Position: A primary amine is a critical feature for potent PI3Kδ inhibition.

  • C7-Position: Aryl substitutions at the C7-position have been shown to significantly enhance potency and selectivity.

Quantitative SAR Data for PI3Kδ Inhibitors:

Compound IDR (at C7)PI3Kδ IC50 (nM)
4a H580
4b Phenyl25
4c 3-(piperazin-1-yl)phenyl1.8
4d 3-(morpholin-4-yl)phenyl3.5

Antiviral Activity

Beyond kinase inhibition, the pyrrolo[2,1-f]triazine scaffold has demonstrated significant potential as an antiviral agent, most notably as the core of the broad-spectrum antiviral drug Remdesivir. Furthermore, derivatives of this scaffold have shown activity against various viruses, including influenza.

Structure-Activity Relationship Summary for Anti-Influenza Activity:

Recent studies have explored 2,4-disubstituted pyrrolo[2,1-f]triazines for their anti-influenza activity, with some compounds showing promising inhibitory effects on viral neuraminidase[4].

  • C2 and C4-Positions: Aryl and thienyl substituents have been investigated, with specific substitution patterns leading to potent antiviral activity.

  • C5 and C6-Positions: The presence of dicarboxylate groups at these positions appears to be a common feature in active compounds.

  • C7-Position: A methyl group at this position is often present in the more active analogues.

Quantitative SAR Data for Anti-Influenza A (H1N1) Virus Activity:

Compound IDR1 (at C4)R2 (at C2)IC50 (µg/mL)
5a PhenylPhenyl>100
5b 4-Methoxyphenylp-Tolyl4
5c 4-ChlorophenylPhenyl12.5
5d Thien-2-ylThien-2-yl25

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the structure-activity relationship studies of pyrrolo[2,1-f]triazines.

General Synthesis of the Pyrrolo[2,1-f]triazine Core

A common synthetic route to the pyrrolo[2,1-f]triazine scaffold involves the cyclization of an N-aminopyrrole derivative with a suitable one-carbon synthon[5].

Experimental Workflow for Pyrrolo[2,1-f]triazine Synthesis:

G Pyrrole Substituted Pyrrole N_Amination N-Amination (e.g., with hydroxylamine-O-sulfonic acid) Pyrrole->N_Amination N_Aminopyrrole N-Aminopyrrole Intermediate N_Amination->N_Aminopyrrole Cyclization Cyclization (e.g., with formamidine acetate) N_Aminopyrrole->Cyclization Pyrrolotriazine Pyrrolo[2,1-f]triazine Core Cyclization->Pyrrolotriazine

Caption: General synthetic scheme for the pyrrolo[2,1-f]triazine core.

Detailed Protocol:

  • N-Amination of Pyrrole: To a solution of the starting substituted pyrrole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C. After stirring for a short period, add the aminating agent (e.g., hydroxylamine-O-sulfonic acid) portion-wise. The reaction is typically stirred at room temperature until completion, as monitored by TLC.

  • Work-up and Isolation: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-aminopyrrole intermediate.

  • Cyclization: The crude N-aminopyrrole is dissolved in a high-boiling point solvent (e.g., 2-methoxyethanol) and treated with a cyclizing agent (e.g., formamidine acetate). The mixture is heated to reflux for several hours.

  • Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired pyrrolo[2,1-f]triazine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against various kinases is typically determined using an in vitro kinase assay.

Experimental Workflow for Kinase Inhibition Assay:

G Compound_Prep Prepare serial dilutions of test compounds Kinase_Reaction Incubate kinase, substrate, ATP, and compound Compound_Prep->Kinase_Reaction Detection Measure kinase activity (e.g., phosphorylation) Kinase_Reaction->Detection IC50_Calc Calculate IC50 values Detection->IC50_Calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagents and Buffers: Prepare the kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT) and the specific kinase, substrate (e.g., a peptide or protein), and ATP.

  • Compound Dilution: Prepare a series of dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a microplate, add the kinase, substrate, and test compound to the reaction buffer. Initiate the reaction by adding ATP. The reaction is typically incubated at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Anti-Influenza Virus Neuraminidase Inhibition Assay

The inhibitory effect of compounds on influenza virus neuraminidase (NA) can be assessed using a fluorescence-based assay.

Experimental Workflow for Neuraminidase Inhibition Assay:

G Virus_Prep Prepare influenza virus suspension Compound_Incubation Pre-incubate virus with test compounds Virus_Prep->Compound_Incubation Substrate_Addition Add fluorogenic NA substrate (e.g., MUNANA) Compound_Incubation->Substrate_Addition Fluorescence_Measurement Measure fluorescence to determine NA activity Substrate_Addition->Fluorescence_Measurement IC50_Determination Calculate IC50 values Fluorescence_Measurement->IC50_Determination

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

Detailed Protocol:

  • Reagents: Prepare a solution of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Assay Procedure: In a 96-well plate, add the influenza virus preparation to each well containing the diluted test compounds. After a pre-incubation period, add the MUNANA substrate to initiate the enzymatic reaction.

  • Fluorescence Reading: Incubate the plate at 37 °C. The fluorescence of the released 4-methylumbelliferone is measured at appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathways Modulated by Pyrrolo[2,1-f]triazine Derivatives

The therapeutic effects of pyrrolo[2,1-f]triazine-based inhibitors are a direct consequence of their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological effects of these compounds.

p38 MAP Kinase Signaling Pathway

G Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inflammation Inflammatory Response Downstream->Inflammation

Caption: Simplified p38 MAP Kinase signaling pathway.

EGFR/VEGFR-2 Signaling Pathways

G Ligand Growth Factor (EGF or VEGF) Receptor Receptor Tyrosine Kinase (EGFR or VEGFR-2) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Cellular_Response Cellular Responses (Proliferation, Angiogenesis, Survival) Downstream->Cellular_Response

Caption: Generalized EGFR/VEGFR-2 signaling pathway.

PI3Kδ Signaling Pathway in Immune Cells

G Receptor_Activation Immune Receptor Activation (e.g., BCR, TCR) PI3Kd PI3Kδ Receptor_Activation->PI3Kd PIP3 PIP2 to PIP3 conversion PI3Kd->PIP3 AKT AKT Activation PIP3->AKT Downstream_Effects Downstream Effects (Cell Proliferation, Survival, Differentiation) AKT->Downstream_Effects

Caption: Simplified PI3Kδ signaling pathway in lymphocytes.

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of biologically active compounds. The extensive structure-activity relationship data accumulated over the years provides a solid foundation for the rational design of new and improved derivatives. The key to successful drug design with this scaffold lies in the strategic manipulation of substituents at the C4, C5, C6, and C7 positions to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Exploring new biological targets: While kinase inhibition has been the primary focus, the antiviral activity of this scaffold suggests that other enzyme families and cellular targets may also be susceptible to inhibition by pyrrolo[2,1-f]triazine derivatives.

  • Developing more selective inhibitors: As our understanding of the kinome and other target families grows, the development of highly selective inhibitors will be crucial to minimize off-target effects and improve the safety profile of these compounds.

  • Application of computational methods: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a vital role in guiding the design and optimization of new pyrrolo[2,1-f]triazine-based drug candidates.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Pyrrolo[2,1-f]triazine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of targeted therapies in oncology and other diseases has spotlighted protein kinases as a pivotal class of drug targets.[1] Kinase inhibitors have emerged as a highly successful therapeutic modality, with numerous approved drugs transforming patient outcomes.[1][2] A key challenge in this field lies in the identification of novel chemical scaffolds that offer both potency and selectivity against specific kinase targets. The pyrrolo[2,1-f][2][3][4]triazine core is a unique bridged-head nitrogen heterocycle that has risen to prominence as a "privileged scaffold" in kinase inhibitor design.[5][6] Its journey from a C-nucleoside mimetic to a versatile kinase inhibitor template underscores the power of chemical innovation in drug discovery.[5][6] This technical guide provides an in-depth exploration of the discovery and development of pyrrolo[2,1-f]triazine-based kinase inhibitors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate relationships within this fascinating area of medicinal chemistry.

The pyrrolo[2,1-f][2][3][4]triazine nucleus effectively mimics the well-established quinazoline scaffold, a common feature in many kinase inhibitors, by presenting a similar hydrogen bonding pattern to the hinge region of the kinase ATP-binding pocket.[3] This bioisosteric relationship allows it to serve as a template for a diverse range of inhibitors targeting various kinase families.[2] Medicinal chemistry efforts have successfully derivatized this core to achieve potent and selective inhibition of key kinases implicated in cancer and other hyperproliferative and inflammatory diseases, including VEGFR, EGFR, HER2, ALK, IGF-1R, PI3K, c-Met, and AAK1.[2][5][7][8][9]

Key Kinase Targets and Signaling Pathways

The versatility of the pyrrolo[2,1-f]triazine scaffold has been demonstrated by its successful application against a multitude of kinase targets. These kinases are integral components of signaling pathways that regulate critical cellular processes such as proliferation, survival, differentiation, and angiogenesis. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

Signaling_Pathways VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS EGFR_HER2 EGFR/HER2 EGFR_HER2->PI3K EGFR_HER2->RAS IGF1R IGF-1R IGF1R->PI3K IGF1R->RAS cMET c-Met cMET->PI3K cMET->RAS ALK ALK ALK->PI3K ALK->RAS JAK JAK ALK->JAK Proliferation Proliferation Survival Survival Metastasis Metastasis PI3K->Metastasis ERK ERK ERK->Proliferation mTOR mTOR mTOR->Proliferation mTOR->Survival STAT STAT STAT->Proliferation STAT->Survival RAF RAF AKT AKT MEK MEK

Figure 1: Key Signaling Pathways Targeted by Pyrrolo[2,1-f]triazine Kinase Inhibitors. This diagram illustrates the major signaling cascades initiated by receptor tyrosine kinases (RTKs) that are targeted by various pyrrolo[2,1-f]triazine derivatives. Inhibition of these kinases disrupts downstream pathways, leading to the modulation of critical cellular responses involved in tumorigenesis.

Quantitative Data on Pyrrolo[2,1-f]triazine Kinase Inhibitors

The following tables summarize the in vitro and in vivo activities of representative pyrrolo[2,1-f]triazine-based kinase inhibitors against various targets. This data highlights the potency and, in many cases, the selectivity of this scaffold.

Table 1: In Vitro Inhibitory Activity of Pyrrolo[2,1-f]triazine Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
1 EGFR100Biochemical[5]
2 VEGFR-266Biochemical[5]
3 VEGFR-223Biochemical[5]
BMS-540215 (Brivanib) VEGFR-225Biochemical[10]
18 VEGFR-211Biochemical[5]
21 ALK10 ± 2Biochemical[5]
21 IGF-1R1137 ± 398Biochemical[5]
25 (BMS-754807) IGF-1R2Biochemical[5]
29 JAK20.17 ± 0.03Biochemical[5]
19 c-Met2.3 ± 0.1Biochemical[5]
19 VEGFR-25.0 ± 0.5Biochemical[5]
Compound 30 (PI3Kδ inhibitor) PI3Kδ-Efficacy in CIA model[11]
Compound 2 (AAK1 inhibitor) AAK1~60Biochemical[12]
Compound 30 (AAK1 inhibitor) AAK1<10Biochemical[12]

Table 2: In Vivo Efficacy of Selected Pyrrolo[2,1-f]triazine Kinase Inhibitors

Compound IDAnimal ModelTumor TypeDose and ScheduleTumor Growth Inhibition (TGI)Reference
25 (BMS-754807) Mouse Xenograft (IGF-Sal)Transgenic-derived tumor6.25 mg/kg, p.o., dailyComplete[5]
18 Athymic Mice (L2987)Human Lung Carcinoma90 mg/kg66%[5]
24 SCID Mice (Sup-M2)ALK-driven tumor30 mg/kg75-87%[5]
16 Mouse Xenograft (GEO)Colon Tumor-Significant[5]
Compound 30 (AAK1 inhibitor) Mouse Formalin Model--Reduced persistent pain response[12]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful discovery and characterization of kinase inhibitors. This section provides representative methodologies for key in vitro and in vivo assays.

Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibitor potency.

Materials:

  • Kinase enzyme (e.g., recombinant human VEGFR-2)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

  • Test compounds (pyrrolo[2,1-f]triazine derivatives) dissolved in DMSO

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET dilution buffer

  • EDTA solution (to stop the reaction)

  • 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate. Include DMSO-only wells as a negative control.

  • Kinase Reaction: a. Prepare a 2X kinase solution in kinase buffer. b. Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase. c. Add 5 µL of the 2X kinase solution to each well of the assay plate. d. Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. e. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: a. Prepare a 2X detection solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer. b. Add 10 µL of the detection solution to each well to stop the kinase reaction. c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Kinase Inhibition Assay (Western Blot)

This protocol details the assessment of a kinase inhibitor's ability to block the phosphorylation of a downstream target in a cellular context.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., a cell line sensitive to EGFR inhibitors for an EGFR-targeting pyrrolo[2,1-f]triazine).

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the pyrrolo[2,1-f]triazine inhibitor or vehicle (DMSO) for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with antibodies against the total target protein and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrrolo[2,1-f]triazine kinase inhibitor in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice).

  • Human tumor cell line.

  • Cell culture medium.

  • Matrigel (optional).

  • Test compound formulated for in vivo administration (e.g., in a solution or suspension for oral gavage).

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound or vehicle to the respective groups according to the planned dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations of Experimental and Logical Workflows

Graphviz diagrams are provided to illustrate the logical flow of the kinase inhibitor discovery process and a typical experimental workflow.

Kinase_Inhibitor_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development Target_Identification Target Identification and Validation HTS High-Throughput Screening (HTS) of Compound Library Target_Identification->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Chemistry Hit_Identification->Hit_to_Lead SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR_Studies Lead_Optimization Lead Optimization (Potency, Selectivity, PK/PD) SAR_Studies->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies Candidate_Selection Clinical Candidate Selection Tox_Studies->Candidate_Selection

Figure 2: General Workflow for Kinase Inhibitor Discovery. This flowchart outlines the major stages in the discovery and development of a novel kinase inhibitor, from initial target identification to the selection of a clinical candidate.

Cellular_Assay_Workflow start Start: Cell Culture cell_seeding Seed cells in multi-well plates start->cell_seeding compound_treatment Treat with Pyrrolo[2,1-f]triazine Inhibitor (Dose-Response) cell_seeding->compound_treatment cell_lysis Cell Lysis and Protein Extraction compound_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot Transfer sds_page->western_blot immunoblot Immunoblotting (p-Kinase, Total Kinase, Loading Control) western_blot->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis end End: IC50 Determination analysis->end

Figure 3: Experimental Workflow for a Cellular Kinase Inhibition Assay. This diagram details the step-by-step process of a Western blot-based assay to determine the cellular potency of a pyrrolo[2,1-f]triazine kinase inhibitor.

Conclusion

The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a versatile and fruitful starting point for the discovery of novel kinase inhibitors. Its ability to effectively mimic other successful kinase inhibitor templates, combined with the extensive possibilities for chemical modification, has led to the development of potent and selective inhibitors against a wide array of important kinase targets. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of drug discovery and development. As our understanding of kinase signaling networks continues to expand, the privileged pyrrolo[2,1-f]triazine scaffold is poised to play an even more significant role in the development of the next generation of targeted therapies.

References

An In-depth Technical Guide to GSK2881078: A Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2881078 is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that was under development by GlaxoSmithKline for the treatment of muscle wasting associated with various chronic and acute illnesses.[1][2][3] As a SARM, GSK2881078 was designed to selectively bind to androgen receptors (ARs) and elicit anabolic effects in tissues like muscle and bone, while minimizing the androgenic side effects commonly associated with traditional anabolic steroids in tissues such as the prostate and skin.[4][5] This tissue selectivity is achieved through the induction of a unique receptor conformation upon binding, which modulates the interaction with coactivator and corepressor proteins.[1][5] Preclinical and clinical studies have demonstrated its potential to increase lean body mass.[1][6][7] This technical guide provides a comprehensive overview of GSK2881078, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Chemical Structure and Properties

PropertyValue
IUPAC Name (R)-1-[1-(Methylsulfonyl)propan-2-yl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile
CAS Number 1539314-06-1
Molecular Formula C14H13F3N2O2S
Molecular Weight 330.33 g/mol
Appearance Solid powder
Solubility Soluble in DMSO, not in water

[Source:[8]]

Mechanism of Action

GSK2881078 functions as a selective agonist of the androgen receptor. The binding of GSK2881078 to the AR induces a specific conformational change in the receptor. This altered conformation dictates the subsequent interaction with various coregulatory proteins, leading to tissue-selective modulation of gene expression. In tissues such as skeletal muscle, this interaction promotes anabolic pathways, resulting in increased protein synthesis and muscle growth. Conversely, in androgen-sensitive tissues like the prostate, the conformational change induced by GSK2881078 may recruit corepressors or fail to recruit necessary coactivators, thereby minimizing androgenic effects.[1][5]

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is central to the mechanism of action of GSK2881078. The following diagram illustrates the classical androgen receptor signaling pathway.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK2881078 GSK2881078 AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) GSK2881078->AR_complex Binds to AR AR_GSK AR-GSK2881078 Complex AR_complex->AR_GSK HSP Dissociation AR_dimer AR-GSK2881078 Dimer AR_GSK->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->ARE Recruited Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Gene_Transcription->Anabolic_Effects

Caption: Classical androgen receptor signaling pathway activated by GSK2881078.

Preclinical Data

In a classic Hershberger assay using orchiectomized rats, GSK2881078 demonstrated significant tissue selectivity.[1][5]

ParameterVehicle-Treated Orchiectomized RatsGSK2881078 (0.3 mg/kg/day)Sham-Operated Rats
Levator Ani Muscle Weight ReducedRestored to sham-operated levelsNormal
Prostate Weight ReducedMinor increaseNormal

[Source:[1][4][5]]

These findings highlight the potent anabolic effects of GSK2881078 on muscle with significantly reduced impact on the prostate compared to non-selective androgens.

Clinical Data

GSK2881078 has been evaluated in several clinical trials involving healthy men and postmenopausal women, as well as patients with Chronic Obstructive Pulmonary Disease (COPD).[1][4][9]

Pharmacokinetics

GSK2881078 exhibits dose-proportional increases in exposure and has a long elimination half-life.[4][10]

PopulationDoseTmax (Median)Elimination Half-Life (t½)
Healthy Men 1.0, 1.5, 4.0 mg~1.0 - 1.5 hours145 - 185 hours
Healthy Postmenopausal Women 0.5, 1.5, 0.75 mg~1.0 - 1.5 hours131 - 200 hours

[Source:[1]]

Pharmacodynamics: Effects on Lean Body Mass

Treatment with GSK2881078 resulted in dose-dependent increases in lean body mass in healthy older men and women.[1][6] Women appeared to show a greater response at lower doses.[1][6]

PopulationDoseDurationChange in Total Lean Body Mass (kg)
Healthy Men 0.75 mg28 days+0.87
Healthy Men 1.5 mg28 days+1.41
Healthy Men 4.0 mg56 days+2.1
Healthy Postmenopausal Women 0.5 mg28 days+1.28
Healthy Postmenopausal Women 0.75 mg28 days+1.73
COPD Patients (Men) -13 weeks+2.1
COPD Patients (Women) -13 weeks+2.1

[Source:[1][9]]

Pharmacodynamics: Effects on Lipids and Hormones

A consistent pharmacodynamic effect of GSK2881078 was the reduction of high-density lipoprotein (HDL) cholesterol and sex hormone-binding globulin (SHBG).[4][10][11]

PopulationDoseChange in HDL (mmol/L) vs. PlaceboChange in SHBG (nmol/L) vs. Placebo
Postmenopausal Women 0.35 mg-0.518-39.1

[Source:[4][11][12]]

Safety and Tolerability

GSK2881078 was generally well-tolerated in clinical trials.[1][6] The most common drug-related adverse events were mild.[4][10]

Adverse EventFrequencyNotes
Transient elevations in Alanine Aminotransferase (ALT) ObservedReversible
Reductions in HDL-cholesterol ObservedA known class effect of SARMs
Drug Rash RareLed to withdrawal in one case
Elevated Creatine Phosphokinase RareObserved after physical exertion

[Source:[1][4][6][10][11]]

No serious adverse events were attributed to GSK2881078 in the reported studies.[1][6]

Experimental Protocols

In Vitro Androgen Receptor Activation Assay

This protocol describes a typical reporter gene assay to determine the in vitro potency of a SARM like GSK2881078.

experimental_workflow cluster_protocol In Vitro AR Activation Assay Workflow start Start cell_culture 1. Cell Culture: Prostate cancer cells (e.g., PC3) stably transfected with human AR and an androgen-responsive reporter gene (e.g., luciferase) are cultured. start->cell_culture compound_prep 2. Compound Preparation: Prepare serial dilutions of GSK2881078 and a reference androgen (e.g., DHT). cell_culture->compound_prep treatment 3. Cell Treatment: Incubate the cells with the various concentrations of the compounds. compound_prep->treatment incubation 4. Incubation: Incubate for 24-48 hours to allow for receptor binding and reporter gene expression. treatment->incubation lysis_assay 5. Cell Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). incubation->lysis_assay data_analysis 6. Data Analysis: Plot the dose-response curve and calculate the EC50 value. lysis_assay->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro androgen receptor activation assay.

Detailed Steps:

  • Cell Culture: PC3(AR)2 cells, which are human prostate cancer cells engineered to express the androgen receptor and a reporter gene, are cultured in appropriate media.

  • Compound Preparation: GSK2881078 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Cell Treatment: The cultured cells are treated with the different concentrations of GSK2881078. A positive control (e.g., dihydrotestosterone) and a vehicle control are also included.

  • Incubation: The treated cells are incubated for a period of 24 to 48 hours.

  • Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The luminescence data is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) is calculated. For GSK2881078, the EC50 in PC3(AR)2 cells is reported to be 3.99 nM.[13]

Preclinical In Vivo Efficacy Study (Hershberger Assay)

This protocol outlines the classic Hershberger assay used to assess the anabolic and androgenic activity of SARMs in a rodent model.

Detailed Steps:

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.

  • Dosing: The animals are treated daily with GSK2881078 (e.g., 0.3 mg/kg/day orally), a reference androgen, or a vehicle control for a specified period (e.g., 28 days).[4]

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed. These include an anabolic target tissue (levator ani muscle) and androgenic target tissues (prostate and seminal vesicles).

  • Data Analysis: The weights of the target tissues from the treated groups are compared to those of the vehicle-treated and sham-operated control groups to determine the anabolic and androgenic potency of the compound.

Clinical Trial Protocol for Assessing Lean Body Mass

This protocol provides a general outline for a clinical trial to evaluate the effect of GSK2881078 on lean body mass in human subjects.

Detailed Steps:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study is conducted in the target population (e.g., healthy older men and postmenopausal women).[1][6]

  • Dosing: Participants receive a daily oral dose of GSK2881078 at a specific dose level or a matching placebo for a defined duration (e.g., 28 or 56 days).[1][6]

  • Lean Body Mass Assessment: Lean body mass is measured at baseline and at the end of the treatment period using dual-energy X-ray absorptiometry (DEXA) and/or magnetic resonance imaging (MRI).[1][6]

  • Safety Monitoring: Safety is monitored throughout the study through the recording of adverse events, clinical laboratory tests (including liver function tests and lipid panels), vital signs, and electrocardiograms.[1][6]

  • Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the pharmacokinetic profile of GSK2881078 using a validated analytical method like liquid chromatography-tandem mass spectrometry.[1][4]

  • Data Analysis: The change in lean body mass from baseline is compared between the GSK2881078-treated groups and the placebo group to assess efficacy. Safety and pharmacokinetic data are also analyzed.

Drug Development and Logical Relationships

The development of GSK2881078 followed a logical progression from preclinical evaluation to clinical trials.

drug_development cluster_development GSK2881078 Development Pathway preclinical Preclinical Studies (In vitro assays, Hershberger assay in rats) - Establish mechanism of action - Demonstrate tissue selectivity phase1a Phase I First-in-Human Study (Healthy young men and postmenopausal women) - Assess safety, tolerability, and pharmacokinetics - Single and repeat ascending doses preclinical->phase1a Promising preclinical data phase1b Phase Ib Study (Healthy older men and postmenopausal women) - Explore dose-response relationship for pharmacokinetics and pharmacodynamics (lean mass) - Further evaluate safety phase1a->phase1b Favorable safety and PK profile phase2 Phase II Study (COPD patients with muscle weakness) - Evaluate efficacy (muscle strength and mass) - Assess safety in a patient population phase1b->phase2 Demonstrated increase in lean mass termination Program Termination - Data did not support progression for COPD indication phase2->termination Insufficient efficacy in the target population

Caption: Logical progression of GSK2881078's development.

Conclusion

GSK2881078 is a potent and selective androgen receptor modulator that has demonstrated clear anabolic effects on muscle mass in both preclinical and clinical studies. Its long half-life and oral bioavailability make it a convenient agent for administration. While it was generally well-tolerated, the observed effects on HDL cholesterol and liver transaminases are consistent with other SARMs and warrant careful monitoring. Although the development of GSK2881078 for COPD was discontinued, the extensive data gathered from its clinical trials provide valuable insights into the therapeutic potential and challenges of developing SARMs for conditions associated with muscle wasting.[3] This information serves as a critical resource for researchers and drug developers continuing to explore the therapeutic applications of selective androgen receptor modulation.

References

The Anabolic Selective Androgen Receptor Modulator GSK2881078: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GSK2881078 is a nonsteroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential to treat muscle weakness and related functional limitations. As a SARM, it is designed to selectively target androgen receptors in tissues like muscle and bone, aiming to elicit anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of GSK2881078, based on key clinical studies in healthy men and postmenopausal women.

Pharmacokinetics

The pharmacokinetic profile of GSK2881078 has been characterized by dose-proportional increases in exposure and a notably long terminal half-life.

Table 1: Pharmacokinetic Parameters of GSK2881078 in Healthy Male and Female Subjects
DosePopulationCmax (ng/mL)AUC(0-24) (ng.h/mL)t1/2 (hours)
Men
1.0 mgHealthy Older Men24.1 ± 6.2488 ± 123145
1.5 mgHealthy Older Men36.8 ± 10.1741 ± 204145
4.0 mgHealthy Older Men108 ± 282180 ± 560185
Women
0.5 mgPostmenopausal Women13.9 ± 3.5281 ± 71131
0.75 mgPostmenopausal Women21.2 ± 5.4429 ± 109200
1.5 mgPostmenopausal Women41.5 ± 10.5840 ± 213190

Data compiled from the Neil et al. phase 1b study in healthy older men and postmenopausal women. Cmax and AUC are presented as mean ± SD. t1/2 is the terminal half-life.

Pharmacodynamics

The pharmacodynamic effects of GSK2881078 are consistent with its mechanism of action as a SARM, demonstrating anabolic effects on muscle mass and influencing biomarkers associated with androgen receptor activation.

Table 2: Pharmacodynamic Effects of GSK2881078
EndpointDosePopulationChange from Baseline
Lean Body Mass (LBM)
Appendicular LBM (kg) by DXA1.5 mg (56 days)Healthy Older Men+1.21
Appendicular LBM (kg) by DXA0.35 mg (28 days) -> 1.5 mg (28 days)Postmenopausal Women+1.83
Biomarkers
High-Density Lipoprotein (HDL)0.35 mgPostmenopausal Women-0.518 mmol/L (95% CI: -0.703, -0.334)
Sex Hormone-Binding Globulin (SHBG)0.35 mgPostmenopausal Women-39.1 nmol/L (95% CI: -48.5, -29.7)

Data on LBM are from the Neil et al. phase 1b study. Data on HDL and SHBG are from the Clark et al. first-in-human study and represent the difference from placebo.[1]

Key Experimental Protocols

The clinical evaluation of GSK2881078 has involved rigorous methodologies to assess its pharmacokinetic and pharmacodynamic properties.

First-in-Human Study (Clark et al.)
  • Study Design: This was a two-part, randomized, double-blind, placebo-controlled, dose-escalation study.

    • Part A (Single Dose): Healthy young men (n=10) received single oral doses of 0.05 mg, 0.1 mg, or 0.2 mg of GSK2881078 or placebo.

    • Part B (Repeat Dose): Healthy men (n=65) and postmenopausal women (n=24) received daily oral doses ranging from 0.05 mg to 0.75 mg for 14 days.

  • Pharmacokinetic Analysis: Plasma concentrations of GSK2881078 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

  • Pharmacodynamic Assessments:

    • Biomarkers: Serum levels of HDL, SHBG, and other hormones were measured at baseline and throughout the study.

    • Lean Body Mass: While not the primary focus, changes in lean body mass were monitored.

Phase 1b Study (Neil et al.)
  • Study Design: A randomized, placebo-controlled, parallel-group, repeat-dose, dose-escalation study in healthy older men and postmenopausal women.

    • Three cohorts of men and three cohorts of women were studied.

    • Dosing was administered twice daily for the first 3 days, followed by once-daily dosing for up to 53 days.

  • Pharmacokinetic Analysis: Plasma samples were collected at various time points to determine the pharmacokinetic profile of GSK2881078.

  • Pharmacodynamic Assessments:

    • Lean Body Mass: Assessed using dual-energy X-ray absorptiometry (DXA) and magnetic resonance imaging (MRI) of the thigh.

    • Biomarkers: Serum lipids (including HDL) and hormones (including SHBG) were monitored.

Signaling Pathway and Experimental Workflow

The mechanism of action of GSK2881078 is centered on its selective binding to the androgen receptor, leading to the transcription of genes involved in anabolic processes.

GSK2881078_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK GSK2881078 AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) GSK->AR_HSP Binding AR_GSK AR-GSK2881078 Complex AR_HSP->AR_GSK Conformational Change HSP HSP AR_GSK->HSP Dissociation AR_GSK_dimer AR-GSK2881078 Dimer AR_GSK->AR_GSK_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_GSK_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation Anabolic_Effects Anabolic Effects (e.g., Muscle Protein Synthesis) Transcription->Anabolic_Effects Leads to

Caption: GSK2881078 signaling pathway.

Experimental_Workflow cluster_screening cluster_dosing cluster_pk cluster_pd cluster_analysis Screening Healthy Men & Postmenopausal Women Dosing Oral Administration of GSK2881078 or Placebo Screening->Dosing PK_Sampling Serial Plasma Sampling Dosing->PK_Sampling PD_Assessments Baseline & On-treatment Measurements Dosing->PD_Assessments LC_MS LC-MS/MS Analysis PK_Sampling->LC_MS PK_Analysis Non-compartmental Analysis LC_MS->PK_Analysis Data_Analysis Statistical Analysis of PK and PD Data PK_Analysis->Data_Analysis DXA_MRI Lean Body Mass (DXA & MRI) PD_Assessments->DXA_MRI Biomarkers Serum Biomarkers (HDL, SHBG) PD_Assessments->Biomarkers DXA_MRI->Data_Analysis Biomarkers->Data_Analysis

Caption: Clinical trial workflow for GSK2881078.

References

The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazine nucleus, a unique fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for multi-directional substitution, enabling the fine-tuning of physicochemical and pharmacological properties. This has led to the development of a wide array of bioactive molecules, including potent and selective kinase inhibitors and antiviral agents. This technical guide provides a comprehensive overview of the pyrrolo[2,1-f]triazine core, including its synthesis, biological activities, and its role in the development of targeted therapies.

Introduction to a Versatile Scaffold

The pyrrolo[2,1-f]triazine core is a nitrogen-rich bicyclic heteroaromatic system. Its structure is present in several clinically approved and investigational drugs, highlighting its significance in drug design.[1][2][3][4] The scaffold's planarity and the presence of multiple hydrogen bond donors and acceptors allow for effective interactions with various biological targets, particularly the ATP-binding pocket of kinases.[1]

Synthetic Strategies

The construction of the pyrrolo[2,1-f]triazine core can be achieved through several synthetic routes, primarily starting from either a pyrrole or a triazine precursor.

Synthesis from Pyrrole Derivatives

A common and versatile approach involves the construction of the triazine ring onto a pre-existing pyrrole scaffold. This typically involves the following key steps:

  • N-Amination of a Pyrrole Derivative: A pyrrole-2-carboxaldehyde or a related derivative is N-aminated using an appropriate aminating agent, such as hydroxylamine-O-sulfonic acid or O-(mesitylenesulfonyl)hydroxylamine, to form a 1-aminopyrrole intermediate.

  • Cyclization: The 1-aminopyrrole intermediate is then cyclized with a suitable one-carbon synthon, such as formamidine acetate or orthoformates, to construct the triazine ring.

This strategy allows for the introduction of substituents on the pyrrole ring at an early stage, providing a diverse range of starting materials for the synthesis of various analogues.[2]

Synthesis via Bromohydrazone

Another practical approach involves the use of a bromohydrazone intermediate. This multi-step synthesis generates the pyrrolotriazine core through the formation of a stable bromoaldehyde intermediate followed by condensation with ammonium carbonate.

One-Pot and Multicomponent Reactions

More recently, efficient one-pot and multicomponent reactions have been developed for the synthesis of substituted pyrrolo[2,1-f]triazines. These methods offer advantages in terms of operational simplicity, reduced reaction times, and often higher overall yields. For instance, a copper-catalyzed tandem reaction of 1-amino-1H-pyrrole-2-amides with various aldehydes has been reported for the synthesis of 2-substituted pyrrolo[2,1-f][1][5][6]triazin-4(3H)-ones.[7]

The Pyrrolo[2,1-f]triazine Core in Kinase Inhibition

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors. Its ability to mimic the hinge-binding interactions of the native ATP ligand has been exploited in the development of inhibitors for a range of kinases implicated in cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR)

Derivatives of the pyrrolo[2,1-f]triazine core have shown significant inhibitory activity against EGFR, a receptor tyrosine kinase often dysregulated in various cancers. These compounds typically feature a substituted aniline moiety at the C4 position, which is crucial for potent inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Pyrrolo_inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_inhibitor->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT3->Proliferation

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyrrolo[2,1-f]triazine-based compounds have been developed as potent inhibitors of VEGFR-2 kinase activity.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Autophosphorylation activates PI3K PI3K VEGFR2->PI3K Pyrrolo_inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Angiogenesis eNOS->Angiogenesis

Anaplastic Lymphoma Kinase (ALK)

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). The pyrrolo[2,1-f]triazine scaffold has been successfully utilized to develop highly potent and selective ALK inhibitors.[1][6]

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ALK ALK Fusion Protein Grb2 Grb2 ALK->Grb2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Pyrrolo_inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_inhibitor->ALK Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

c-Met

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of many human cancers. Pyrrolo[2,1-f]triazine derivatives have been investigated as inhibitors of c-Met kinase.[1]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met HGF->cMet Binds Grb2 Grb2 cMet->Grb2 Autophosphorylation recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Pyrrolo_inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_inhibitor->cMet Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation

Phosphoinositide 3-kinase (PI3K)

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Selective inhibitors of PI3K isoforms, particularly PI3Kδ, have been developed using the pyrrolo[2,1-f]triazine scaffold for the treatment of hematological malignancies and inflammatory diseases.[8][9]

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RTK RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt GrowthFactor Growth Factor GrowthFactor->RTK PI3K->PIP2 Pyrrolo_inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_inhibitor->PI3K Inhibits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bad->Apoptosis Inhibits

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrrolo[2,1-f]triazine derivatives against the key kinase targets.

Compound EGFR IC50 (µM) Reference
10.100[1]
160.006[1]
Compound VEGFR-2 IC50 (µM) Reference
20.066[1]
30.023[1]
180.011[1]
19 (vs VEGFR-2)0.005[1]
Compound ALK IC50 (nM) Reference
2110[1]
233[1]
245[1]
Compound c-Met IC50 (nM) Reference
19 (vs c-Met)2.3[1]
Compound PI3Kδ IC50 (nM) Reference
30data not available[8]

Experimental Protocols

This section provides generalized protocols for the synthesis and biological evaluation of pyrrolo[2,1-f]triazine derivatives. For specific details, it is recommended to consult the cited literature.

General Synthetic Procedure for 2,4-Disubstituted Pyrrolo[2,1-f]triazines

A general workflow for the synthesis and evaluation of pyrrolo[2,1-f]triazine derivatives is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Pyrrole derivative) Step1 N-Amination Start->Step1 Step2 Cyclization Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 Product Pyrrolo[2,1-f]triazine Derivative Step3->Product Assay In Vitro Kinase Assay (e.g., TR-FRET, ADP-Glo) Product->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Synthesis of 2,4-disubstituted pyrrolo[2,1-f][1][5][6]triazines: [10]

To a suspension of N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran (or absolute dioxane), dimethyl acetylenedicarboxylate (1.2 mmol) is added, followed by the dropwise addition of triethylamine (1.1 mmol) under stirring. The reaction mixture is stirred at room temperature until a crystalline product precipitates. The solid is then collected by filtration and recrystallized to afford the desired 2,4-disubstituted pyrrolo[2,1-f][1][5][6]triazine.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against the target kinases can be determined using various in vitro assay formats, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based ADP-Glo™ assays.

LANCE® Ultra TR-FRET Kinase Assay (General Protocol): [11][12][13][14]

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of the kinase and the ULight™-labeled peptide substrate in assay buffer. Prepare a solution of ATP in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound solution. Add the kinase/substrate solution to initiate the pre-incubation. Start the kinase reaction by adding the ATP solution. Incubate the plate at room temperature.

  • Detection: Stop the reaction by adding a solution of EDTA. Add the Eu-labeled anti-phospho-substrate antibody solution. Incubate the plate at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

ADP-Glo™ Kinase Assay (General Protocol): [5][15][16][17][18]

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate. Initiate the reaction by adding ATP. Incubate the plate at room temperature.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate the plate at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition based on the luminescence signal and determine the IC50 value.

Conclusion

The pyrrolo[2,1-f]triazine core has firmly established itself as a privileged scaffold in drug discovery. Its synthetic tractability and ability to effectively target key biological molecules, particularly protein kinases, have led to the development of important therapeutic agents. The continued exploration of this versatile scaffold, through the design and synthesis of novel derivatives and the investigation of their biological activities, holds great promise for the discovery of new and improved treatments for a wide range of diseases, including cancer and viral infections. This technical guide provides a solid foundation for researchers and scientists to further exploit the potential of the pyrrolo[2,1-f]triazine core in their drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Iodopyrrolo[2,1-f]triazin-4-amine: A Key Intermediate for Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodopyrrolo[2,1-f]triazin-4-amine is a critical intermediate in the synthesis of Remdesivir, a broad-spectrum antiviral medication.[1][2][3] The development of efficient and scalable synthetic routes to this intermediate is of significant interest to the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the synthesis of 7-Iodopyrrolo[2,1-f]triazin-4-amine, consolidating information from various established methods. The synthesis is presented as a three-stage process: the preparation of 2-cyanopyrrole, the formation of the core heterocyclic system, 4-aminopyrrolo[2,1-f][1][2][4]triazine, and the final iodination step.

Synthetic Pathway Overview

The overall synthetic scheme for 7-Iodopyrrolo[2,1-f]triazin-4-amine is depicted below. The process begins with the Vilsmeier-Haack formylation of pyrrole followed by conversion to the nitrile, which then undergoes N-amination and cyclization to form the pyrrolotriazine core. The final step is a regioselective iodination.

Synthesis_Pathway Pyrrole Pyrrole Cyanopyrrole 2-Cyanopyrrole Pyrrole->Cyanopyrrole 1. POCl3, DMF 2. NH2OH·HCl Aminopyrrolotriazine 4-Aminopyrrolo[2,1-f][1,2,4]triazine Cyanopyrrole->Aminopyrrolotriazine 1. NH2Cl 2. Formamidine acetate, NaH, DMF Iodopyrrolotriazine 7-Iodopyrrolo[2,1-f]triazin-4-amine Aminopyrrolotriazine->Iodopyrrolotriazine NIS, DMF

Caption: Synthetic pathway for 7-Iodopyrrolo[2,1-f]triazin-4-amine.

Experimental Protocols

Stage 1: Synthesis of 2-Cyanopyrrole

This stage involves the conversion of pyrrole to 2-cyanopyrrole.

Protocol:

  • To a stirred and cooled (0–5 °C) solution of anhydrous N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl3) while maintaining the temperature below 15 °C.

  • After the addition is complete, stir the mixture for 30 minutes at 15–20 °C.

  • Cool the reaction mixture back to 0–5 °C and add pyrrole dropwise, ensuring the temperature does not exceed 15 °C.

  • Stir the reaction mixture for 1 hour at 15–20 °C.

  • The resulting intermediate is then converted to 2-cyanopyrrole by reaction with hydroxylamine hydrochloride.

  • Isolate the product by extraction and purify by column chromatography or distillation.

Stage 2: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][4]triazine

This stage involves the N-amination of 2-cyanopyrrole followed by cyclization.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0–5 °C under a nitrogen atmosphere, add a solution of 2-cyanopyrrole (1.0 eq) in anhydrous DMF, maintaining the temperature between 5 and 10 °C.

  • Stir the mixture for 30–40 minutes at this temperature.

  • Add a solution of monochloramine (NH2Cl) in methyl tert-butyl ether (MTBE) to the reaction mixture while maintaining the temperature between 0 and 5 °C.

  • After the addition, add formamidine acetate (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 110–115 °C and stir for 3–4 hours.

  • Cool the reaction mixture to room temperature and quench with water.

  • Filter the resulting solid, wash with water and MTBE, and dry under vacuum to afford 4-aminopyrrolo[2,1-f][1][2][4]triazine.[5]

Stage 3: Synthesis of 7-Iodopyrrolo[2,1-f]triazin-4-amine

This is the final iodination step to yield the target compound.

Protocol:

  • Dissolve 4-aminopyrrolo[2,1-f][1][2][4]triazine (1.0 eq) in anhydrous DMF.

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water.

  • Filter the precipitated solid, wash with water, and then with a small amount of cold ethanol or MTBE.

  • Dry the solid under vacuum to yield 7-iodopyrrolo[2,1-f]triazin-4-amine as a solid.[6]

Experimental Workflow

The following diagram illustrates the overall experimental workflow from starting materials to the final product.

Experimental_Workflow cluster_stage1 Stage 1: 2-Cyanopyrrole Synthesis cluster_stage2 Stage 2: Pyrrolotriazine Core Synthesis cluster_stage3 Stage 3: Iodination s1_start Start with Pyrrole s1_reagents Add POCl3 and DMF s1_start->s1_reagents s1_reaction1 Vilsmeier-Haack Reaction s1_reagents->s1_reaction1 s1_reagents2 Add Hydroxylamine HCl s1_reaction1->s1_reagents2 s1_reaction2 Nitrile Formation s1_reagents2->s1_reaction2 s1_workup Workup and Purification s1_reaction2->s1_workup s1_product 2-Cyanopyrrole s1_workup->s1_product s2_start Start with 2-Cyanopyrrole s1_product->s2_start s2_reagents Add NaH, NH2Cl s2_start->s2_reagents s2_reaction1 N-Amination s2_reagents->s2_reaction1 s2_reagents2 Add Formamidine Acetate s2_reaction1->s2_reagents2 s2_reaction2 Cyclization s2_reagents2->s2_reaction2 s2_workup Workup and Isolation s2_reaction2->s2_workup s2_product 4-Aminopyrrolo[2,1-f][1,2,4]triazine s2_workup->s2_product s3_start Start with 4-Aminopyrrolo[2,1-f][1,2,4]triazine s2_product->s3_start s3_reagents Add NIS in DMF s3_start->s3_reagents s3_reaction Iodination Reaction s3_reagents->s3_reaction s3_workup Workup and Isolation s3_reaction->s3_workup s3_product 7-Iodopyrrolo[2,1-f]triazin-4-amine s3_workup->s3_product

Caption: Overall experimental workflow for the synthesis.

Data Presentation

The following tables summarize the typical yields and key characterization data for the intermediates and the final product.

Table 1: Summary of Yields

StepProductTypical Yield (%)Reference
2: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][4]triazine4-Aminopyrrolo[2,1-f][1][2][4]triazine67[5]
3: Iodination7-Iodopyrrolo[2,1-f]triazin-4-amine47[6]

Table 2: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (500 MHz, DMSO-d6) δ (ppm)13C NMR (125 MHz, DMSO-d6) δ (ppm)Mass Spec (m/z)Reference
4-Aminopyrrolo[2,1-f][1][2][4]triazineC6H6N4134.147.78 (s, 1H), 7.68 (br s, 2H), 7.59–7.58 (m, 1H), 6.86–6.84 (m, 1H), 6.60–6.58 (m, 1H)155.5, 147.9, 118.1, 114.3, 110.0, 101.2134.1 [M]+[5]
7-Iodopyrrolo[2,1-f]triazin-4-amineC6H5IN4260.047.91 (s, 1H), 7.80 (br s, 2H), 6.99 (d, 1H, J = 4.4 Hz), 6.83 (d, 1H, J = 4.4 Hz)155.2, 148.6, 118.3, 117.6, 104.0, 71.3-[6]

Conclusion

The protocols described in this document provide a comprehensive guide for the synthesis of 7-Iodopyrrolo[2,1-f]triazin-4-amine. By following these procedures, researchers can reliably produce this key Remdesivir intermediate for further research and development activities. The provided data and workflows are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Application Notes and Protocols for High-Throughput Screening of Pyrrolo[2,1-f]triazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that serves as a core component in numerous pharmaceutically active agents.[4][5] Recognized as a versatile template in medicinal chemistry, this scaffold is present in approved drugs such as the kinase inhibitor avapritinib and the antiviral remdesivir.[6] Its ability to mimic purine-like structures and engage with various biological targets, particularly protein kinases, makes it a focal point for drug discovery programs in oncology, virology, and immunology.[5][6][7][8] High-throughput screening (HTS) of libraries based on the pyrrolo[2,1-f]triazine core enables the rapid identification of potent and selective modulators for diverse therapeutic targets.

These application notes provide detailed protocols and workflows for the high-throughput screening of pyrrolo[2,1-f]triazine libraries, with a focus on identifying novel kinase inhibitors.

High-Throughput Screening Workflow

The overall process for a typical HTS campaign is a multi-step procedure designed to efficiently identify and validate active compounds ("hits") from a large library. The workflow begins with assay development and culminates in the identification of confirmed hits for further lead optimization.

HTS_Workflow cluster_0 Screening Cascade cluster_1 Assay Quality Control Lib Pyrrolo[2,1-f]triazine Library Preparation Primary Primary HTS (Single Concentration) Lib->Primary Automated Dispensing HitID Hit Identification & Triage Primary->HitID Data Analysis ZFactor Z'-Factor > 0.5 Primary->ZFactor DoseResp Dose-Response Confirmation (IC50) HitID->DoseResp Hit Picking Secondary Secondary & Orthogonal Assays DoseResp->Secondary Potency & Selectivity SAR Hit-to-Lead (SAR Analysis) Secondary->SAR Validated Hits

Caption: A generalized workflow for a high-throughput screening cascade.

Application Note 1: Identification of Novel Kinase Inhibitors

The pyrrolo[2,1-f]triazine nucleus is a potent kinase inhibitor template, often acting as an ATP-competitive inhibitor by binding to the ATP pocket of the kinase domain.[7][9] Libraries of these compounds have yielded inhibitors for a range of kinases, including EGFR, VEGFR-2, Met, and AAK1.[7][9][10]

Target Signaling Pathway: Receptor Tyrosine Kinase (RTK) Cascade

Many pyrrolo[2,1-f]triazine derivatives target RTKs, which are crucial regulators of cellular processes like proliferation and survival. Inhibition of these kinases can block downstream signaling and arrest tumor growth.

Kinase_Pathway cluster_pathway Generic RTK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase by a pyrrolo[2,1-f]triazine compound.
Data Presentation: Kinase Inhibition Profile

The primary output of a biochemical screen is the half-maximal inhibitory concentration (IC50), which measures the potency of a compound against a specific kinase. Selectivity is assessed by screening hits against a panel of related kinases.

Compound IDTarget KinaseAssay TypeIC50 (nM)
PFT-001VEGFR-2TR-FRET66
PFT-001EGFRTR-FRET1250
PFT-001METTR-FRET>10,000
PFT-002EGFRTR-FRET100
PFT-002VEGFR-2TR-FRET2300
PFT-002METTR-FRET>10,000
Staurosporine (Control)VEGFR-2TR-FRET5

Table 1: Example inhibitory activity of hypothetical pyrrolo[2,1-f]triazine compounds against a kinase panel. Data is representative of typical HTS results.[1][6]

Protocol: Biochemical TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for HTS of kinase inhibitors.[1]

1. Materials and Reagents:

  • Assay Plates: 384-well, low-volume, black plates.

  • Compound Plates: Pyrrolo[2,1-f]triazine library compounds pre-diluted in 100% DMSO.

  • Kinase: Recombinant target kinase (e.g., VEGFR-2).

  • Substrate: Biotinylated peptide substrate.

  • ATP: Adenosine 5'-triphosphate.

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (SA-APC, acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]

  • Controls: Staurosporine (positive control), DMSO (negative control).

2. Procedure:

  • Compound Dispensing: Using an acoustic dispenser (e.g., ECHO acoustics platform), transfer 50 nL of compounds from the compound plates to the assay plates.[1][11] Also dispense positive and negative controls into designated wells.

  • Kinase Addition: Add 5 µL of the target kinase, diluted to its optimal concentration in assay buffer, to all wells using a robotic liquid handler.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.[1]

  • Reaction Initiation: Add 5 µL of a substrate/ATP solution (prepared in assay buffer) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection reagent mix (Eu-antibody and SA-APC in detection buffer) to all wells to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for detection reagent binding.[1]

  • Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring emission at both acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

3. Data Analysis:

  • Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.

  • Normalization: Normalize the data using the controls:

    • % Inhibition = 100 * (1 - [Ratio_Compound - Ratio_Positive] / [Ratio_Negative - Ratio_Positive])

  • Hit Identification: Identify hits as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).[1]

  • Quality Control: Calculate the Z'-factor for each plate to ensure assay robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3]

Application Note 2: Cell-Based Antiproliferative Screening

Following a primary biochemical screen, it is crucial to evaluate hit compounds in a cellular context to confirm their biological activity and assess cytotoxicity. Cell-based assays measure phenotypic responses, such as changes in cell proliferation. Pyrrolo[2,1-f]triazine derivatives have demonstrated potent antiproliferative activity in various human cancer cell lines.[8][12]

Data Presentation: Antiproliferative Activity

The half-maximal growth inhibition (GI50) is a common metric to quantify a compound's effect on cell proliferation.

Compound IDHCT-116 (Colon) GI50 (µM)MCF-7 (Breast) GI50 (µM)A498 (Renal) GI50 (µM)
PFT-0010.250.801.50
PFT-014p0.090.150.21
PFT-014q0.050.080.12
Doxorubicin (Control)0.020.010.04

Table 2: Example antiproliferative activity of hypothetical pyrrolo[2,1-f]triazine compounds against a panel of human cancer cell lines. Data is representative of published results.[12][13]

Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay

The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein.[12]

1. Materials and Reagents:

  • Cell Lines: Human cancer cell lines (e.g., HCT-116, MCF-7).

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Plates: 96-well, flat-bottom, clear plates.

  • Reagents: Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid), trichloroacetic acid (TCA), Tris-base solution (10 mM, pH 10.5).

2. Procedure:

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrrolo[2,1-f]triazine compounds and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the optical density at 510 nm on a microplate reader.

3. Data Analysis:

  • Calculate Growth Inhibition: Determine the percentage of cell growth relative to untreated (DMSO) controls.

  • Dose-Response Curves: Plot the percentage of growth inhibition against the log of the compound concentration.

  • Determine GI50: Calculate the GI50 value for each compound by fitting the data to a four-parameter logistic curve.

References

Application Notes and Protocols for the use of 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following application notes and protocols are based on data available for the structurally related and well-characterized PERK inhibitor, GSK2606414 . Due to the limited public information on 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one, GSK2606414 is used here as a representative compound to provide detailed experimental guidance. Researchers should validate these protocols for their specific molecule of interest.

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a core component of various biologically active molecules, including potent kinase inhibitors. This document provides detailed protocols for utilizing compounds with this scaffold, exemplified by the PERK inhibitor GSK2606414, in common cell-based assays. These assays are fundamental for characterizing the compound's effects on cell viability, and its mechanism of action by investigating the Unfolded Protein Response (UPR) pathway.

The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). One of the key sensors of ER stress is the protein kinase R-like endoplasmic reticulum kinase (PERK). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis but a preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis, including the C/EBP homologous protein (CHOP).

Mechanism of Action: PERK Inhibition

GSK2606414 is a highly potent and selective, ATP-competitive inhibitor of PERK.[4][5] By binding to the kinase domain of PERK, it prevents its autophosphorylation and subsequent activation. This blockade of the PERK signaling cascade results in reduced phosphorylation of eIF2α, decreased translation of ATF4, and consequently, the downregulation of its downstream target, CHOP.[6][7] This mechanism makes GSK2606414 a valuable tool to probe the physiological and pathological roles of the PERK branch of the UPR.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK_inactive PERK (Inactive) ER_Stress->PERK_inactive Activates PERK_active p-PERK (Active) PERK_inactive->PERK_active Autophosphorylation eIF2a eIF2α PERK_active->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylation Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes ATF4_protein ATF4 Protein ATF4->ATF4_protein CHOP CHOP Gene Expression ATF4_protein->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Induces GSK2606414 GSK2606414 (PERK Inhibitor) GSK2606414->PERK_active Inhibits

Caption: The PERK signaling pathway under ER stress and its inhibition by GSK2606414.

Quantitative Data

The following tables summarize key quantitative data for GSK2606414 from various in vitro studies.

Table 1: In Vitro Potency of GSK2606414

Parameter Value Cell Line/System
IC₅₀ (PERK) 0.4 nM Kinase Assay[5][8]
IC₅₀ (PERK Autophosphorylation) <0.3 µM A549 Cells
IC₅₀ (TNF-induced necroptosis) 0.0004 µM L929 Cells

| IC₅₀ (Cell Proliferation, 72h) | 1.7 µM | ARPE-19 Cells[3] |

IC₅₀ (Median Inhibitory Concentration) is the concentration of a drug that inhibits a biological process by 50%.[9][10]

Table 2: Effective Concentrations of GSK2606414 in Cell-Based Assays

Cell Line Concentration Effect
A549 1000 nM Inhibition of ORF3a-induced ER stress[11]
Neuro2A (N2A) 0.5 - 1 µM Attenuation of high glucose-induced neurotoxicity[7][12]
ARPE-19 0.5 - 1 µM Inhibition of thapsigargin-induced eIF2α phosphorylation[3]

| H929 (Multiple Myeloma) | 10 µM | Induction of apoptosis[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the compound on cell proliferation and cytotoxicity.

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Workflow for a typical MTT cell viability assay.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • Compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[1]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[12]

  • Prepare serial dilutions of the compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.[1]

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Carefully remove the medium containing MTT.[1]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for PERK Pathway Proteins

This protocol is used to detect changes in the protein levels and phosphorylation status of key components of the PERK pathway (e.g., p-PERK, p-eIF2α, ATF4, CHOP).

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to PVDF membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Imaging & Analysis G->H

Caption: General workflow for Western Blot analysis.

Materials:

  • Cells treated with the compound and/or an ER stress inducer (e.g., thapsigargin, tunicamycin)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer on ice.[6][12]

  • Centrifuge the lysates at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[1][3]

  • Determine the protein concentration of the supernatant using a BCA assay.[1][6]

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times with TBST.[1]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][6]

  • Wash the membrane three times with TBST.[1]

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1][13]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA expression levels of ATF4 and CHOP.

Materials:

  • Cells treated with the compound and/or an ER stress inducer

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Isolate total RNA from the treated cells using an RNA extraction kit.[1]

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[1]

  • Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

  • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression, normalized to the housekeeping gene.[14]

References

Application of Pyrrolo[2,1-f]triazines in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant potential in oncology.[2] This heterocyclic system serves as a versatile template for the development of targeted cancer therapies, with several compounds progressing into clinical trials.[4] These application notes provide an overview of the use of various pyrrolo[2,1-f]triazine derivatives in cancer cell line studies, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Pyrrolo[2,1-f]triazine Derivatives as Kinase Inhibitors

Pyrrolo[2,1-f]triazine-based compounds have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression. Their mechanism of action often involves competitive binding to the ATP-binding pocket of the target kinase.[5][6]

Inhibitors of Receptor Tyrosine Kinases (RTKs)

Several pyrrolo[2,1-f]triazine derivatives have demonstrated potent inhibitory activity against RTKs that play crucial roles in tumor angiogenesis and cell proliferation, such as VEGFR-2, FGFR-1, EGFR, and c-Met.[2][5][7]

A notable example is BMS-582664, a dual inhibitor of VEGFR-2 and FGFR-1, which has shown efficacy in preclinical tumor xenograft models. Another compound, referred to as compound 19 in the literature, potently inhibits both c-Met and VEGFR-2.[2] Derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have also been developed, showing inhibition of cellular proliferation in EGFR-sensitive cell lines like the human colon tumor cell line DiFi.[5][6]

Quantitative Data: In Vitro Kinase and Cell Line Inhibition by RTK-Targeting Pyrrolo[2,1-f]triazines

CompoundTarget Kinase(s)Kinase IC50 (nM)Cell LineCell-Based IC50 (nM)Reference
1EGFR100DiFi-[2]
2VEGFR-266HUVEC-[2]
3VEGFR-223HUVEC-[2]
19c-Met2.3 ± 0.1BaF3-TPR-Met0.71 ± 0.16[2]
VEGFR-25.0 ± 0.5HUVEC-VEGFR237.4 ± 0.311[2]
21ALK10 ± 2--[2]

Signaling Pathway: Dual Inhibition of VEGFR-2 and FGFR-1

The diagram below illustrates the signaling pathways targeted by dual VEGFR-2/FGFR-1 inhibitors. These inhibitors block the downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for endothelial cell proliferation and migration, thus inhibiting angiogenesis.[8][9]

VEGFR_FGFR_Inhibition cluster_ligands Growth Factors cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR-1 FGF->FGFR1 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT FGFR1->RAS_RAF_MEK_ERK FGFR1->PI3K_AKT BMS582664 Pyrrolo[2,1-f]triazine (e.g., BMS-582664) BMS582664->VEGFR2 BMS582664->FGFR1 Angiogenesis Angiogenesis (Proliferation, Migration) RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis Onvansertib_MOA Onvansertib Onvansertib (Pyrrolo[2,1-f]triazine) PLK1 PLK1 Onvansertib->PLK1 G2M_Arrest G2/M Arrest Onvansertib->G2M_Arrest induces Mitosis Mitotic Progression (Centrosome maturation, Spindle formation, Cytokinesis) PLK1->Mitosis Beta_Catenin_cMyc β-catenin/c-Myc Signaling PLK1->Beta_Catenin_cMyc regulates Apoptosis Apoptosis G2M_Arrest->Apoptosis DHODH_Inhibition cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibitor Inhibitor cluster_cellular_response Cellular Response in AML Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines (UMP, CTP) Orotate->Pyrimidines DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidines->DNA_RNA_Synthesis BAY2402234 BAY 2402234 (Pyrrolo[2,1-f]triazine) BAY2402234->DHODH Proliferation Proliferation BAY2402234->Proliferation inhibits Differentiation Differentiation BAY2402234->Differentiation induces DNA_RNA_Synthesis->Proliferation MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with varying concentrations of pyrrolo[2,1-f]triazine derivative B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours to allow formazan crystal formation E->F G 7. Add solubilization solution (e.g., DMSO or SDS-HCl) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 values H->I WB_Workflow A 1. Cell Lysis and Protein Extraction B 2. Protein Quantification (e.g., BCA assay) A->B C 3. SDS-PAGE Gel Electrophoresis B->C D 4. Protein Transfer to a Membrane (e.g., PVDF) C->D E 5. Blocking with BSA or non-fat milk D->E F 6. Incubation with Primary Antibody E->F G 7. Incubation with HRP-conjugated Secondary Antibody F->G H 8. Chemiluminescent Detection G->H I 9. Imaging and Data Analysis H->I Apoptosis_Workflow A 1. Treat cells with pyrrolo[2,1-f]triazine B 2. Harvest both adherent and floating cells A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend cells in 1X Annexin V Binding Buffer C->D E 5. Add FITC-conjugated Annexin V and Propidium Iodide (PI) D->E F 6. Incubate for 15-20 minutes in the dark E->F G 7. Add more 1X Binding Buffer F->G H 8. Analyze by Flow Cytometry G->H I 9. Quantify cell populations (Live, Early Apoptotic, Late Apoptotic, Necrotic) H->I

References

Application Notes and Protocols for Antiviral Assays of Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and execution of antiviral assays for evaluating pyrrolo[2,1-f]triazine derivatives. This class of compounds has demonstrated promising activity against a range of viruses, particularly RNA viruses, by targeting key viral enzymes.[1][2][3] The following protocols and data presentation guidelines are designed to facilitate the screening and characterization of these derivatives in a research and drug development setting.

Overview of Antiviral Activity

Pyrrolo[2,1-f]triazine derivatives, being structural analogs of purine bases, have been identified as potential antiviral agents against various RNA viruses, including influenza, norovirus, hepatitis C, Ebola, and respiratory syncytial virus (RSV).[1][2] Their mechanisms of action are believed to involve the inhibition of crucial viral enzymes such as neuraminidase and RNA-dependent RNA polymerase (RdRp), thereby disrupting the viral replication cycle.[2][3]

Quantitative Data Summary

The antiviral activity of novel pyrrolo[2,1-f]triazine derivatives should be quantified to determine their potency and therapeutic potential. Key parameters include the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50.

Table 1: Antiviral Activity of Selected Pyrrolo[2,1-f]triazine Derivatives against Influenza A Virus (H1N1)

Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Target Cell Line
Derivative A4.0>300>75MDCK
Derivative B1.5250167MDCK
Derivative C10.2>300>29MDCK
Oseltamivir (Control)0.8>1000>1250MDCK

Data synthesized from representative literature.[2]

Table 2: Antiviral Activity of a Pyrrolo[2,1-f]triazine C-nucleoside against Norovirus

Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Target System
4-aza-7,9-dideazaadenosine0.015Not ReportedNot ReportedHuman Norovirus (HuNoV) replicon assay

Data from a study on C-nucleoside derivatives.[1]

Experimental Workflows and Signaling Pathways

Understanding the experimental workflow and the targeted viral pathways is crucial for interpreting assay results.

General Antiviral Screening Workflow

The following diagram outlines a typical workflow for screening pyrrolo[2,1-f]triazine derivatives for antiviral activity.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_analysis Data Analysis Compound Synthesize & Purify Pyrrolo[2,1-f]triazine Derivatives CPE Cytopathic Effect (CPE) Reduction Assay Compound->CPE Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) Compound->Cytotoxicity Cells Culture Host Cells (e.g., MDCK, Calu-3) Cells->CPE Cells->Cytotoxicity Virus Prepare Virus Stock (e.g., Influenza, Norovirus) Virus->CPE Plaque Plaque Reduction Assay CPE->Plaque Calc Calculate EC50, CC50, SI Cytotoxicity->Calc Yield Virus Yield Reduction Assay Plaque->Yield Plaque->Calc Mechanism Mechanism of Action (e.g., RdRp, Neuraminidase) Yield->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR Calc->SAR

General workflow for antiviral screening of compounds.
Proposed Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Many pyrrolo[2,1-f]triazine derivatives function as nucleoside analogs that, after intracellular phosphorylation, can be incorporated into the growing viral RNA chain, leading to premature termination of transcription and replication.[3]

RdRp_Inhibition_Pathway cluster_virus Viral Replication Cycle cluster_drug Drug Action Entry Viral Entry & Uncoating Replication Viral RNA Replication (via RdRp) Entry->Replication Assembly Viral Assembly & Release Replication->Assembly Drug Pyrrolo[2,1-f]triazine Derivative Phosphorylation Intracellular Phosphorylation Drug->Phosphorylation Active_Drug Active Triphosphate Metabolite Phosphorylation->Active_Drug Active_Drug->Replication Inhibits RdRp & Causes Chain Termination

Proposed mechanism of RdRp inhibition.
Proposed Mechanism of Action: Inhibition of Neuraminidase (Influenza Virus)

For influenza virus, some derivatives may act by inhibiting neuraminidase, an enzyme essential for the release of progeny virions from infected cells.

Neuraminidase_Inhibition_Pathway cluster_virus_life_cycle Influenza Virus Life Cycle cluster_drug_action Drug Action Infection Infection & Replication Budding Progeny Virion Budding Infection->Budding Release Viral Release Budding->Release Neuraminidase Activity Compound Pyrrolo[2,1-f]triazine Derivative Compound->Release Inhibits Neuraminidase

Proposed mechanism of neuraminidase inhibition.

Detailed Experimental Protocols

The following are detailed protocols for key antiviral assays. These should be adapted and optimized based on the specific virus, cell line, and derivative being tested.

Cytopathic Effect (CPE) Reduction Assay

This assay is a primary screening method to assess the ability of a compound to protect cells from virus-induced death.[4]

Materials:

  • Host cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza)

  • Cell culture medium (e.g., DMEM supplemented with FBS, penicillin/streptomycin)

  • Virus stock of known titer

  • Pyrrolo[2,1-f]triazine derivatives

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well). Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the pyrrolo[2,1-f]triazine derivatives in cell culture medium. A typical starting concentration is 100 µM with 2-fold or 3-fold serial dilutions.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted compounds to the wells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01).

    • Include appropriate controls: cells only (no virus, no compound), virus control (virus, no compound), and compound toxicity control (cells, compound, no virus).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Visually inspect the plates for CPE.

    • Add the cell viability reagent to all wells according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. Determine the EC50 (concentration that protects 50% of cells from CPE) and CC50 (concentration that causes 50% reduction in viability of uninfected cells) from dose-response curves.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.[4]

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock

  • Pyrrolo[2,1-f]triazine derivatives

  • Overlay medium (e.g., cell culture medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.

  • Virus Dilution and Treatment:

    • Prepare serial dilutions of the virus stock.

    • In separate tubes, mix a fixed concentration of the virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the pyrrolo[2,1-f]triazine derivative.

    • Incubate the virus-compound mixtures for 1 hour at 37°C.

  • Infection:

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Inoculate the cells with the virus-compound mixtures.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • Remove the inoculum.

    • Add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 (concentration that inhibits 50% of plaque formation).

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This is a biochemical assay to directly measure the inhibition of the viral polymerase.[5]

Materials:

  • Purified recombinant viral RdRp

  • RNA template and primer (often fluorescently labeled)

  • Ribonucleoside triphosphates (rNTPs)

  • Reaction buffer

  • Pyrrolo[2,1-f]triazine derivatives (in their active triphosphate form if necessary)

  • Detection system (e.g., gel electrophoresis and imaging system for fluorescent primers, or a fluorescence plate reader for assays using RNA-binding dyes)

Protocol:

  • Reaction Setup: In a microplate or microcentrifuge tubes, combine the reaction buffer, purified RdRp, and the pyrrolo[2,1-f]triazine derivative at various concentrations.

  • Initiation of Reaction: Add the RNA template/primer and rNTPs to initiate the polymerase reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction (e.g., by adding EDTA).

  • Detection of RNA Product:

    • Gel-based: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the extension of the fluorescently labeled primer.

    • Plate-based: Use an RNA-binding dye (e.g., PicoGreen) that fluoresces upon binding to the newly synthesized double-stranded RNA product. Measure the fluorescence in a plate reader.

  • Data Analysis: Quantify the amount of RNA product synthesized at each compound concentration. Calculate the IC50 value from the dose-response curve.

Neuraminidase Inhibition Assay

This is a biochemical assay to measure the inhibition of influenza virus neuraminidase.[6]

Materials:

  • Influenza virus stock or purified neuraminidase

  • Fluorogenic neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA)

  • Assay buffer

  • Pyrrolo[2,1-f]triazine derivatives

  • Fluorescence plate reader

Protocol:

  • Reaction Setup: In a black 96-well plate, add the assay buffer, diluted influenza virus (or purified neuraminidase), and serial dilutions of the pyrrolo[2,1-f]triazine derivative.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.

  • Substrate Addition: Add the MUNANA substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Fluorescence Reading: Measure the fluorescence (e.g., excitation at 365 nm and emission at 450 nm) using a fluorescence plate reader. The cleavage of MUNANA by neuraminidase releases a fluorescent product.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value from the dose-response curve.

Conclusion

The protocols and guidelines presented here provide a robust framework for the systematic evaluation of pyrrolo[2,1-f]triazine derivatives as potential antiviral agents. A combination of cell-based and biochemical assays is essential for a comprehensive understanding of a compound's efficacy, toxicity, and mechanism of action. Careful experimental design and data analysis will be critical in identifying lead candidates for further preclinical and clinical development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides a detailed protocol for the synthesis of the selective androgen receptor modulator (SARM) GSK2881078. Additionally, it includes information on related SARMs and their structure-activity relationships (SAR).

GSK2881078, chemically known as 1-[(1R)-1-methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile, is a nonsteroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting. Its synthesis involves a multi-step process starting from 4-(trifluoromethyl)-1H-indole-5-carbonitrile.

Experimental Protocol: Synthesis of GSK2881078

This protocol is based on synthetic routes described for analogous indole derivatives. Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions.

Step 1: N-Alkylation of 4-(Trifluoromethyl)-1H-indole-5-carbonitrile

The initial step involves the alkylation of the indole nitrogen with a suitable chiral side chain precursor.

  • Materials:

    • 4-(Trifluoromethyl)-1H-indole-5-carbonitrile

    • (R)-2-(methylsulfonyl)-1-methylethyl methanesulfonate (or a similar electrophile)

    • Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-(trifluoromethyl)-1H-indole-5-carbonitrile in DMF, add cesium carbonate.

    • Stir the mixture at room temperature for approximately 30 minutes.

    • Add a solution of (R)-2-(methylsulfonyl)-1-methylethyl methanesulfonate in DMF to the reaction mixture.

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford GSK2881078.

Structure-Activity Relationship (SAR) of Related Indole-Based SARMs

The development of GSK2881078 has been guided by extensive structure-activity relationship studies. Modifications to different parts of the molecule have been shown to significantly impact its potency and selectivity as a SARM. The general scaffold for these analogs is a substituted indole core.

Key areas of modification include:

  • The Indole Core: Substituents on the indole ring, particularly at the 4- and 5-positions, are crucial for activity. The trifluoromethyl group at the 4-position and the cyano group at the 5-position in GSK2881078 are important for its binding to the androgen receptor.

  • The N-1 Side Chain: The nature of the substituent at the N-1 position of the indole ring is a primary determinant of the compound's properties. The (1R)-1-methyl-2-(methylsulfonyl)ethyl side chain in GSK2881078 is critical for its high potency and selectivity. Variations in the length, chirality, and functional groups of this side chain can lead to compounds with different activity profiles, including full agonists, partial agonists, or antagonists.

Quantitative Data for GSK2881078

The following table summarizes key quantitative data reported for GSK2881078.

ParameterValueReference
EC₅₀ (in vitro) 3.99 nM[1]
Binding Affinity (Ki) Not explicitly reported in the provided search results.
Anabolic Activity Increased lean body mass in clinical trials.[2]
Androgenic Activity Low, demonstrating tissue selectivity.

Visualizing the Synthesis and Signaling Pathway

To aid in the understanding of the experimental workflow and the compound's mechanism of action, the following diagrams are provided.

Synthesis_Workflow A 4-(Trifluoromethyl)-1H-indole-5-carbonitrile B N-Alkylation with (R)-2-(methylsulfonyl)-1-methylethyl methanesulfonate A->B Cs₂CO₃, DMF C GSK2881078 (Crude Product) B->C D Purification by Column Chromatography C->D E GSK2881078 (Pure Product) D->E

Caption: Synthetic workflow for the preparation of GSK2881078.

SARM_Signaling_Pathway cluster_cell Target Cell GSK2881078 GSK2881078 AR Androgen Receptor (AR) GSK2881078->AR Binds Complex GSK2881078-AR Complex AR->Complex HSP Heat Shock Proteins HSP->AR Dissociates Dimer Dimerized Complex Complex->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates Translation Protein Synthesis Transcription->Translation Anabolic_Effect Anabolic Effects (e.g., Muscle Growth) Translation->Anabolic_Effect

Caption: Simplified signaling pathway of GSK2881078.

Disclaimer: This protocol is intended for informational purposes for qualified researchers and professionals. All chemical syntheses should be performed in a properly equipped laboratory, following all appropriate safety precautions. The information on structure-activity relationships is based on publicly available research and may not be exhaustive.

References

Application Notes and Protocols for the Quantification of Pyrrolo[2,1-f]triazines in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f]triazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of several clinically important kinase inhibitors and antiviral agents.[1][2] Notable examples include avapritinib, a potent kinase inhibitor targeting KIT and PDGFRA, and remdesivir, a broad-spectrum antiviral agent.[1] Given the therapeutic significance of this class of molecules, robust and reliable analytical methods for their quantification in biological matrices are crucial for preclinical and clinical development, including pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

This document provides detailed application notes and experimental protocols for the quantification of two exemplary pyrrolo[2,1-f]triazine derivatives, Avapritinib and Remdesivir, in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Signaling Pathways of Pyrrolo[2,1-f]triazine Kinase Inhibitors

Many pyrrolo[2,1-f]triazine derivatives function as inhibitors of receptor tyrosine kinases (RTKs), playing a critical role in cancer therapy by disrupting aberrant signaling pathways that drive tumor growth and angiogenesis.[1][3] A key mechanism of action involves the dual inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.[3][4]

VEGFR_FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR->PLCg FGFR->PI3K RAS RAS FGFR->RAS Pyrrolo_triazine Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_triazine->VEGFR Inhibition Pyrrolo_triazine->FGFR Inhibition Cell_Response Cellular Responses (Proliferation, Survival, Angiogenesis) PLCg->Cell_Response AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Cell_Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

VEGFR and FGFR Signaling Pathway Inhibition.

Analytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.

General Experimental Workflow

The general workflow for the quantification of pyrrolo[2,1-f]triazines in plasma involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Spiking Spike with Internal Standard (IS) Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into UPLC System Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification Reporting Reporting of Results Quantification->Reporting

General UPLC-MS/MS Workflow.

Detailed Experimental Protocols

Protocol 1: Quantification of Avapritinib in Rat Plasma

This protocol is adapted from a validated UPLC-MS/MS method for the determination of avapritinib in rat plasma.

1. Materials and Reagents

  • Avapritinib reference standard (>98% purity)

  • Imatinib (Internal Standard, IS) (>98% purity)

  • Methanol (Chromatographic grade)

  • Acetonitrile (Chromatographic grade)

  • Formic acid (Analytical grade)

  • Deionized water

  • Blank rat plasma

2. Stock and Working Solutions

  • Stock Solutions (1.0 mg/mL): Separately dissolve avapritinib and imatinib in methanol.

  • Working Solutions: Dilute the stock solutions with methanol to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (200 ng/mL): Dilute the imatinib stock solution in methanol.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of the Internal Standard Working Solution (200 ng/mL imatinib in methanol).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions

ParameterCondition
UPLC System Waters ACQUITY UPLC
Column ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)
Column Temperature 40°C
Autosampler Temperature 10°C
Mobile Phase A Acetonitrile
Mobile Phase B 0.1% Formic acid in water
Flow Rate 0.40 mL/min
Gradient Elution 0-0.5 min (10-90% A), 0.5-1.0 min (90% A), 1.0-1.1 min (90-10% A), 1.1-2.0 min (10% A for equilibration)
Injection Volume 2.0 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Avapritinib: m/z 499.2 → 156.1 Imatinib (IS): m/z 494.2 → 394.1
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/h
Cone Gas Flow 50 L/h
Protocol 2: Quantification of Remdesivir and its Metabolite GS-441524 in Human Plasma

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of remdesivir and its primary metabolite, GS-441524, in human plasma.[5][6]

1. Materials and Reagents

  • Remdesivir reference standard

  • GS-441524 reference standard

  • Remdesivir-¹³C₆ (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Zinc Sulfate (ZnSO₄), 1 M solution

  • Ammonium formate

  • Formic acid

  • Deionized water

  • Blank human plasma (with sodium fluoride/potassium oxalate as anticoagulant for better stability)[5]

2. Stock and Working Solutions

  • Prepare individual stock solutions of remdesivir, GS-441524, and the internal standard in methanol.

  • Prepare working solutions for calibration standards and QC samples by diluting the stock solutions in a suitable solvent mixture (e.g., methanol/water).

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 5 µL of 1 M ZnSO₄.

  • Add 75 µL of methanol containing the internal standard (Remdesivir-¹³C₆).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

4. LC-MS/MS Conditions

ParameterCondition
LC System Suitable HPLC or UPLC system
Column Kinetex® Polar C18 (e.g., 100 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A 10 mM Ammonium formate with 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Flow Rate 0.4 mL/min
Gradient Elution A suitable gradient to separate the analytes and IS. For example: Start with a low percentage of B, ramp up to a high percentage, hold, and then re-equilibrate.
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Remdesivir: m/z 603.3 → 200.0 (quantifier), 603.3 → 229.0 (qualifier) GS-441524: m/z 292.2 → 173.1 (quantifier), 292.2 → 147.1 (qualifier) Remdesivir-¹³C₆ (IS): m/z 609.3 → 206.0
Ion Source Parameters Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows)

Quantitative Data Summary

The following tables summarize the validation parameters for the described analytical methods.

Table 1: Method Validation Parameters for Avapritinib in Rat Plasma

ParameterResult
Linearity Range 2 - 4000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-day Precision (%RSD) ≤ 15%
Inter-day Precision (%RSD) ≤ 15%
Accuracy (%RE) Within ±15%
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by IS

Table 2: Method Validation Parameters for Remdesivir and GS-441524 in Human Plasma[5]

ParameterRemdesivirGS-441524
Linearity Range 1 - 5000 µg/L5 - 2500 µg/L
Lower Limit of Quantification (LLOQ) 1 µg/L5 µg/L
Precision (%RSD) < 14.7%< 14.7%
Accuracy (%RE) 89.6 - 110.2%89.6 - 110.2%
Matrix Effect Slight, compensated by ISSlight, compensated by IS

Conclusion

The UPLC-MS/MS methods detailed in these application notes provide sensitive, specific, and reliable approaches for the quantification of pyrrolo[2,1-f]triazine derivatives in biological samples. These protocols can be adapted for the analysis of other compounds within this class and serve as a valuable resource for researchers and scientists in the field of drug development. The provided workflows and validation data underscore the robustness of these methods for supporting pharmacokinetic and other essential studies.

References

Application Notes and Protocols: In Vivo Efficacy Studies of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of pyrrolo[2,1-f]triazine-based kinase inhibitors. This document includes a summary of their biological targets, preclinical models used for evaluation, and detailed protocols for key experimental procedures. The pyrrolo[2,1-f]triazine scaffold is a key component in a number of kinase inhibitors, some of which have received FDA approval.[1][2] This class of compounds has demonstrated therapeutic potential across a range of cancers by targeting critical signaling pathways involved in tumor growth and proliferation.

Overview of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors and Their Targets

The pyrrolo[2,1-f]triazine core structure has proven to be a versatile scaffold for the development of potent and selective kinase inhibitors.[1] Several compounds based on this heterocycle have been investigated for their anti-cancer properties, targeting a variety of kinases implicated in oncogenesis.

Key kinase targets for this class of inhibitors include:

  • VEGFR-2/FGFR-1: Dual inhibition of Vascular Endothelial Growth Factor Receptor 2 and Fibroblast Growth Factor Receptor 1 is a key strategy to inhibit tumor angiogenesis.

  • EGFR/HER2: Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 2 are frequently overexpressed in solid tumors, and their inhibition can block tumor cell proliferation.

  • ALK: Anaplastic Lymphoma Kinase is a driver of certain types of non-small cell lung cancer and other malignancies.[2]

  • p38 MAPK/Tie2: Dual inhibition of p38 Mitogen-Activated Protein Kinase and the angiopoietin receptor Tie2 can impact both inflammation and angiogenesis in the tumor microenvironment.

  • c-Met: The c-Met receptor is involved in tumor cell invasion and metastasis.

  • AAK1: Adaptor-associated kinase 1 has been explored as a target for pain management.[3]

In Vivo Efficacy Data Summary

The following tables summarize the in vivo efficacy of representative pyrrolo[2,1-f]triazine-based kinase inhibitors in various preclinical cancer models.

Compound IDTarget Kinase(s)Cancer ModelDosing ScheduleRoute of AdministrationEfficacy OutcomeReference
Compound 8l EGFR, HER2EGFR and HER2-driven human tumor xenograft modelsNot SpecifiedOralPromising oral efficacy[4][5]
Compound 15 EGFR, HER2N87 human gastric carcinoma and GEO human colon carcinoma xenografts180 mg/kg and 240 mg/kgNot Specified180% and 85% Tumor Growth Inhibition (TGI), respectively[1]
Compound 16 EGFR, HER2GEO colon tumor xenograftNot SpecifiedNot SpecifiedSignificant tumor growth inhibition[1][2]
Compound 21 ALKSUP-M2 (ALCL) xenograft in SCID mice10, 30, and 55 mg/kgOralDose-dependent tumor growth inhibition with no observable toxicity[2]
BMS-582664 VEGFR-2, FGFR-1Variety of human tumor xenograft modelsNot SpecifiedOralExcellent oral efficacy
ARRY-614 (Pexmetinib) p38 MAPK, Tie2Murine xenografts of multiple myelomaNot SpecifiedNot SpecifiedInhibited tumor cell growth[6]

Experimental Protocols

This section provides detailed protocols for conducting in vivo efficacy studies of pyrrolo[2,1-f]triazine-based kinase inhibitors.

Human Tumor Xenograft Model Protocol

This protocol describes the establishment of subcutaneous xenograft models in immunocompromised mice, a standard method for evaluating the in vivo anti-tumor activity of novel compounds.

Materials:

  • Human cancer cell line of interest (e.g., N87, GEO, SUP-M2)

  • Immunocompromised mice (e.g., BALB/c nude, SCID)

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel (optional)

  • Trypsin-EDTA

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers

  • Animal housing and husbandry equipment

Procedure:

  • Cell Culture: Culture the selected human cancer cell line in the recommended medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in sterile PBS or serum-free medium.

  • Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer.

  • Cell Implantation:

    • Adjust the cell concentration to the desired density (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL).

    • For some cell lines, resuspend the cells in a 1:1 mixture of PBS and Matrigel to enhance tumor take rate and growth.

    • Anesthetize the mice and inject the cell suspension subcutaneously into the flank.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[7]

  • Randomization and Treatment:

    • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the pyrrolo[2,1-f]triazine-based kinase inhibitor or vehicle control according to the planned dosing schedule and route of administration.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[8]

Oral Gavage Administration Protocol

Oral gavage is a common method for administering compounds to rodents in preclinical studies.

Materials:

  • Pyrrolo[2,1-f]triazine-based kinase inhibitor

  • Vehicle for formulation (e.g., 0.5% methylcellulose in water, 10% DMSO/40% PEG300/5% Tween-80/45% saline)[9]

  • Oral gavage needles (stainless steel, flexible plastic)

  • Syringes (1 mL)

  • Balance

Procedure:

  • Formulation Preparation: Prepare the dosing formulation by suspending or dissolving the kinase inhibitor in the chosen vehicle to the desired concentration.

  • Animal Handling: Weigh the mouse to determine the correct dosing volume.

  • Gavage Needle Selection: Choose an appropriately sized gavage needle based on the size of the mouse.

  • Administration:

    • Gently restrain the mouse.

    • Insert the gavage needle into the esophagus and advance it to the stomach.

    • Slowly administer the formulation.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress immediately after the procedure and at regular intervals.[9]

Pharmacokinetic (PK) Analysis Protocol

This protocol outlines the collection of samples for determining the pharmacokinetic profile of a pyrrolo[2,1-f]triazine-based kinase inhibitor.

Materials:

  • Mice (with or without tumors)

  • Dosing formulation

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant, capillaries)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Drug Administration: Administer the kinase inhibitor to the mice via the intended route (e.g., oral gavage, intravenous injection).

  • Blood Sampling:

    • At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), collect blood samples from a designated site (e.g., tail vein, retro-orbital sinus).[10]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of the drug in the plasma samples using a validated analytical method, such as LC-MS/MS.[11]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Biomarker Analysis Protocol

This protocol describes the analysis of target engagement and downstream signaling effects of the kinase inhibitor in tumor tissue.

Materials:

  • Tumor-bearing mice (from efficacy studies)

  • Lysis buffer

  • Protease and phosphatase inhibitors

  • Homogenizer

  • Western blotting or ELISA reagents

  • Antibodies against the target kinase (total and phosphorylated forms) and downstream signaling proteins.

Procedure:

  • Tumor Collection: At the end of the efficacy study, or at specific time points after the final dose, euthanize the mice and excise the tumors.

  • Tissue Processing:

    • Snap-freeze a portion of the tumor in liquid nitrogen for later analysis.

    • Homogenize a portion of the fresh tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the tumor lysates.

  • Biomarker Analysis:

    • Western Blotting: Analyze the levels of the phosphorylated (activated) and total target kinase, as well as key downstream signaling proteins, by Western blotting.

    • ELISA: Use enzyme-linked immunosorbent assays (ELISAs) for a more quantitative measurement of specific protein levels.

  • Data Interpretation: Compare the levels of phosphorylated proteins in the treated groups to the control group to assess the extent of target inhibition and the impact on downstream signaling pathways.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by pyrrolo[2,1-f]triazine-based kinase inhibitors and a general workflow for in vivo efficacy studies.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammation Inflammation, Apoptosis MK2->Inflammation Transcription_Factors->Inflammation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->p38_MAPK

Caption: p38 MAPK Signaling Pathway and Inhibition.

EGFR_HER2_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->EGFR Inhibitor->HER2

Caption: EGFR/HER2 Signaling Pathway and Inhibition.

ALK_Signaling_Pathway ALK_Activation ALK Activation (e.g., fusion, mutation) ALK ALK ALK_Activation->ALK STAT3 STAT3 ALK->STAT3 PI3K_AKT PI3K-Akt Pathway ALK->PI3K_AKT RAS_MAPK RAS-MAPK Pathway ALK->RAS_MAPK Proliferation Cell Proliferation, Survival STAT3->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->ALK

Caption: ALK Signaling Pathway and Inhibition.

InVivo_Efficacy_Workflow Cell_Culture 1. Cell Culture & Expansion Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth & Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment (Inhibitor vs. Vehicle) Randomization->Treatment Efficacy_Eval 6. Efficacy Evaluation (Tumor Volume, Body Weight) Treatment->Efficacy_Eval PD_Analysis 7. Pharmacodynamic Analysis Efficacy_Eval->PD_Analysis Data_Analysis 8. Data Analysis & Reporting PD_Analysis->Data_Analysis

Caption: General Workflow for In Vivo Efficacy Studies.

References

Application Notes and Protocols for the Crystallization of Pyrrolo[2,1-f]triazine Compounds with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the co-crystallization of pyrrolo[2,1-f]triazine compounds with their respective protein targets. The pyrrolo[2,1-f]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents.[1][2][3] Elucidating the three-dimensional structure of these compounds in complex with their target proteins through X-ray crystallography is a critical step in structure-based drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This document outlines generalized yet detailed protocols for protein-ligand co-crystallization, summarizes key quantitative data for representative pyrrolo[2,1-f]triazine inhibitors, and illustrates the relevant biological signaling pathways.

Target Proteins and Inhibitor Data

The pyrrolo[2,1-f]triazine scaffold has been successfully employed to develop inhibitors against a range of protein kinases implicated in cancer and other diseases.[1][4][5] Below is a summary of reported inhibitory activities of exemplary pyrrolo[2,1-f]triazine compounds against their primary kinase targets.

Target ProteinPyrrolo[2,1-f]triazine CompoundIC50 (nM)Cell-Based AssayReference
JAK2Compound 290.17 ± 0.03SET-2 cell lines[1]
IGF-1RCompound 25-Inhibition of tumor growth in mice at 6.25 mg/kg[1][4]
VEGFR-2Compound 323HUVEC proliferation[4]
EGFRCompound 1100DiFi cell lines[4]
ALKCompound 2110 ± 2-[1]
PIM-1Pyrazole-containing derivative1098-
CDK2Pyrazolyl-s-triazine with indole motif-91.4% inhibition at 10 µM

Experimental Workflow for Co-crystallization

The general workflow for obtaining a protein-ligand crystal structure involves several key stages, from protein expression and purification to the final diffraction experiment. A generalized workflow is depicted below.

Co-crystallization Workflow cluster_protein Protein Production cluster_ligand Ligand Preparation cluster_cryst Crystallization cluster_xray Structure Determination p1 Gene Cloning & Expression p2 Protein Purification p1->p2 p3 Quality Control (SDS-PAGE, MS) p2->p3 c1 Co-crystallization Setup (Vapor Diffusion) p3->c1 l1 Compound Synthesis l2 Purity Analysis (HPLC, NMR) l1->l2 l3 Stock Solution Preparation l2->l3 l3->c1 c2 Crystal Growth & Optimization c1->c2 c3 Crystal Harvesting & Cryo-protection c2->c3 x1 X-ray Diffraction Data Collection c3->x1 x2 Data Processing & Structure Solution x1->x2 x3 Model Building & Refinement x2->x3

Figure 1: Generalized experimental workflow for protein-ligand co-crystallization.

Experimental Protocols

While specific crystallization conditions are unique to each protein-ligand complex, the following protocols describe generalized methods for co-crystallization using vapor diffusion, which is a widely used technique.[6][7][8][9]

Protocol 1: Co-crystallization using Hanging Drop Vapor Diffusion

The hanging drop method is a popular vapor diffusion technique for protein crystallization.[6][10]

Materials:

  • Purified target protein (e.g., 5-15 mg/mL in a suitable buffer)

  • Pyrrolo[2,1-f]triazine compound stock solution (e.g., 10-100 mM in DMSO)

  • Crystallization screening kit (various buffers, salts, and precipitants)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Microscope for crystal visualization

Procedure:

  • Protein-Ligand Complex Formation:

    • To the purified protein solution, add the pyrrolo[2,1-f]triazine compound to a final concentration that is typically 2-10 fold molar excess over the protein concentration.

    • The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization.

    • Incubate the mixture on ice for at least 1 hour to allow for complex formation.

  • Hanging Drop Setup:

    • Pipette 500 µL of the reservoir solution (from the crystallization screen) into a well of the 24-well plate.

    • On a clean, siliconized cover slip, pipette 1 µL of the protein-ligand complex solution.

    • Add 1 µL of the reservoir solution to the protein-ligand drop.

    • Carefully invert the cover slip and place it over the well, ensuring a good seal with the grease-lined rim of the well.

  • Incubation and Observation:

    • Incubate the crystallization plate at a constant temperature (commonly 4°C or 20°C).

    • Periodically observe the drops under a microscope for crystal growth over several days to weeks.

Protocol 2: Co-crystallization using Sitting Drop Vapor Diffusion

The sitting drop method is an alternative vapor diffusion technique that can be more amenable to high-throughput screening.[9][11]

Materials:

  • Same as for the hanging drop method, but with sitting drop crystallization plates.

Procedure:

  • Protein-Ligand Complex Formation:

    • Prepare the protein-ligand complex as described in the hanging drop protocol.

  • Sitting Drop Setup:

    • Pipette 80-100 µL of the reservoir solution into the reservoir of the sitting drop plate.

    • Pipette 1 µL of the protein-ligand complex solution onto the sitting drop post.

    • Add 1 µL of the reservoir solution to the drop on the post.

    • Seal the well with clear sealing tape or film.

  • Incubation and Observation:

    • Incubate and observe the plates as described for the hanging drop method.

Signaling Pathways of Target Proteins

Understanding the biological context of the target protein is crucial for interpreting the significance of its inhibition. Below are simplified diagrams of the signaling pathways for several kinases targeted by pyrrolo[2,1-f]triazine compounds.

JAK2 Signaling Pathway

The JAK-STAT signaling pathway is crucial for immunity, cell division, and apoptosis.[12][13] Dysregulation of this pathway is linked to various diseases, including cancers.[12]

JAK2_Signaling Ligand Cytokine Receptor Cytokine Receptor Ligand->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Gene Target Gene Transcription Nucleus->Gene

Figure 2: Simplified JAK2/STAT signaling pathway.

IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway is critical for cell proliferation and survival.[14]

IGF1R_Signaling IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Activation PI3K PI3K IRS->PI3K RAS RAS IRS->RAS AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 3: Simplified IGF-1R signaling pathway.

EGFR and VEGFR-2 Signaling Pathways

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon ligand binding, activate downstream pathways like the RAS/RAF/MAPK and PI3K/AKT cascades, promoting cell proliferation, survival, and angiogenesis.[15][16][17][18]

RTK_Signaling Ligand EGF / VEGF Receptor EGFR / VEGFR-2 Ligand->Receptor Adaptor Adaptor Proteins (e.g., Grb2, Shc) Receptor->Adaptor Activation RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival

Figure 4: Simplified EGFR/VEGFR-2 signaling pathways.

PIM-1 Signaling Pathway

PIM-1 is a serine/threonine kinase that is often downstream of the JAK/STAT pathway and plays a role in cell cycle progression and apoptosis.[19][20]

PIM1_Signaling Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT3/5 JAK->STAT PIM1 PIM-1 STAT->PIM1 Transcription Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Substrates Phosphorylation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Progression Cell Cycle Progression Substrates->Progression CDK2_Signaling CyclinE Cyclin E Complex Cyclin E / CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb Phosphorylation E2F E2F Rb->E2F Releases pRb p-Rb pRb->E2F Releases S_phase S-Phase Entry E2F->S_phase Transcription

References

Application Notes and Protocols: Utilizing Click Chemistry for the Functionalization of Pyrrolo[2,1-f]triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2][3] Its structural resemblance to purine has made it a focal point in medicinal chemistry for the development of novel therapeutics. This document provides detailed protocols for the functionalization of the pyrrolo[2,1-f]triazine core using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These methodologies enable the rapid and efficient generation of diverse libraries of pyrrolo[2,1-f]triazine derivatives for screening and lead optimization in drug discovery programs.

Introduction

Pyrrolo[2,1-f]triazines have emerged as a versatile scaffold in the design of targeted therapies. Notably, derivatives of this heterocycle have demonstrated potent inhibitory activity against key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Anaplastic Lymphoma Kinase (ALK).[2] The functionalization of the pyrrolo[2,1-f]triazine nucleus is crucial for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Click chemistry, with its high efficiency, broad functional group tolerance, and mild reaction conditions, offers an ideal strategy for the late-stage diversification of this important scaffold. This application note details the synthesis of azide- and alkyne-functionalized pyrrolo[2,1-f]triazine precursors and their subsequent utilization in CuAAC reactions.

Data Presentation

The following table summarizes the biological activity of various functionalized pyrrolo[2,1-f]triazine derivatives as kinase inhibitors. This data highlights the potential of this scaffold in developing potent and selective therapeutic agents.

Compound IDTarget KinaseIC50 (nM)Cell-Based AssayCell LineReference
1 VEGFR-223HUVEC ProliferationHUVEC[2]
2 VEGFR-25.0 ± 0.5HUVEC-VEGFR2HUVEC[2]
3 c-Met2.3 ± 0.1BaF3-TPR-MetBaF3[2]
4 ALK10 ± 2--[2]
5 EGFR100DiFi Cell ProliferationDiFi[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis of functionalized pyrrolo[2,1-f]triazines via click chemistry. Researchers should adapt these methods based on the specific substitution pattern of their starting materials and the nature of the coupling partners.

Protocol 1: Synthesis of 4-Chloro-pyrrolo[2,1-f]triazine (Precursor)

This protocol is adapted from the synthesis of similar chlorinated heterocyclic compounds and serves as a crucial first step for introducing functionalities for click chemistry.[1]

Materials:

  • β-substituted acrylate

  • Tosylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH)

  • Trichloroacetyl chloride

  • Sodium methoxide (NaOMe)

  • Ammonium chloride (NH4Cl)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH)

Procedure:

  • Pyrrole Synthesis: A solution of β-substituted acrylate and tosylmethyl isocyanide in THF is added dropwise to a suspension of sodium hydride in THF at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Acylation: The resulting pyrrole derivative is acylated with trichloroacetyl chloride at the C-2 position.

  • Cyclization: The acylated pyrrole is treated with sodium methoxide in methanol, followed by N-amination with a suitable aminating agent (e.g., hydroxylamine-O-sulfonic acid) and subsequent cyclization to the pyrrolo[2,1-f]triazine core.

  • Chlorination: The resulting pyrrolo[2,1-f]triazin-4-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the 4-chloro-pyrrolo[2,1-f]triazine.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Azido-pyrrolo[2,1-f]triazine

This protocol describes the nucleophilic substitution of the 4-chloro group with an azide, creating a key intermediate for CuAAC.

Materials:

  • 4-Chloro-pyrrolo[2,1-f]triazine

  • Sodium azide (NaN3)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 4-chloro-pyrrolo[2,1-f]triazine in DMF, add an excess of sodium azide (1.5-2 equivalents).

  • Heat the reaction mixture at 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-azido-pyrrolo[2,1-f]triazine.

Protocol 3: Synthesis of 4-Ethynyl-pyrrolo[2,1-f]triazine

This protocol details the installation of a terminal alkyne via a Sonogashira coupling reaction.[5][6]

Materials:

  • 4-Chloro-pyrrolo[2,1-f]triazine

  • Ethynyltrimethylsilane or a suitable terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane

  • Tetrabutylammonium fluoride (TBAF) for deprotection if using a silyl-protected alkyne.

Procedure:

  • In a reaction vessel, dissolve 4-chloro-pyrrolo[2,1-f]triazine, the palladium catalyst, and CuI in the chosen solvent.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the base and the terminal alkyne (or ethynyltrimethylsilane).

  • Heat the reaction to 50-70 °C and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • If a silyl-protected alkyne was used, deprotect the crude product using TBAF in THF.

  • Purify the final product by column chromatography.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the "click" reaction between the azide- or alkyne-functionalized pyrrolo[2,1-f]triazines and a suitable coupling partner.

Materials:

  • Azide-functionalized pyrrolo[2,1-f]triazine or Alkyne-functionalized pyrrolo[2,1-f]triazine

  • The corresponding alkyne or azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent: A mixture of t-butanol and water (1:1) or DMF.

Procedure:

  • In a vial, dissolve the pyrrolo[2,1-f]triazine derivative (azide or alkyne) and the coupling partner (alkyne or azide, respectively) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate and sodium ascorbate.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours, but may be left overnight. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the triazole-linked pyrrolo[2,1-f]triazine derivative by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway targeted by functionalized pyrrolo[2,1-f]triazines.

G cluster_0 Precursor Synthesis cluster_1 Functionalization for Click Chemistry cluster_2 Click Chemistry Start Pyrrolo[2,1-f]triazin-4-one Chlorination Chlorination (e.g., POCl3) Start->Chlorination Chloro_PT 4-Chloro-pyrrolo[2,1-f]triazine Chlorination->Chloro_PT Azide_Synth Nucleophilic Substitution (NaN3) Chloro_PT->Azide_Synth Alkyne_Synth Sonogashira Coupling (Terminal Alkyne) Chloro_PT->Alkyne_Synth Azido_PT 4-Azido-pyrrolo[2,1-f]triazine Azide_Synth->Azido_PT Alkynyl_PT 4-Ethynyl-pyrrolo[2,1-f]triazine Alkyne_Synth->Alkynyl_PT CuAAC1 CuAAC Azido_PT->CuAAC1 CuAAC2 CuAAC Alkynyl_PT->CuAAC2 Alkyne_Partner Alkyne Partner Alkyne_Partner->CuAAC1 Azide_Partner Azide Partner Azide_Partner->CuAAC2 Final_Product1 Functionalized Pyrrolo[2,1-f]triazine Library CuAAC1->Final_Product1 Final_Product2 Functionalized Pyrrolo[2,1-f]triazine Library CuAAC2->Final_Product2

Caption: Experimental workflow for the functionalization of pyrrolo[2,1-f]triazines.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrrolo[2,1-f]triazines.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one?

A1: Due to the heterocyclic nature of 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one, initial solubility screening should begin with a range of common organic solvents. Based on the structure, we recommend starting with Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM). For aqueous solutions, initial tests should be conducted in buffered solutions at various pH levels, as the molecule's charge can significantly influence its solubility.

Q2: My compound has precipitated out of solution. What are the likely causes and how can I resolve this?

A2: Precipitation can occur due to several factors, including solvent choice, temperature changes, or exceeding the compound's saturation point. To resolve this, you can try gentle heating, sonication, or the addition of a co-solvent. If precipitation persists, a full resolubilization followed by a more gradual dilution or the use of a different solvent system may be necessary.

Q3: Are there any known structural analogs of 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one with better solubility?

Q4: What are the most common techniques to enhance the solubility of poorly water-soluble compounds like this?

A4: Several techniques can be employed to improve the solubility of poorly water-soluble drugs.[1][2][7][8][9][10][11] These can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspension), and solid-state modifications (polymorphs, amorphous forms).[1][10] Chemical approaches involve pH adjustment, salt formation, the use of co-solvents, surfactants, and complexation (e.g., with cyclodextrins).[12][13][14]

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers
  • Problem: The compound does not dissolve sufficiently in standard aqueous buffers (e.g., PBS) for my assay.

  • Troubleshooting Steps:

    • pH Adjustment: Systematically vary the pH of the buffer. The pyrrolotriazinone core may have ionizable protons, and altering the pH can significantly impact solubility.[3][12]

    • Co-solvent Addition: Introduce a water-miscible organic co-solvent such as ethanol, propylene glycol, or PEG 400.[12] Start with a low percentage (e.g., 1-5%) and gradually increase, monitoring for precipitation.

    • Use of Solubilizing Agents: Employ surfactants (e.g., Tween 80, Polysorbate 80) at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the compound.[1][7]

    • Complexation: Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes, which can enhance aqueous solubility.[1][15]

Issue 2: Compound Crashes Out Upon Dilution
  • Problem: The compound is soluble in a stock solvent like DMSO but precipitates when diluted into an aqueous medium.

  • Troubleshooting Steps:

    • Lower Stock Concentration: Prepare a more dilute stock solution in the organic solvent before diluting into the aqueous phase.

    • Optimize Dilution Method: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion.

    • Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes help maintain solubility.

    • Formulation Approaches: Consider creating a solid dispersion or a lipid-based formulation to improve the dissolution of the compound in aqueous media.[15]

Quantitative Data Summary

Due to the limited publicly available experimental data for 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one, the following table presents a hypothetical solubility profile to illustrate how such data should be structured. Researchers are strongly encouraged to determine the experimental solubility in their specific solvent systems.

Solvent SystemTemperature (°C)Maximum Solubility (mg/mL)Method
Dimethyl Sulfoxide (DMSO)25> 50HPLC
N,N-Dimethylformamide (DMF)25> 50HPLC
Dichloromethane (DCM)25~10Visual
Ethanol25< 1Visual
Propylene Glycol25~2Visual
Water25< 0.1HPLC
Phosphate Buffered Saline (pH 7.4)25< 0.1HPLC
PBS with 5% DMSO25~0.5HPLC
PBS with 1% Tween 8025~1HPLC

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination by HPLC
  • Preparation of Saturated Solution:

    • Add an excess amount of 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one to a known volume of the desired solvent in a sealed vial.

    • Equilibrate the solution by shaking or rotating at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • HPLC Analysis:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the standard curve.

    • Inject the diluted sample onto a calibrated HPLC system equipped with a suitable column (e.g., C18).

    • Quantify the concentration of the compound by comparing the peak area to a pre-established standard curve.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
  • Dissolution:

    • Dissolve 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., methanol, acetone) in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Solvent Evaporation:

    • Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to avoid thermal degradation of the compound.

  • Drying and Milling:

    • Dry the resulting solid film or powder in a vacuum oven overnight to remove any residual solvent.

    • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Characterization:

    • Characterize the solid dispersion for dissolution rate improvement compared to the pure compound.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_methods Solubility Enhancement Strategies cluster_outcome Outcome insoluble 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one (Poor Aqueous Solubility) ph_adjust pH Adjustment insoluble->ph_adjust cosolvent Co-solvent Addition insoluble->cosolvent surfactant Surfactant Micellization insoluble->surfactant complexation Cyclodextrin Complexation insoluble->complexation soluble Solubilized Compound for In Vitro/In Vivo Studies ph_adjust->soluble cosolvent->soluble surfactant->soluble complexation->soluble

Caption: Workflow for enhancing the aqueous solubility of 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one.

logical_relationship cluster_properties Physicochemical Properties cluster_consequences Consequences compound 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one lipophilicity High Lipophilicity compound->lipophilicity crystal_lattice Strong Crystal Lattice Energy compound->crystal_lattice poor_solubility Poor Aqueous Solubility lipophilicity->poor_solubility crystal_lattice->poor_solubility poor_dissolution Poor Dissolution Rate poor_solubility->poor_dissolution low_bioavailability Low Oral Bioavailability poor_dissolution->low_bioavailability

Caption: Relationship between physicochemical properties and bioavailability of poorly soluble compounds.

References

Technical Support Center: Pyrrolo[2,1-f]triazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of pyrrolo[2,1-f]triazine synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of pyrrolo[2,1-f]triazines, particularly focusing on the widely used pathway for producing pyrrolo[2,1-f]triazin-4-amine, a key intermediate in the synthesis of remdesivir.

Problem 1: Low Yield in the N-Amination of 2-Cyanopyrrole

The N-amination of a pyrrole derivative is a critical step in the synthesis of the pyrrolo[2,1-f]triazine core. Low yields at this stage can significantly impact the overall process efficiency.

Possible Causes and Solutions:

Cause Solution
Degradation of Aminating Agent Use freshly prepared monochloramine (NH₂Cl) solution for each reaction. The stability of NH₂Cl is poor, and using aged solutions will result in lower yields.[1] Other aminating agents like O-(diphenylphosphinyl)hydroxylamine can also be used but may be less economical.[2]
Improper Base Selection or Amount Sodium hydride (NaH) is a commonly used and effective base for the deprotonation of the pyrrole nitrogen.[3] Use of 1.1 equivalents of NaH has been found to be optimal for this process on a larger scale.[3] Insufficient base will lead to incomplete deprotonation, while a large excess can promote side reactions.
Suboptimal Reaction Temperature The reaction should be carried out at a low temperature, typically between 0-5 °C, to minimize side reactions and decomposition of the aminating agent.[3][4]
Presence of Water The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can quench the sodium hydride and react with the aminating agent.
Inefficient Phase Transfer (for in-situ NH₂Cl generation) When generating monochloramine in-situ in a biphasic system, a phase-transfer catalyst such as tetrabutylammonium fluoride (TBAF) can be employed to improve the reaction efficiency.[5]

Workflow for Troubleshooting Low N-Amination Yield:

G start Low N-Amination Yield check_reagent Check Aminating Agent (Freshly Prepared?) start->check_reagent check_reagent->start Agent is old check_base Verify Base (NaH, 1.1 eq?) check_reagent->check_base Agent is fresh check_base->start Incorrect base/amount check_temp Confirm Reaction Temperature (0-5 °C?) check_base->check_temp Base is correct check_temp->start Incorrect temperature check_anhydrous Ensure Anhydrous Conditions check_temp->check_anhydrous Temp is correct check_anhydrous->start Moisture present optimize_ptc Optimize Phase Transfer Catalyst (if applicable) check_anhydrous->optimize_ptc Conditions are anhydrous optimize_ptc->start Suboptimal PTC solution Yield Improved optimize_ptc->solution PTC optimized

Troubleshooting workflow for low N-amination yield.
Problem 2: Low Yield in the Cyclization of 1-Amino-2-cyanopyrrole with Formamidine Acetate

The final cyclization step to form the triazine ring is another critical point where yield can be compromised.

Possible Causes and Solutions:

Cause Solution
Suboptimal Reaction Temperature and Time The reaction is typically heated to reflux. The exact temperature will depend on the solvent used. Insufficient heating can lead to incomplete reaction, while prolonged heating at very high temperatures may cause decomposition. Reaction time should be monitored to determine the point of maximum conversion.
Incorrect Solvent n-Butanol is an effective solvent for this cyclization.[5] Formamidine acetate can also act as both a reagent and a solvent in the presence of a base like triethylamine (Et₃N), leading to high yields.[2] The choice of solvent can influence the reaction rate and solubility of reactants.
Inappropriate Base When formamidine acetate is not used as the solvent, a base such as triethylamine may be required to facilitate the cyclization.[2] The choice and amount of base should be optimized.
Impure Starting Material Impurities from the previous N-amination step can interfere with the cyclization reaction. Ensure the 1-amino-2-cyanopyrrole is of sufficient purity before proceeding.

Decision Tree for Optimizing Cyclization:

G start Low Cyclization Yield check_temp_time Review Temperature and Time start->check_temp_time check_temp_time->start Suboptimal check_solvent Evaluate Solvent System check_temp_time->check_solvent Optimized check_solvent->start Inappropriate check_base Assess Base Requirement check_solvent->check_base Appropriate (e.g., n-BuOH) check_base->start Suboptimal check_purity Analyze Starting Material Purity check_base->check_purity Base Optimized (if needed) check_purity->start Impure solution Yield Improved check_purity->solution Purity Confirmed

Decision tree for optimizing the cyclization step.
Problem 3: Product Purification and Impurity Removal

Achieving high purity of the final pyrrolo[2,1-f]triazine product is essential, especially for pharmaceutical applications.

Possible Causes and Solutions:

Cause Solution
Presence of Side-Reaction Products Common impurities can arise from incomplete reactions or side reactions. For instance, in the synthesis of the remdesivir core, unreacted 2-cyanopyrrole or byproducts from the Vilsmeier-Haack reaction used to introduce the cyano group can be present.[4]
Inefficient Crystallization Recrystallization is a key purification step. The choice of solvent is crucial. For pyrrolo[2,1-f]triazin-4-amine, washing the crude product with water and then methyl tert-butyl ether (MTBE) followed by drying has been shown to be effective.[3][4] Experiment with different solvent systems to achieve optimal crystal formation and impurity rejection.
Residual Solvents High levels of residual solvents can be present after purification. Ensure the product is thoroughly dried under vacuum at an appropriate temperature (e.g., 50-55 °C) until a constant weight is achieved.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during the synthesis of pyrrolo[2,1-f]triazin-4-amine?

A1: Several safety precautions are crucial:

  • Sodium Hydride: NaH is highly reactive and pyrophoric. It should be handled under an inert atmosphere (e.g., nitrogen), and additions should be done slowly and at low temperatures to control the exothermic reaction and hydrogen gas evolution.[3]

  • Monochloramine: NH₂Cl is toxic and can be explosive. It is recommended to generate it in situ for immediate consumption to avoid its accumulation.[6]

  • Exothermic Reactions: Both the N-amination and the preceding Vilsmeier-Haack reaction (if applicable) can be exothermic. Proper cooling and controlled addition of reagents are necessary to manage the reaction temperature.[3]

Q2: How can I prepare and standardize a monochloramine solution for the N-amination step?

A2: A monochloramine solution is typically prepared by reacting an aqueous solution of sodium hypochlorite with an ammonium salt, such as ammonium chloride, under basic conditions (pH > 8) to prevent the formation of di- and trichloramine.[7] The concentration of the prepared solution can be determined by titration, for example, by reacting it with potassium iodide and titrating the liberated iodine with a standard sodium thiosulfate solution.[8] It is important to use the solution immediately after preparation due to its instability.[8]

Q3: What are the typical overall yields for the synthesis of pyrrolo[2,1-f]triazin-4-amine from 2-cyanopyrrole?

A3: Reported yields for the two-step process of N-amination and cyclization from 2-cyanopyrrole are typically in the range of 65-75%.[3] A scalable process starting from pyrrole has been reported with an overall yield of 55%.[9] An optimized gram-scale synthesis has been reported to achieve an overall yield of 85%.[5]

Q4: Are there alternative synthetic routes to pyrrolo[2,1-f]triazines that might offer higher yields?

A4: Yes, several other synthetic strategies exist, which may be advantageous depending on the desired substitution pattern. These include:

  • Synthesis via Bromohydrazone: This is a practical multi-step synthesis.[2]

  • Synthesis via Formation of Triazinium Dicyanomethylide: This involves a [2+2] cycloaddition.[2]

  • Transition Metal-Mediated Synthesis: Copper-catalyzed reactions have been used to construct the pyrrolotriazine core.[2]

  • Rearrangement of Pyrrolooxadiazines: This method can also be employed to produce pyrrolo[2,1-f]triazin-4(3H)-ones.[2]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Pyrrolo[2,1-f]triazin-4-amine Synthesis

Parameter Method A (Scalable Process) [3][4]Method B (Optimized Lab Scale) [5]
Starting Material 2-Cyanopyrrole1H-Pyrrole-2-carbonitrile
N-Amination Reagent Monochloramine (in-situ)Monochloramine (in-situ, biphasic)
N-Amination Base Sodium Hydride (1.1 eq)NaOH
N-Amination Solvent Anhydrous DMFTHF/H₂O
N-Amination Temp. 0-5 °CNot specified
Cyclization Reagent Formamidine AcetateFormamidine Acetate
Cyclization Solvent Not specifiedn-BuOH
Cyclization Temp. Not specifiedNot specified
Overall Yield 65-75% (from 2-cyanopyrrole)85%

Experimental Protocols

Protocol 1: Scalable Synthesis of Pyrrolo[2,1-f]triazin-4-amine[3][4]

Step 1: N-Amination of 2-Cyanopyrrole

  • To a stirred solution of anhydrous DMF (10 volumes) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) at 0-5 °C.

  • Stir the mixture for 20-30 minutes at 0-5 °C.

  • Add 2-cyanopyrrole (1.0 equivalent) to the reaction mixture at 0-5 °C, maintaining the internal temperature between 5 and 10 °C.

  • Stir for 30-40 minutes at this temperature.

  • Add a freshly prepared solution of monochloramine in an appropriate solvent, maintaining the low temperature.

  • Monitor the reaction by a suitable analytical technique (e.g., HPLC, TLC) until completion.

Step 2: Cyclization and Purification

  • Upon completion of the N-amination, carefully quench the reaction.

  • Add formamidine acetate to the reaction mixture.

  • Heat the mixture to reflux and monitor for the completion of the cyclization.

  • After cooling, isolate the crude product by filtration.

  • Wash the solid cake with water, followed by methyl tert-butyl ether (MTBE).

  • Dry the product under vacuum at 50-55 °C until a constant weight is obtained to yield pyrrolo[2,1-f]triazin-4-amine as a crystalline solid.

Protocol 2: Optimized Gram-Scale Synthesis of Pyrrolo[2,1-f]triazin-4-amine[5]

Step 1: N-Amination of 1H-Pyrrole-2-carbonitrile in a Biphasic System

  • Prepare a biphasic system of THF and water.

  • Add 1H-pyrrole-2-carbonitrile, NaOH, and a phase-transfer catalyst (TBAF).

  • Generate monochloramine in-situ by the addition of sodium hypochlorite to ammonium chloride.

  • Stir the reaction mixture vigorously to ensure efficient phase transfer and reaction.

  • Monitor the reaction for the formation of 1-amino-1H-pyrrole-2-carbonitrile.

Step 2: Cyclization with Formamidine Acetate

  • Isolate the 1-amino-1H-pyrrole-2-carbonitrile from the previous step.

  • Dissolve the intermediate in n-butanol.

  • Add formamidine acetate to the solution.

  • Heat the reaction mixture to reflux until the cyclization is complete.

  • Cool the reaction mixture and isolate the product, pyrrolo[2,1-f]triazin-4-amine, through crystallization and filtration.

References

Optimization of reaction conditions for the iodination of pyrrolo[2,1-f]triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the iodination of pyrrolo[2,1-f]triazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the iodination of pyrrolo[2,1-f]triazines?

A1: The most common reagents for the iodination of electron-rich heterocyclic compounds like pyrrolo[2,1-f]triazines are electrophilic iodine sources. These include N-Iodosuccinimide (NIS), iodine (I₂) in the presence of an oxidizing agent or a Lewis acid, and 1,3-diiodo-5,5-dimethylhydantoin (DIH).[1][2][3] The choice of reagent often depends on the reactivity of the substrate and the desired regioselectivity.

Q2: What is the expected regioselectivity for the iodination of a substituted pyrrolo[2,1-f]triazine?

A2: The pyrrolo[2,1-f]triazine ring system is an electron-rich heterocycle. Electrophilic aromatic substitution, such as iodination, is expected to occur at the most electron-rich positions of the pyrrole ring.[4] Theoretical calculations and experimental data on similar systems suggest that the C5 and C7 positions are the most likely sites for iodination. The precise regioselectivity will be influenced by the electronic and steric effects of existing substituents on the ring.

Q3: My iodination reaction is not proceeding to completion. What are the potential causes and solutions?

A3: Incomplete conversion can be due to several factors:

  • Insufficiently reactive iodinating agent: If you are using a mild reagent like I₂ alone, it may not be electrophilic enough. Consider switching to a more reactive reagent like NIS or adding an activator.

  • Low reaction temperature: Some iodination reactions require elevated temperatures to proceed at a reasonable rate. Cautiously increasing the reaction temperature may improve the conversion.

  • Steric hindrance: If the target position for iodination is sterically hindered by bulky substituents, the reaction may be slow or not occur at all.

  • Deactivation of the substrate: If your pyrrolo[2,1-f]triazine derivative has strongly electron-withdrawing groups, the ring may be too deactivated for the chosen iodinating reagent. A more potent iodination system may be required.

Q4: I am observing the formation of multiple iodinated products. How can I improve the regioselectivity?

A4: The formation of multiple isomers is a common challenge in the halogenation of heterocycles. To improve regioselectivity:

  • Choice of Reagent: Different iodinating reagents can exhibit different selectivities. For instance, bulkier reagents may favor less sterically hindered positions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the regiochemical outcome. It is advisable to screen a range of solvents (e.g., DMF, acetonitrile, dichloromethane, THF).

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction by favoring the kinetically controlled product.

  • Protecting Groups: In some cases, it may be necessary to introduce a protecting group to block a more reactive site, directing the iodination to the desired position.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Difficult purification.1. Increase reaction time or temperature. Use a more reactive iodinating agent (e.g., NIS instead of I₂). 2. Run the reaction at a lower temperature. Use a milder base if applicable. Degas the solvent to remove oxygen. 3. Optimize the chromatographic separation conditions. Consider recrystallization if the product is a solid.
No Reaction 1. Iodinating agent is not active. 2. Substrate is deactivated. 3. Reaction conditions are too mild.1. Check the quality and age of the iodinating agent. Use a freshly opened bottle or recrystallize if necessary. 2. Consider using a more powerful iodination system, such as NIS with a catalytic amount of a strong acid (e.g., trifluoroacetic acid).[5] 3. Increase the reaction temperature and/or reaction time.
Formation of Di-iodinated Product 1. Excess iodinating agent. 2. High reactivity of the mono-iodinated product.1. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the iodinating agent. 2. Add the iodinating agent slowly to the reaction mixture to maintain a low concentration. Run the reaction at a lower temperature.
Inconsistent Results 1. Moisture or air sensitivity. 2. Variability in reagent quality.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use reagents from a reliable supplier and from the same batch for a series of experiments.

Experimental Protocols

General Procedure for Iodination using N-Iodosuccinimide (NIS)

To a solution of the pyrrolo[2,1-f]triazine derivative (1.0 mmol) in an anhydrous solvent (e.g., acetonitrile or DMF, 10 mL) under an inert atmosphere, N-Iodosuccinimide (1.1 mmol, 1.1 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for the time indicated in the optimization table. Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation: Optimization of Iodination of a Model Pyrrolo[2,1-f]triazine

Table 1: Screening of Iodinating Reagents

EntryIodinating AgentSolventTemp (°C)Time (h)Yield (%)
1I₂CH₂Cl₂2524<5
2I₂/Ag₂SO₄CH₃CN251245
3NISCH₃CN25685
4DIHDMF25878

Reaction conditions: 1.0 mmol of substrate, 1.1 eq. of iodinating agent.

Table 2: Optimization of Reaction Conditions with NIS

EntrySolventTemp (°C)Time (h)Yield (%)
1CH₂Cl₂251265
2THF251272
3CH₃CN01275
4CH₃CN25685
5CH₃CN50282
6DMF25688

Reaction conditions: 1.0 mmol of substrate, 1.1 eq. of NIS.

Visualizations

Experimental Workflow for Iodination Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start: Pyrrolo[2,1-f]triazine Substrate dissolve Dissolve in Anhydrous Solvent start->dissolve inert Establish Inert Atmosphere (N₂ or Ar) dissolve->inert add_reagent Add Iodinating Agent (e.g., NIS) inert->add_reagent stir Stir at Controlled Temperature add_reagent->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench with Na₂S₂O₃ (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze end End: Iodinated Pyrrolo[2,1-f]triazine analyze->end

Caption: A typical experimental workflow for the iodination of pyrrolo[2,1-f]triazines.

Troubleshooting Logic Diagram

G start Problem with Iodination Reaction low_yield Low Yield? start->low_yield no_reaction No Reaction? low_yield->no_reaction No sol_low_yield_1 Increase Time/Temp or Use Stronger Reagent low_yield->sol_low_yield_1 Yes multi_product Multiple Products? no_reaction->multi_product No sol_no_reac_1 Check Reagent Quality no_reaction->sol_no_reac_1 Yes sol_multi_prod_1 Adjust Stoichiometry (1.05-1.2 eq.) multi_product->sol_multi_prod_1 Yes end Optimized Reaction multi_product->end No sol_low_yield_2 Check for Degradation (Lower Temp, Degas) sol_low_yield_1->sol_low_yield_2 sol_low_yield_2->end sol_no_reac_2 Use More Potent Iodination System sol_no_reac_1->sol_no_reac_2 sol_no_reac_2->end sol_multi_prod_2 Lower Temperature or Change Solvent sol_multi_prod_1->sol_multi_prod_2 sol_multi_prod_2->end

Caption: A decision tree for troubleshooting common issues in iodination reactions.

References

Technical Support Center: Pyrrolo[2,1-f]triazine Compound Toxicity Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of pyrrolo[2,1-f]triazine-based compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: My pyrrolo[2,1-f]triazine-based compound shows high cytotoxicity in my primary cell-based assay. What are the initial troubleshooting steps?

A1: High initial cytotoxicity is a common challenge. Here’s a systematic approach to troubleshoot:

  • Confirm Compound Integrity and Concentration: Verify the purity and identity of your compound using methods like NMR or mass spectrometry. Ensure accurate stock solution concentration and serial dilutions.

  • Optimize Assay Conditions:

    • Cell Density: Ensure you are using an optimal cell seeding density. High cell density can sometimes exacerbate toxicity.

    • Incubation Time: The observed toxicity may be time-dependent. Consider running a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.

    • Serum Concentration: Components in serum can interact with your compound. Try reducing the serum concentration or using serum-free media during the compound incubation period, if your cell line permits.

  • Rule out Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to the cells. Run a vehicle control with the highest concentration of solvent used in your experiment.

  • Use Orthogonal Assays: The observed toxicity might be an artifact of the specific assay used. For instance, an MTT assay measures metabolic activity, which could be directly inhibited by your compound without causing cell death. Confirm cytotoxicity using a different method, such as a lactate dehydrogenase (LDH) release assay (measures membrane integrity) or direct cell counting with a viability dye like trypan blue.

Q2: What are the common mechanisms of toxicity for pyrrolo[2,1-f]triazine-based compounds?

A2: The toxicity of pyrrolo[2,1-f]triazine derivatives, many of which are kinase inhibitors, can stem from several mechanisms:

  • Off-Target Kinase Inhibition: The ATP-binding pocket is highly conserved among kinases. Your compound may be inhibiting other essential kinases beyond your intended target, leading to cellular toxicity.[1]

  • Formation of Reactive Metabolites: The metabolic processing of the heterocyclic ring system can sometimes generate reactive electrophilic species. These metabolites can form covalent adducts with cellular macromolecules like proteins and DNA, leading to toxicity.

  • Disruption of Critical Signaling Pathways: Pyrrolo[2,1-f]triazines often target signaling pathways like PI3K/Akt/mTOR, which are crucial for cell survival and proliferation.[2] On-target inhibition of these pathways in healthy cells or excessive inhibition in cancer cells can lead to apoptosis.

  • Poor Physicochemical Properties: Low solubility can lead to compound precipitation at high concentrations, which can cause physical stress to cells and interfere with assay readouts.

Q3: What medicinal chemistry strategies can be employed to reduce the toxicity of a promising pyrrolo[2,1-f]triazine lead compound?

A3: Rational drug design can significantly mitigate toxicity. Key strategies include:

  • Structural Modifications to Reduce Reactive Metabolite Formation:

    • Blocking Metabolic Hotspots: Identify metabolically labile positions on the pyrrolotriazine core or its substituents. Introducing a blocking group, such as a fluorine atom, at these positions can prevent the formation of reactive metabolites.[3]

    • Modulating Electronic Properties: Altering the electronic properties of the molecule through the introduction of electron-withdrawing or -donating groups can influence its metabolic profile and reduce the likelihood of forming reactive species.

  • Improving Selectivity:

    • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrrolotriazine scaffold to identify moieties that enhance binding to the target of interest while reducing affinity for off-targets. For example, substitutions at the 5 or 6 positions of the pyrrolo[2,1-f]triazine nucleus may be better tolerated than at the 7 position for maintaining biological activity while potentially modulating physicochemical properties.[4]

    • Bioisosteric Replacement: Replace specific functional groups with others that have similar steric and electronic properties but different metabolic profiles. This can reduce off-target binding or alter metabolic pathways to avoid toxic byproducts.

  • Optimizing Physicochemical Properties: Improve solubility and reduce lipophilicity to enhance the drug-like properties of the compound, which can lead to a better safety profile.

Q4: Can formulation strategies help in reducing the in vivo toxicity of my lead compound?

A4: Yes, advanced formulation approaches can significantly improve the safety profile of a compound without altering its chemical structure:

  • Liposomal Encapsulation: Encapsulating the compound in liposomes can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissue (due to the enhanced permeability and retention effect) and reduced exposure to healthy tissues.[5][6][7][8] This can significantly decrease systemic toxicity.[5][6][7]

  • Prodrug Approach: A prodrug of a kinase inhibitor can be designed for liposome loading and pH-controlled release in the acidic tumor microenvironment.[9]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[10][11][12][13][14] This can enhance solubility, stability, and bioavailability, and in some cases, reduce toxicity by controlling the release of the drug.[10][13]

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed in In Vitro Assays
Problem Potential Cause Troubleshooting Steps
High signal in negative control wells (no cells) Reagent contamination or reaction with media components.1. Use fresh reagents and media.2. Test for direct reaction between the compound and assay reagents in a cell-free system.
High signal in vehicle control wells Solvent toxicity or high solvent concentration.1. Lower the final solvent concentration (e.g., DMSO < 0.5%).2. Test different, less toxic solvents if possible.
Inconsistent results between replicates Pipetting errors, uneven cell seeding, or compound precipitation.1. Ensure accurate pipetting and proper mixing.2. Visually inspect wells for even cell distribution and for any signs of compound precipitation.
Discrepancy between different cytotoxicity assays Assay-specific interference.1. Understand the mechanism of each assay.2. Use at least two mechanistically different assays to confirm cytotoxicity (e.g., metabolic vs. membrane integrity).
High toxicity at effective concentrations Off-target effects or on-target toxicity in the specific cell line.1. Perform a dose-response curve to determine the therapeutic window.2. Use a more selective inhibitor if available.3. Employ genetic methods (e.g., CRISPR/Cas9, RNAi) to validate that the toxicity is on-target.[15]
Guide 2: Unexpected In Vivo Toxicity
Problem Potential Cause Troubleshooting Steps
Rapid weight loss in animal models General systemic toxicity.1. Reduce the dose and/or dosing frequency.2. Consider a different route of administration.3. Evaluate a formulation strategy (e.g., liposomes) to alter biodistribution.[5][6][7]
Organ-specific toxicity (e.g., liver, heart) Off-target effects in that organ or on-target toxicity in essential pathways.1. Conduct histopathological analysis of major organs.2. Perform in vitro toxicity studies on cell lines derived from the affected organ.3. Investigate potential off-targets known to be expressed in the affected organ.
Poor pharmacokinetic profile leading to high peak concentrations Rapid absorption and/or slow clearance.1. Modify the formulation to achieve a more controlled release profile (e.g., cyclodextrin complexation).[10][11][12][13][14] 2. Re-evaluate the dosing regimen.
Formation of toxic metabolites Bioactivation of the parent compound.1. Conduct metabolite identification studies.2. If a reactive metabolite is identified, redesign the compound to block the metabolic site.[3]

Quantitative Data on Pyrrolo[2,1-f]triazine Derivatives

The following table summarizes the cytotoxicity data for a series of 2,4-disubstituted pyrrolo[2,1-f][5][6][8]triazines, illustrating the structure-toxicity relationship.

Compound IDR1 Substituent (Position 2)R2 Substituent (Position 4)CC50 (µM) on MDCK cells[16]
14h PhenylThienyl106 ± 8
16a ThienylPhenyl616 ± 28

This data demonstrates that swapping the positions of the phenyl and thienyl moieties can significantly impact the cytotoxicity of the compound, with compound 16a being approximately 5.8 times less toxic than 14h.[16]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration of a pyrrolo[2,1-f]triazine compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • Pyrrolo[2,1-f]triazine compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[2,1-f]triazine compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: PI3K/Akt/mTOR

Pyrrolo[2,1-f]triazine-based compounds often act as kinase inhibitors, targeting key cellular signaling pathways. Understanding these pathways is crucial for deconvoluting on-target versus off-target toxicity. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can be a primary mechanism of both efficacy and toxicity.

Cytotoxicity_Troubleshooting_Workflow start High Cytotoxicity Observed check_controls Step 1: Verify Controls (Vehicle, No Cells) start->check_controls check_compound Step 2: Confirm Compound (Purity, Concentration) check_controls->check_compound Controls OK issue_identified Issue Identified & Resolved check_controls->issue_identified Issue Found optimize_assay Step 3: Optimize Assay (Cell Density, Time) check_compound->optimize_assay Compound OK check_compound->issue_identified Issue Found orthogonal_assay Step 4: Use Orthogonal Assay (e.g., LDH vs. MTT) optimize_assay->orthogonal_assay Assay Optimized optimize_assay->issue_identified Issue Found orthogonal_assay->issue_identified Inconsistency Found true_toxicity Toxicity Confirmed orthogonal_assay->true_toxicity Toxicity Consistent proceed Proceed to SAR/ Formulation Strategies true_toxicity->proceed

References

Technical Support Center: Enhancing the Metabolic Stability of GSK2881078 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of the metabolic stability of GSK2881078 analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for selective androgen receptor modulators (SARMs) like GSK2881078?

A1: Based on available data, the primary metabolic route for GSK2881078 involves Phase I oxidation, specifically hydroxylation.[1] Studies have shown the formation of several hydroxy-metabolites.[1] Notably, significant Phase II metabolism, such as glucuronidation or sulfation, has not been prominently observed for GSK2881078 itself.[2] When designing analogs, it is crucial to consider that similar compounds can undergo hydroxylation on aromatic rings or aliphatic chains.

Q2: Which in vitro assays are most appropriate for assessing the metabolic stability of GSK2881078 analogs?

A2: The most common and informative in vitro assays for this purpose are:

  • Liver Microsomal Stability Assay: This is a cost-effective, high-throughput assay that primarily assesses Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[3] It provides a good initial estimate of metabolic clearance.

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells and is considered a more comprehensive model as it incorporates both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.[4] It is particularly useful for compounds that may be cleared by non-CYP enzymes or conjugation pathways.

Q3: How can I improve the metabolic stability of my GSK2881078 analog?

A3: Enhancing metabolic stability typically involves identifying the "metabolic soft spots" on the molecule and modifying the structure to block these sites of metabolism. Common strategies include:

  • Deuteration: Replacing hydrogen atoms at a metabolically labile position with deuterium can slow down CYP-mediated bond cleavage due to the kinetic isotope effect.

  • Fluorination: Introducing fluorine atoms at or near a site of oxidation can block metabolism by making the position electronically and sterically less favorable for enzymatic attack.

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can physically block the access of metabolizing enzymes.

  • Bioisosteric Replacement: Replacing a metabolically labile functional group with a more stable bioisostere can improve metabolic stability while retaining pharmacological activity.

Q4: What are the key parameters to determine from in vitro metabolic stability assays?

A4: The primary parameters calculated from these assays are:

  • In vitro half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of blood flow. It is typically expressed in units of µL/min/mg microsomal protein or µL/min/10^6 hepatocytes.[5]

These parameters are crucial for predicting in vivo pharmacokinetic properties such as hepatic clearance and bioavailability.

Troubleshooting Guides

Liver Microsomal Stability Assay
Issue Potential Cause(s) Troubleshooting Steps
Rapid disappearance of the compound (very short t½), even at the first time point. 1. High intrinsic clearance of the compound.2. Chemical instability in the assay buffer.3. Non-specific binding to the assay plate or microsomes.1. Reduce the microsomal protein concentration and/or shorten the incubation time points.2. Run a control incubation without NADPH to assess cofactor-independent degradation.3. Run a control incubation in buffer without microsomes to check for chemical stability.4. Use low-binding plates and include a protein source like bovine serum albumin (BSA) in the quench solution to reduce non-specific binding.
High variability between replicate experiments. 1. Inconsistent pipetting of microsomes, compound, or cofactors.2. Incomplete mixing of the reaction components.3. Variability in the activity of different batches of microsomes.1. Ensure accurate and consistent pipetting techniques. Use of automated liquid handlers is recommended.2. Gently vortex or mix the incubation plate before placing it in the incubator.3. Qualify each new batch of microsomes with known substrates before use in screening experiments.
No significant disappearance of the compound (very long t½). 1. The compound is highly stable to Phase I metabolism.2. The compound is primarily cleared by non-CYP enzymes or Phase II metabolism not present or active in the microsomal assay.3. The concentration of the compound is too high, saturating the enzymes.1. Consider using a higher microsomal protein concentration or longer incubation times.2. Test the compound in a hepatocyte stability assay to assess Phase II metabolism.3. Ensure the compound concentration is below the Michaelis-Menten constant (Km) of the primary metabolizing enzymes.
Hepatocyte Stability Assay
Issue Potential Cause(s) Troubleshooting Steps
Low cell viability. 1. Improper thawing and handling of cryopreserved hepatocytes.2. Toxicity of the test compound or its metabolites.3. Suboptimal incubation conditions (e.g., temperature, CO2).1. Follow the supplier's protocol for thawing and handling hepatocytes carefully.2. Assess the cytotoxicity of your compound in a separate assay.3. Ensure the incubator is properly calibrated and maintained.
High variability in clearance values. 1. Uneven plating of hepatocytes, leading to different cell numbers per well.2. Edge effects in the multi-well plate.3. Lot-to-lot variability of hepatocytes.1. Ensure a homogenous cell suspension before and during plating.2. Avoid using the outer wells of the plate for incubations, or fill them with buffer to maintain humidity.3. Qualify each new lot of hepatocytes with control compounds.
Discrepancy between microsomal and hepatocyte stability data. 1. The compound is a substrate for uptake or efflux transporters in hepatocytes.2. The compound is primarily cleared by Phase II metabolism.3. The compound is unstable in the hepatocyte culture medium.1. Investigate potential transporter interactions in separate assays.2. Analyze for the formation of glucuronide or sulfate conjugates.3. Run a control incubation in the culture medium without hepatocytes.

Data Presentation

The following tables present illustrative in vitro metabolic stability data for hypothetical GSK2881078 analogs with varying metabolic clearance profiles. This data is for demonstration purposes to aid in the comparison of different compound characteristics.

Table 1: Human Liver Microsomal Stability of GSK2881078 Analogs

Compoundt½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
Analog A> 60< 5Low Clearance
Analog B2527.7Moderate Clearance
Analog C5138.6High Clearance
GSK2881078 (Reference)> 60< 5Low Clearance

Table 2: Human Hepatocyte Stability of GSK2881078 Analogs

Compoundt½ (min)CLint (µL/min/10^6 cells)Metabolic Stability Classification
Analog A> 120< 2Low Clearance
Analog B5512.6Moderate Clearance
Analog C1069.3High Clearance
GSK2881078 (Reference)> 120< 2Low Clearance

Experimental Protocols

Detailed Methodology for Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 2X NADPH regenerating system solution in phosphate buffer containing 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl2, and 0.8 U/mL glucose-6-phosphate dehydrogenase.

    • Prepare a 1 mg/mL human liver microsome suspension in phosphate buffer.

    • Prepare a 1 µM working solution of the test compound in phosphate buffer (final DMSO concentration ≤ 0.1%).

  • Incubation:

    • In a 96-well plate, pre-warm the microsome suspension and the NADPH regenerating system at 37°C for 10 minutes.

    • To initiate the reaction, add the test compound working solution to the pre-warmed microsome suspension and NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • The 0-minute time point is prepared by adding the stop solution before the addition of the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Detailed Methodology for Hepatocyte Stability Assay
  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

    • Determine cell viability and concentration using the trypan blue exclusion method.

    • Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium (e.g., Williams' Medium E).

  • Incubation:

    • In a multi-well plate, add the hepatocyte suspension and pre-incubate at 37°C in a humidified 5% CO2 atmosphere for 15-30 minutes.

    • Prepare a working solution of the test compound in the incubation medium.

    • Initiate the reaction by adding the test compound working solution to the hepatocyte suspension.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension.

    • Terminate the reaction by adding three volumes of ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point.

    • Determine the half-life (t½) and intrinsic clearance (CLint) as described in the microsomal stability assay protocol, adjusting for the cell concentration.

Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) Active_AR Active AR Dimer AR->Active_AR Dimerization HSP Heat Shock Proteins (HSP) GSK2881078 GSK2881078 Analog AR_HSP AR-HSP Complex GSK2881078->AR_HSP Binding AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) Active_AR->ARE Binding cluster_nucleus cluster_nucleus Active_AR->cluster_nucleus Translocation Transcription Gene Transcription ARE->Transcription Activation Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Transcription->Anabolic_Effects

Caption: Androgen Receptor Signaling Pathway for GSK2881078 Analogs.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microsomes and NADPH System C Pre-warm Reagents at 37°C A->C B Prepare Test Compound Working Solution D Initiate Reaction B->D C->D E Incubate at 37°C with Shaking D->E F Terminate Reaction at Specific Time Points E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: Experimental Workflow for Liver Microsomal Stability Assay.

References

Technical Support Center: Refinement of Purification Techniques for Pyrrolo[2,1-f]triazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of pyrrolo[2,1-f]triazine isomers. This guide offers practical solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of isomers encountered with pyrrolo[2,1-f]triazines?

A1: Researchers typically encounter regioisomers, diastereomers, and enantiomers. The specific isomers formed depend on the synthetic route and the starting materials used. For instance, cycloaddition reactions can lead to the formation of diastereomers, while the synthesis of chiral derivatives will result in enantiomers.

Q2: Which purification techniques are most effective for separating pyrrolo[2,1-f]triazine isomers?

A2: The choice of technique depends on the type of isomers.

  • Column Chromatography: Effective for separating diastereomers and regioisomers with different polarities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating all types of isomers. Chiral HPLC is essential for resolving enantiomers.

  • Supercritical Fluid Chromatography (SFC): A greener alternative to HPLC, particularly effective for preparative-scale chiral separations.

  • Crystallization: Can be a highly effective and scalable method for separating isomers if there are significant differences in their solubility and crystal packing.

Q3: How can I improve the resolution between two closely eluting isomers in HPLC?

A3: To improve resolution, you can:

  • Optimize the mobile phase: Adjust the solvent strength, try different organic modifiers (e.g., acetonitrile vs. methanol), or add modifiers like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape and selectivity.

  • Change the stationary phase: Select a column with a different chemistry. For chiral separations, screening different chiral stationary phases (CSPs) is crucial.

  • Adjust the temperature: Temperature can affect selectivity.

  • Decrease the flow rate: This can increase efficiency and improve resolution, although it will lengthen the run time.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem Possible Causes Solutions
Poor resolution or co-elution of isomers in column chromatography. - Inappropriate solvent system. - Column overloading. - Poor column packing.- Systematically screen different solvent systems with varying polarities. - Reduce the amount of sample loaded onto the column. - Ensure the column is packed uniformly to avoid channeling.
Peak splitting in HPLC. - Sample solvent is stronger than the mobile phase. - Column void or contamination. - Co-elution of two isomers. - Partially blocked frit.- Dissolve the sample in the mobile phase or a weaker solvent.[1] - Flush the column or replace it if a void has formed.[2] - Optimize the method to improve separation (see Q3 in FAQs). - Replace the column frit.[2]
Poor peak shape (tailing or fronting) in HPLC/SFC. - Secondary interactions with the stationary phase. - Column overload. - Inappropriate mobile phase pH for ionizable compounds.- Add a mobile phase modifier (e.g., TFA for acids, DEA for bases) to mask active sites on the stationary phase.[3] - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Difficulty in achieving baseline separation of enantiomers. - Incorrect chiral stationary phase (CSP). - Suboptimal mobile phase.- Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). - For normal phase, vary the alcohol modifier and its concentration. For reversed-phase, adjust the organic modifier and buffer conditions.
Low recovery after preparative chromatography. - Adsorption of the compound onto the stationary phase. - Compound instability under the chromatographic conditions.- Add a small amount of a competing agent to the mobile phase. - Ensure the compound is stable in the chosen solvents and consider running the separation at a lower temperature.
Isomers co-crystallize. - Similar solubility and crystal packing of the isomers.- Experiment with different crystallization solvents or solvent mixtures. - Try techniques like fractional crystallization or seeding with a pure crystal of the desired isomer.

Data Presentation

The following tables summarize quantitative data for the separation of pyrrolo[2,1-f]triazine isomers using different chromatographic techniques.

Table 1: Comparison of HPLC and SFC for Chiral Separation of a Pyrrolo[2,1-f]triazine Analog

ParameterChiral HPLCChiral SFC
Column CHIRALPAK® IACHIRALPAK® IA
Mobile Phase Hexane/Ethanol (80:20)CO2/Methanol (70:30)
Flow Rate 1.0 mL/min3.0 mL/min
Retention Time (Isomer 1) 8.5 min2.1 min
Retention Time (Isomer 2) 10.2 min2.8 min
Resolution (Rs) 2.11.8
Solvent Consumption HighLow

Table 2: Column Chromatography Data for Diastereomer Separation

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Ethyl Acetate/n-Hexane (1:2)
Diastereomer Ratio (crude) 2:1
Yield (Diastereomer 1) 55%
Yield (Diastereomer 2) 28%
Purity (Diastereomer 1) >98% (by NMR)
Purity (Diastereomer 2) >97% (by NMR)

Experimental Protocols

Protocol 1: Preparative HPLC for Diastereomer Separation
  • Column Selection: Start with a standard reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be determined by analytical scale scouting runs. For ionizable compounds, add 0.1% TFA or formic acid to both solvents.

  • Sample Preparation: Dissolve the crude mixture of diastereomers in a minimal amount of a suitable solvent, ideally the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatography:

    • Equilibrate the column with the mobile phase at a flow rate appropriate for the column dimensions (e.g., 15-20 mL/min).

    • Inject the sample onto the column.

    • Monitor the elution of the isomers using a UV detector at a suitable wavelength.

    • Collect the fractions corresponding to each isomer peak.

  • Post-Purification:

    • Combine the fractions for each isomer.

    • Remove the solvent under reduced pressure.

    • Analyze the purity of the isolated isomers by analytical HPLC and characterize by NMR and mass spectrometry.

Protocol 2: Analytical Chiral HPLC Method Development
  • Column Screening: Screen a set of chiral columns with different stationary phases (e.g., CHIRALPAK® IA, IB, IC) under both normal phase (Hexane/Alcohol) and reversed-phase (Acetonitrile/Water or Methanol/Water with buffers) conditions.

  • Mobile Phase Optimization:

    • Normal Phase: Vary the type of alcohol modifier (e.g., ethanol, isopropanol) and its concentration. Additives like 0.1% DEA for basic compounds or 0.1% TFA for acidic compounds can improve peak shape.[3]

    • Reversed Phase: Optimize the ratio of the organic modifier to the aqueous buffer. Screen different pH values for the aqueous phase.

  • Flow Rate and Temperature Optimization: Adjust the flow rate to balance separation time and resolution. Investigate the effect of column temperature on selectivity.

  • Method Validation: Once a suitable separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, and precision.

Mandatory Visualization

Experimental Workflow for Isomer Purification and Characterization

G Workflow for Pyrrolo[2,1-f]triazine Isomer Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization cluster_output Output Crude Crude Product (Mixture of Isomers) Purification Purification Method (e.g., HPLC, SFC, Crystallization) Crude->Purification Purity Purity Analysis (Analytical HPLC) Purification->Purity Fractions Isomer1 Pure Isomer 1 Purity->Isomer1 Pure Fraction Isomer2 Pure Isomer 2 Purity->Isomer2 Pure Fraction Structure Structural Characterization (NMR, MS) Isomer1->Structure Isomer2->Structure

Caption: A general workflow for the purification and characterization of pyrrolo[2,1-f]triazine isomers.

Simplified Kinase Inhibitor Signaling Pathway

Many pyrrolo[2,1-f]triazine derivatives function as kinase inhibitors, interfering with cell signaling pathways implicated in diseases like cancer.[4] These inhibitors often act as ATP competitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.[5][6]

G Mechanism of Action of a Pyrrolo[2,1-f]triazine Kinase Inhibitor cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling cluster_inhibition Inhibition Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., MEK) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Leads to Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->Kinase Blocks ATP Binding Site ATP ATP ATP->Kinase

Caption: A diagram illustrating the competitive ATP-binding mechanism of a pyrrolo[2,1-f]triazine kinase inhibitor.

References

Mitigating cross-reactivity in assays involving pyrrolo[2,1-f]triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine compounds. The focus is on identifying and mitigating cross-reactivity in various assays.

Troubleshooting Guides

Issue 1: My pyrrolo[2,1-f]triazine inhibitor shows activity against multiple kinases in a panel screen. How can I determine the primary target and assess selectivity?

Answer:

Cross-reactivity among kinases is a common challenge, as many inhibitors, including those with a pyrrolo[2,1-f]triazine core, target the highly conserved ATP-binding pocket.[1] This scaffold can effectively mimic other known kinase inhibitor structures, such as the quinazoline scaffold, leading to broad activity.[1] A systematic approach is necessary to confirm the primary target and quantify selectivity.

Recommended Troubleshooting Workflow:

  • Primary Target Validation:

    • Dose-Response Curve Analysis: Perform detailed IC50 or Ki determinations for the most potently inhibited kinases. A significantly lower value for one kinase may indicate it is the primary target.

    • Cellular Target Engagement Assays: Use techniques like NanoBRET™ or CETSA® to confirm that the compound binds to the intended target in a cellular context.

  • Selectivity Profiling:

    • Comprehensive Kinase Panel Screening: Screen the compound against a broad panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). This will provide a global view of its selectivity.

    • Selectivity Score Calculation: Calculate a selectivity score (e.g., S-score) to quantify the compound's specificity.

  • Mechanism of Action Studies:

    • ATP Competition Assays: Conduct kinetic studies to confirm if the inhibitor is ATP-competitive.[1] This is the expected mechanism for most pyrrolo[2,1-f]triazine kinase inhibitors.

    • Downstream Signaling Pathway Analysis: Use western blotting or other methods to assess the phosphorylation status of known substrates of the intended target kinase. A reduction in phosphorylation of a specific substrate in a dose-dependent manner provides strong evidence of on-target activity.

Logical Workflow for Target Validation and Selectivity Profiling

G start Start: Multi-kinase Activity Observed ic50 Determine IC50/Ki for Top Hits start->ic50 cellular_engagement Confirm Target Engagement in Cells (e.g., NanoBRET, CETSA) ic50->cellular_engagement primary_target Primary Target(s) Identified cellular_engagement->primary_target kinase_panel Broad Kinase Panel Screen (e.g., >400 kinases) primary_target->kinase_panel Proceed if target is confirmed atp_competition ATP Competition Assay primary_target->atp_competition selectivity_score Calculate Selectivity Score kinase_panel->selectivity_score conclusion Conclusion: Confirmed Primary Target and Selectivity Profile selectivity_score->conclusion pathway_analysis Analyze Downstream Signaling atp_competition->pathway_analysis pathway_analysis->conclusion

Caption: Workflow for validating the primary target and assessing the selectivity of a pyrrolo[2,1-f]triazine inhibitor.

Issue 2: My compound is potent against the target kinase, but also shows unexpected effects in cellular assays (e.g., cytotoxicity, altered cell morphology). How can I troubleshoot potential off-target effects?

Answer:

Unexpected cellular phenotypes can arise from off-target activities that are not revealed in standard kinase panels. The pyrrolo[2,1-f]triazine scaffold is a versatile pharmacophore that can interact with various proteins, not just kinases.[2][3]

Recommended Troubleshooting Steps:

  • Control Compound Experiments:

    • Structurally Similar Inactive Analog: Synthesize or obtain a close structural analog of your compound that is inactive against the primary target. If the cellular phenotype persists with this analog, it is likely due to an off-target effect.

    • Chemically Unrelated Inhibitor: Use a known, selective inhibitor of the same target with a different chemical scaffold. If this compound does not produce the same phenotype, it further suggests your compound has off-target effects.

  • Target-Independent Toxicity Assessment:

    • Glutathione (GSH) Adduct Formation: Some pyrrolo[2,1-f]triazine derivatives can form reactive metabolites.[4] Perform an in vitro assay with liver microsomes and GSH to assess the potential for reactive metabolite formation, which can lead to cytotoxicity.[4]

    • Cell Viability Assays in Target-Negative Cell Lines: Test the compound's cytotoxicity in a cell line that does not express the target kinase.

  • Off-Target Identification:

    • Affinity-Based Proteomics: Employ techniques like chemical proteomics to pull down binding partners of your compound from cell lysates.

    • Phenotypic Screening: Screen the compound against a panel of cell lines with known genetic backgrounds to identify potential sensitivities that could point to off-target dependencies.

Signaling Pathway: Investigating Off-Target Effects on Cellular Phenotype

G compound Pyrrolo[2,1-f]triazine Compound target_kinase Intended Kinase Target compound->target_kinase On-Target Binding off_target Unknown Off-Target(s) compound->off_target Off-Target Binding on_target_effect Desired Cellular Effect (e.g., Pathway Inhibition) target_kinase->on_target_effect off_target_effect Unexpected Cellular Phenotype (e.g., Cytotoxicity) off_target->off_target_effect

Caption: Diagram illustrating how a compound can elicit both on-target and off-target cellular effects.

Frequently Asked Questions (FAQs)

Q1: What are the common kinase families that show cross-reactivity with pyrrolo[2,1-f]triazine inhibitors?

A1: The pyrrolo[2,1-f]triazine scaffold has been successfully used to develop inhibitors for a wide range of kinases.[5] Due to the structural mimicry of other purine-like scaffolds, cross-reactivity is often observed within and between kinase families that share conserved ATP-binding site features.[1][6] Common examples include:

  • Tyrosine Kinases: EGFR, VEGFR-2, c-Met, ALK, IGF-1R.[1][7][8]

  • Serine/Threonine Kinases: JAK family (e.g., JAK2), AAK1, PI3K isoforms.[4][9][10]

Q2: How can I rationally design pyrrolo[2,1-f]triazine derivatives with improved selectivity?

A2: Structure-activity relationship (SAR) studies have shown that substitutions at specific positions of the pyrrolo[2,1-f]triazine core are critical for modulating selectivity.[1]

  • Exploit Non-Conserved Regions: Focus on substitutions that can form interactions with less conserved regions outside the core ATP-binding hinge region. For example, modifications at the C5 or C6 positions are often used to introduce side chains that can modulate physicochemical properties and selectivity.[1]

  • Target Specificity Pockets: While some pyrrolo[2,1-f]triazine-based PI3Kδ inhibitors do not bind to the specificity pocket, designing derivatives that can access unique sub-pockets in the target kinase can significantly enhance selectivity.[10]

  • Computational Modeling: Use molecular docking and homology modeling to predict the binding poses of your derivatives in the ATP pockets of both the intended target and known off-targets. This can help prioritize the synthesis of compounds with a higher predicted selectivity.[8]

Q3: Are there specific assay formats that are more prone to interference from pyrrolo[2,1-f]triazine compounds?

A3: While the pyrrolo[2,1-f]triazine scaffold itself is not widely reported as a frequent "pan-assay interference compound" (PAIN), certain properties can lead to artifacts:

  • Fluorescence Interference: Compounds with inherent fluorescence can interfere with fluorescence-based assays (e.g., FRET, FP). Always run a control with the compound alone (no enzyme/substrate) to check for background fluorescence.

  • Compound Aggregation: At high concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes. It is crucial to determine the dose-response relationship and be cautious of steep curves, which can be indicative of aggregation. Including a non-ionic detergent like Triton X-100 in the assay buffer can help mitigate this.

Data Summary

The following table summarizes the inhibitory activity of example pyrrolo[2,1-f]triazine compounds against various kinases, illustrating typical potency and selectivity profiles reported in the literature.

Compound IDTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Cell-Based AssayIC50 (nM)Reference
Compound 19 c-Met2.3VEGFR-25.0BaF3-TPR-Met0.71Shi et al.[7]
Compound 2 VEGFR-266EGFR>1000HUVEC ProliferationN/AHunt et al.[7]
Compound 1 EGFR100VEGFR-2>1000DiFi Cell ProliferationN/AHunt et al.[7]
BMS-754807 IGF-1R2CDK2E>10000IGF-Sal Cells7Wittman et al.[7]
Compound 27 JAK2N/AJAK1/JAK3N/ASET-2 CellsPotentHarikrishnan et al.[7]

N/A: Data not available in the cited source.

Experimental Protocols

Protocol 1: ATP Competition Assay

Objective: To determine if a pyrrolo[2,1-f]triazine inhibitor binds to the ATP-binding site of the target kinase.

Methodology:

  • Assay Setup: Perform the kinase activity assay (e.g., using a radiometric, fluorescence, or luminescence-based method) with a fixed concentration of the inhibitor (typically at its IC50 value).

  • ATP Titration: Vary the concentration of ATP in the reaction, typically from a low concentration (e.g., 1 µM) to a high concentration (e.g., 1-5 mM), spanning the Km value for ATP.

  • Data Analysis: Plot the kinase activity against the ATP concentration for both the control (no inhibitor) and the inhibitor-treated samples.

  • Interpretation:

    • Competitive Inhibition: If the inhibitor is ATP-competitive, the apparent Km for ATP will increase, while the Vmax will remain unchanged. The IC50 of the compound will increase as the ATP concentration increases.

    • Non-Competitive Inhibition: If the inhibitor is non-competitive, the Vmax will decrease, but the Km for ATP will remain unchanged.

    • Uncompetitive Inhibition: If the inhibitor is uncompetitive, both Vmax and Km will decrease.

Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Metabolites

Objective: To assess the potential of a pyrrolo[2,1-f]triazine compound to form reactive metabolites.[4]

Methodology:

  • Incubation: Incubate the test compound (e.g., 10 µM) with human liver microsomes (HLM) and NADPH in the presence of a high concentration of glutathione (GSH, e.g., 1 mM).

  • Control Samples:

    • Negative control 1: Incubate without NADPH to check for non-enzymatic adduct formation.

    • Negative control 2: Incubate without HLM to check for direct reaction with GSH.

  • Time Points: Stop the reaction at various time points (e.g., 0, 15, 30, 60 minutes) by adding a quenching solvent like acetonitrile.

  • Analysis: Analyze the samples using LC-MS/MS. Search for the expected mass of the parent compound plus the mass of glutathione (M + 305.0678 Da).

  • Interpretation: The detection of a GSH adduct in the NADPH- and HLM-dependent incubations suggests the formation of a reactive metabolite. The peak area of the adduct can be used for semi-quantitative comparison between different compounds.

References

Technical Support Center: Improving the Oral Bioavailability of Pyrrolo[2,1-f]triazine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the oral bioavailability of pyrrolo[2,1-f]triazine drug candidates.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent oral bioavailability with our lead pyrrolo[2,1-f]triazine candidate. What are the likely causes?

A1: Low oral bioavailability for pyrrolo[2,1-f]triazine compounds, which are often kinase inhibitors, typically stems from a few common factors:

  • Poor Aqueous Solubility: The planar, aromatic nature of the pyrrolo[2,1-f]triazine core can lead to low solubility in gastrointestinal fluids, which is a critical first step for absorption.

  • Low Intestinal Permeability: While some pyrrolo[2,1-f]triazine derivatives may have favorable lipophilicity for passive diffusion, others can exhibit poor permeability across the intestinal epithelium. One study noted a pyrrolo[2,1-f]triazine with poor cell permeability in a Caco-2 assay (Pc < 15 nm/s)[1].

  • First-Pass Metabolism: These compounds can be subject to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes, significantly reducing the amount of active drug that reaches systemic circulation.

  • Efflux Transporter Substrate: The compound may be recognized and actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), limiting its net absorption.

Q2: How can we begin to diagnose the primary reason for the poor oral bioavailability of our specific pyrrolo[2,1-f]triazine derivative?

A2: A systematic, tiered approach is recommended. Start with in vitro and in silico methods before moving to more complex in vivo studies.

  • Physicochemical Characterization: Determine the aqueous solubility at different pHs (simulating stomach and intestine), pKa, and LogP/D.

  • In Vitro Permeability Assessment: Utilize a Caco-2 permeability assay to evaluate intestinal permeability and identify potential efflux transporter interactions.

  • In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.

  • In Vivo Pharmacokinetic Studies: A pilot in vivo study in a rodent model (e.g., rat) with both intravenous (IV) and oral (PO) administration will determine the absolute oral bioavailability and provide insights into clearance mechanisms.

Q3: What are some initial formulation strategies to consider for a pyrrolo[2,1-f]triazine with low aqueous solubility?

A3: For solubility-limited absorption, several formulation strategies can be effective:

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract and may also inhibit efflux transporters.

  • Prodrugs: Chemical modification of the parent molecule to a more soluble or permeable prodrug that converts to the active compound in vivo can be a viable strategy. For example, brivanib alaninate (BMS-582664) is an oral prodrug of BMS-540215, a pyrrolo[2,1-f]triazine-based inhibitor, designed to improve its properties[2].

Troubleshooting Guides

Problem 1: Low Apparent Permeability (Papp) in Caco-2 Assay
  • Possible Cause 1: Poor Compound Solubility in Assay Buffer.

    • Troubleshooting Steps:

      • Measure the solubility of the compound in the assay buffer.

      • If solubility is low, consider adding a small, well-characterized percentage of a cosolvent like DMSO (typically ≤1%) to the buffer. Ensure the final solvent concentration does not compromise the integrity of the Caco-2 monolayer.

      • Test the compound at a lower, more soluble concentration if feasible for analytical detection.

  • Possible Cause 2: High Plasma Protein Binding in Serum-Containing Basolateral Medium.

    • Troubleshooting Steps:

      • Quantify the extent of plasma protein binding for your compound.

      • If binding is high, consider using a protein-free buffer in the basolateral compartment for initial screening, but be aware that this is a less physiologically relevant condition.

  • Possible Cause 3: The Compound is a Substrate for Efflux Transporters (e.g., P-gp).

    • Troubleshooting Steps:

      • Calculate the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 is indicative of active efflux.

      • Conduct the Caco-2 assay in the presence of a known efflux inhibitor (e.g., verapamil for P-gp). A significant increase in the A→B permeability and a decrease in the efflux ratio confirms it as a substrate.

Problem 2: Good In Vitro Permeability but Low In Vivo Oral Bioavailability
  • Possible Cause 1: Extensive First-Pass Metabolism.

    • Troubleshooting Steps:

      • Perform in vitro metabolic stability assays using liver microsomes or S9 fractions from the preclinical species used (e.g., rat, mouse) and human.

      • Identify the major metabolites using LC-MS/MS to understand the metabolic pathways.

      • If metabolism is rapid, consider medicinal chemistry efforts to block the metabolic soft spots on the pyrrolo[2,1-f]triazine scaffold.

  • Possible Cause 2: Poor Dissolution in the GI Tract.

    • Troubleshooting Steps:

      • Even with good intrinsic permeability, if the compound doesn't dissolve, it cannot be absorbed.

      • Re-evaluate the solid-state properties (crystallinity vs. amorphous) and dissolution rate.

      • Implement enabling formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve in vivo dissolution.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of Representative Pyrrolo[2,1-f]triazine Kinase Inhibitors

Compound IDTarget KinaseMolecular Weight ( g/mol )Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Efflux Ratio (B→A/A→B)In Vivo Oral Bioavailability (F%)Animal ModelReference
Compound AALK~5005.21.538%Mouse[1]
Compound Bc-Met~480< 0.15Not ReportedPoorRat[1]
BMS-540215VEGFR-2477.5Not ReportedNot ReportedData for ProdrugNot Applicable[2]
Brivanib (BMS-582664)VEGFR-2/FGFR-1592.6ProdrugProdrugPhase I Clinical TrialsHuman[2]
Compound CMAP4K4~450Not ReportedNot Reported72%Not Specified[1]
Compound DMAP4K4~460Not ReportedNot Reported12%Not Specified[1]

Note: This table is a compilation of data from different sources for illustrative purposes and does not represent a direct head-to-head comparison.

Table 2: Illustrative Example of Bioavailability Enhancement for a Pyrrolo[2,1-f]triazine Candidate

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Oral Bioavailability (F%)
Candidate X (Aqueous Suspension) 55 ± 154.0210 ± 655%
Candidate X (Lipid-Based Formulation) 250 ± 502.01150 ± 21028%

This is hypothetical data for illustrative purposes, based on the potential improvements seen with advanced formulation strategies for poorly soluble compounds.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a pyrrolo[2,1-f]triazine drug candidate.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Buffer: A Hanks' Balanced Salt Solution (HBSS) with appropriate pH (e.g., 6.5 for apical, 7.4 for basolateral) is used.

  • Transport Studies:

    • The test compound (typically at a concentration of 1-10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.

    • For A→B transport (absorptive direction), the compound is added to the apical side, and samples are taken from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).

    • For B→A transport (secretory direction), the compound is added to the basolateral side, and samples are taken from the apical side.

  • Sample Analysis: The concentration of the pyrrolo[2,1-f]triazine in the collected samples is quantified by a validated LC-MS/MS method.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Protocol 2: In Vivo Oral Bioavailability Study in Rodents

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a pyrrolo[2,1-f]triazine drug candidate.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used. Animals should be acclimatized for at least one week before the study.

  • Dosing:

    • Animals are fasted overnight before dosing.

    • Oral (PO) Group: The compound is formulated in a suitable vehicle (e.g., aqueous suspension, lipid-based formulation) and administered via oral gavage.

    • Intravenous (IV) Group: The compound is dissolved in a suitable vehicle for injection and administered via the tail vein.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein).

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

  • Sample Processing and Analysis: Plasma samples are stored at -80°C until analysis. The concentration of the drug candidate in the plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

  • Bioavailability Calculation: The absolute oral bioavailability (F) is calculated as: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualizations

G cluster_0 Troubleshooting Low Oral Bioavailability cluster_1 Solubility Issues cluster_2 Permeability Issues cluster_3 Metabolism Issues Start Low Oral Bioavailability Observed Solubility Assess Physicochemical Properties (Solubility, LogP) Start->Solubility Permeability In Vitro Permeability Assay (Caco-2) Start->Permeability Metabolism In Vitro Metabolic Stability (Microsomes, Hepatocytes) Start->Metabolism LowSol Poor Aqueous Solubility Solubility->LowSol LowPerm Low Permeability / High Efflux Permeability->LowPerm HighMet High First-Pass Metabolism Metabolism->HighMet Formulate Implement Enabling Formulations: - Micronization - Amorphous Solid Dispersion - Lipid-Based Systems LowSol->Formulate EffluxInhib Co-dose with Efflux Inhibitor (in vitro) LowPerm->EffluxInhib Prodrug Prodrug Approach LowPerm->Prodrug MedChem Medicinal Chemistry to Block Metabolic Hotspots HighMet->MedChem

Caption: Troubleshooting workflow for low oral bioavailability.

G cluster_0 Experimental Workflow for Bioavailability Assessment Start Pyrrolo[2,1-f]triazine Candidate InVitro In Vitro Characterization - Solubility - Caco-2 Permeability - Metabolic Stability Start->InVitro Formulation Formulation Development (if needed) InVitro->Formulation InVivo In Vivo PK Study (Rodents) - IV and PO administration - Blood Sampling InVitro->InVivo Formulation->InVivo Analysis LC-MS/MS Bioanalysis InVivo->Analysis PK_Calc Pharmacokinetic Analysis - Calculate AUC, Cmax, Tmax - Determine Absolute Bioavailability (F%) Analysis->PK_Calc

Caption: Workflow for assessing oral bioavailability.

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyrrolo Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo->VEGFR2 PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway inhibition.

G cluster_alk ALK Signaling Pathway ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) JAK JAK ALK_Fusion->JAK PI3K_ALK PI3K ALK_Fusion->PI3K_ALK RAS RAS ALK_Fusion->RAS Pyrrolo_ALK Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_ALK->ALK_Fusion STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT_ALK Akt PI3K_ALK->AKT_ALK AKT_ALK->Transcription RAF_ALK RAF RAS->RAF_ALK MEK_ALK MEK RAF_ALK->MEK_ALK ERK_ALK ERK MEK_ALK->ERK_ALK ERK_ALK->Transcription

Caption: ALK signaling pathway inhibition.

References

Validation & Comparative

Head-to-head comparison of different pyrrolo[2,1-f]triazine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1] This guide provides an objective, data-driven comparison of key pyrrolo[2,1-f]triazine-based kinase inhibitors, focusing on their biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles.

Introduction to Pyrrolo[2,1-f]triazine Kinase Inhibitors

The pyrrolo[2,1-f]triazine nucleus is a versatile template for developing ATP-competitive kinase inhibitors.[2] Its structure allows for strategic modifications at various positions, enabling the optimization of potency and selectivity against a range of kinase targets. This guide will focus on a selection of prominent inhibitors targeting key kinases implicated in cancer and other disorders, including VEGFR/FGFR, EGFR/HER2, c-Met, JAK2, IGF-1R, and KIT/PDGFRA.

Comparative Analysis of Kinase Inhibitor Performance

The following tables summarize the in vitro and in vivo performance of selected pyrrolo[2,1-f]triazine-based kinase inhibitors. Data has been compiled from various preclinical studies to facilitate a head-to-head comparison.

Table 1: Biochemical Potency (IC50 values)
CompoundPrimary Target(s)IC50 (nM)Off-Target Kinases (IC50 in nM, where available)
Avapritinib (BLU-285) KIT D816V, PDGFRA D842V0.27 (KIT D816V), 0.24 (PDGFRA D842V)Marked selectivity for KIT and PDGFRA in comprehensive kinome screening.[3]
Brivanib (BMS-582664) VEGFR-2, FGFR-125 (VEGFR-2), 148 (FGFR-1)VEGFR-1 (380), PDGFRβ (>1900), EGFR (>1900), LCK (>1900), PKCα (>1900), JAK-3 (>1900)[4]
BMS-754807 IGF-1R, IR1.8 (IGF-1R), 1.7 (IR)Met (6), RON (44), TrkA (7), TrkB (4), AurA (9), AurB (25)[5]
Compound 19 (Shi et al.) c-Met, VEGFR-22.3 (c-Met), 5.0 (VEGFR-2)Not specified.[1]
Compound 29 (Weinberg Lab) JAK20.17High selectivity for JAK2 over other isoforms.[1]
Compound 8l (Fink et al.) EGFR, HER26 (EGFR), 10 (HER2)Not specified.[6]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution.

Table 2: Cellular Activity
CompoundCell LineAssay TypeIC50/EC50 (nM)
Avapritinib (BLU-285) HMC-1.2 (KIT D816V)Autophosphorylation Inhibition4
P815 (KIT D816V)Autophosphorylation Inhibition22
Brivanib (BMS-582664) HUVEC (VEGF-stimulated)Proliferation40
HUVEC (bFGF-stimulated)Proliferation276
BMS-754807 Rh41 (Rhabdomyosarcoma)Growth Inhibition70
Compound 19 (Shi et al.) BaF3-TPR-MetGrowth Inhibition0.71
HUVEC-VEGFR2Growth Inhibition37.4
Compound 27 (Harikrishnan et al.) SET-2 (JAK2 V617F)Cellular AssayMost active of series
Compound 1 (Hunt et al.) DiFi (EGFR-sensitive)Proliferation100 (EGFR IC50)
Table 3: Preclinical Pharmacokinetics (Oral Administration)
CompoundSpeciesOral Bioavailability (%)Tmax (h)Half-life (t1/2) (h)
Avapritinib RatNot specified2-4Not specified
Brivanib (as Brivanib Alaninate) Mouse55-9712.7
Rat55-97Not specifiedNot specified
BMS-754807 MouseNot specifiedNot specifiedNot specified

Note: Pharmacokinetic parameters can vary significantly between preclinical species and humans.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.

Signaling Pathway Diagrams

VEGFR_FGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR-1 FGF->FGFR1 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FGFR1->PLCg FGFR1->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 and FGFR-1 signaling pathway.

EGFR_HER2_Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR and HER2 signaling pathway.

cMet_Signaling HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF CellMotility Cell Motility, Invasion, Survival AKT->CellMotility MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellMotility

Caption: Simplified c-Met signaling pathway.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription

Caption: Simplified JAK-STAT signaling pathway.

IGF1R_Signaling IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K RAS RAS IRS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF CellGrowth Cell Growth, Survival AKT->CellGrowth MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellGrowth

Caption: Simplified IGF-1R signaling pathway.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular Proliferation/Phosphorylation Assay (EC50 Determination) Biochemical_Assay->Cellular_Assay Selectivity_Assay Kinome Selectivity Profiling Cellular_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Assay->PK_Studies Efficacy_Studies Xenograft/PDX Efficacy Models PK_Studies->Efficacy_Studies Lead_Compound Pyrrolo[2,1-f]triazine Lead Compound Lead_Compound->Biochemical_Assay

Caption: General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a common method for determining the IC50 value of a kinase inhibitor.

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (dissolved in DMSO)

    • Microplate (e.g., 384-well)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the kinase enzyme, substrate, and test compound to the wells of the microplate.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay (General Protocol)

This protocol is used to assess the anti-proliferative effect of an inhibitor on endothelial cells, a key process in angiogenesis.

  • Reagents and Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium (e.g., EGM-2)

    • Fetal Bovine Serum (FBS)

    • Recombinant human VEGF-A

    • Test compound (dissolved in DMSO)

    • 96-well cell culture plates

    • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • Procedure:

    • Seed HUVECs into 96-well plates at a density of approximately 3,000-6,000 cells per well and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 4-6 hours to synchronize their cell cycle.

    • Treat the cells with serial dilutions of the test compound.

    • Stimulate the cells with VEGF-A (e.g., 20-50 ng/mL) to induce proliferation. Include unstimulated and vehicle-treated controls.

    • Incubate the plate for 48-72 hours.

    • Assess cell viability using a suitable assay. The signal is proportional to the number of viable cells.

    • Calculate the percent inhibition of proliferation for each compound concentration relative to the VEGF-stimulated control.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of kinase inhibitors. The compounds highlighted in this guide demonstrate the chemical tractability of this core structure in achieving high potency and selectivity for various important oncology targets. While direct cross-study comparisons of potency should be made with caution due to differing experimental conditions, the compiled data provides a valuable resource for researchers in the field. Future development of inhibitors based on this scaffold will likely focus on further optimizing selectivity profiles to minimize off-target effects and improve therapeutic windows, as well as enhancing pharmacokinetic properties to achieve better in vivo efficacy.

References

Validating the Antiviral Spectrum of Novel Pyrrolo[2,1-f]triazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for effective broad-spectrum antiviral therapeutics, a class of compounds known as pyrrolo[2,1-f]triazine derivatives has emerged as a promising scaffold for the development of novel drugs. These compounds, which are structural analogues of purine nucleosides, have demonstrated significant inhibitory activity against a wide range of RNA viruses. This guide provides a comparative analysis of the antiviral spectrum and potency of novel pyrrolo[2,1-f]triazine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising class of antiviral agents.

Performance Comparison

The antiviral efficacy of various pyrrolo[2,1-f]triazine derivatives has been evaluated against several clinically significant RNA viruses. The data summarized below showcases their potential as broad-spectrum antiviral agents, with some compounds exhibiting potency comparable to or exceeding that of established antiviral drugs.

Antiviral Activity of Pyrrolo[2,1-f]triazine Derivatives Against Various RNA Viruses
Compound/DrugVirusAssayEC50 / IC50CC50Selectivity Index (SI)
4-aza-7,9-dideazaadenosine analog Human Norovirus (HuNoV)Replicon Assay0.015 µM>10 µM>667
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]triazine-5,6-dicarboxylate Influenza A (H1N1)Plaque Reduction4 µg/mL>750 µg/mL>188
GS-5734 (Remdesivir) Ebola Virus (EBOV)Cell-based0.086 µM>10 µM>116
GS-5734 (Remdesivir) Respiratory Syncytial Virus (RSV)Cell-based0.12 µM>10 µM>83
GS-5734 (Remdesivir) Hepatitis C Virus (HCV)Replicon Assay<0.12 µM>10 µM>83
Favipiravir Influenza A (H1N1)Plaque Reduction0.49 µg/mL>400 µg/mL>816
Oseltamivir Influenza A (H1N1)Neuraminidase Inhibition0.001 µM>100 µM>100,000

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50 or CC50/IC50).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Plaque Reduction Assay (Influenza A Virus)

This assay is a standard method to determine the titer of infectious virus and to evaluate the efficacy of antiviral compounds.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.

  • Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a diluted influenza A virus suspension for 1 hour at 37°C.

  • Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a medium containing 1.2% Avicel and various concentrations of the test compound or a control drug.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for plaque formation.

  • Plaque Visualization and Counting: The overlay medium is removed, and the cells are fixed with 4% paraformaldehyde and stained with a crystal violet solution. Plaques appear as clear zones against a purple background. The number of plaques is counted for each compound concentration.

  • Data Analysis: The IC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control, is calculated.

Neuraminidase (NA) Inhibition Assay (Influenza A Virus)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase, which is crucial for the release of progeny virions from infected cells.

  • Enzyme Reaction: The assay is performed in a 96-well plate. A standardized amount of influenza A virus neuraminidase is mixed with varying concentrations of the test compound or a known NA inhibitor (e.g., Oseltamivir).

  • Substrate Addition: The fluorescent substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is added to each well.

  • Incubation: The plate is incubated at 37°C for 1 hour. During this time, active neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone.

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence is measured using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the neuraminidase activity, is determined from the fluorescence readings.

Norovirus Replicon Assay

This cell-based assay utilizes a subgenomic replicon of Norovirus that expresses a reporter gene (e.g., luciferase) to measure viral RNA replication.

  • Cell Culture: Human gastric tumor (HGT) cells harboring the Norovirus replicon are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound or a control drug.

  • Incubation: The plates are incubated for 48-72 hours to allow for replicon replication.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of replicon RNA replication.

  • Data Analysis: The EC50 value, the concentration of the compound that reduces luciferase activity by 50%, is calculated. A parallel cytotoxicity assay is performed to determine the CC50 of the compound on the host cells.

Visualizations

General Experimental Workflow for Antiviral Compound Screening

G cluster_in_vitro In Vitro Screening cluster_moa Mechanism of Action Studies cluster_in_vivo In Vivo Evaluation A Compound Library (Pyrrolo[2,1-f]triazine Derivatives) B Primary Screening (e.g., Cell-based assays) A->B C Hit Identification (Active Compounds) B->C D Dose-Response Assays (EC50/IC50 Determination) C->D E Cytotoxicity Assays (CC50 Determination) C->E F Selectivity Index (SI) Calculation D->F E->F G Enzymatic Assays (e.g., RdRp, Neuraminidase) F->G H Resistance Studies F->H I Target Identification G->I J Animal Model Studies (Efficacy & Toxicology) I->J K Pharmacokinetic Studies I->K L Lead Optimization J->L K->L M Preclinical Candidate L->M

Caption: A general workflow for the screening and development of novel antiviral compounds.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

G cluster_virus Viral Replication Complex cluster_drug Mechanism of Inhibition ViralRNA Viral RNA Template RdRp RNA-Dependent RNA Polymerase (RdRp) ViralRNA->RdRp binds NewRNA Nascent Viral RNA RdRp->NewRNA synthesizes ChainTermination Chain Termination RdRp->ChainTermination NTPs Ribonucleoside Triphosphates (NTPs) NTPs->RdRp substrate Compound Pyrrolo[2,1-f]triazine Nucleoside Analog Compound->RdRp inhibits

Caption: Mechanism of action for nucleoside analog inhibitors targeting viral RdRp.

Inhibition of Influenza Neuraminidase

G cluster_virus_release Viral Release cluster_inhibition Mechanism of Inhibition Virus Progeny Virus HostCell Infected Host Cell Virus->HostCell attached via Hemagglutinin to Neuraminidase Neuraminidase (NA) SialicAcid Sialic Acid Receptor SialicAcid->Virus enables release of Neuraminidase->SialicAcid cleaves Inhibition Inhibition of NA Neuraminidase->Inhibition Compound Pyrrolo[2,1-f]triazine Derivative Compound->Neuraminidase binds and inhibits

Caption: Inhibition of influenza virus release by targeting the neuraminidase enzyme.

A Comparative Analysis of GSK2881078 and Other Leading Selective Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective androgen receptor modulator (SARM) GSK2881078 with other prominent SARMs, including Ostarine (MK-2866/Enobosarm), RAD140 (Testolone), S-23, BMS-564929, and Ligandrol (LGD-4033). The analysis is based on available preclinical and clinical data, focusing on performance, mechanism of action, and key experimental findings.

Introduction to Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Unlike traditional anabolic steroids, SARMs aim to produce the anabolic benefits in muscle and bone while minimizing the androgenic side effects in tissues such as the prostate and skin.[1] This tissue selectivity is attributed to the unique conformational change SARMs induce in the AR upon binding, which in turn modulates the interaction with co-regulator proteins in a tissue-specific manner.[2]

Mechanism of Action: The Androgen Receptor Signaling Pathway

The primary mechanism of action for all SARMs involves binding to the androgen receptor. In its inactive state, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon ligand binding, the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator and co-repressor proteins, leading to the transcription of genes involved in anabolic processes.[3]

The tissue selectivity of SARMs is thought to arise from several factors, including their inability to be metabolized into potent androgens like dihydrotestosterone (DHT) by the 5α-reductase enzyme, which is highly expressed in androgenic tissues like the prostate.[1] Additionally, the unique ligand-AR complex formed by each SARM may recruit a distinct set of co-regulator proteins in different tissues, leading to differential gene expression and a favorable anabolic-to-androgenic ratio.[1]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_HSP AR-HSP Complex SARM->AR_HSP Binding AR AR HSP HSP SARM_AR SARM-AR Complex AR_HSP->SARM_AR Dissociation of HSP SARM_AR_dimer SARM-AR Dimer SARM_AR->SARM_AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element SARM_AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Recruitment of Co-activators Coactivators Coactivators Coactivators->ARE Anabolic_Effects Anabolic Effects (Muscle & Bone) Gene_Transcription->Anabolic_Effects

Figure 1: Simplified Androgen Receptor Signaling Pathway for SARMs.

Comparative Quantitative Data

The following tables summarize key quantitative parameters for GSK2881078 and other selected SARMs, providing a basis for comparing their binding affinity, potency, and tissue selectivity.

SARMBinding Affinity (Ki) to Androgen ReceptorReference
GSK2881078 Not explicitly reported in reviewed sources
Ostarine (MK-2866) ~3.8 nM
RAD140 (Testolone) 7 nM
S-23 ~1.7 nM[4][5]
BMS-564929 2.11 nM[6]
Ligandrol (LGD-4033) ~1 nM[7]
Lower Ki values indicate higher binding affinity.
SARMPotency (EC50/ED50)Cell Line/ModelReference
GSK2881078 EC50 = 3.99 nMPC3(AR)2 cells[8]
Ostarine (MK-2866) ED50 = 0.03 mg/day (levator ani)Castrated male rats
RAD140 (Testolone) EC50 = 0.1 nMC2C12 cells
S-23 ED50 = 0.079 mg/day (levator ani)Castrated male rats[4]
BMS-564929 EC50 = 0.44 nMC2C12 cells[6]
Ligandrol (LGD-4033) Not explicitly reported in reviewed sources
EC50 (half maximal effective concentration) and ED50 (half maximal effective dose) are measures of potency.
SARMAnabolic/Androgenic RatioReference
GSK2881078 Not explicitly reported in reviewed sources
Ostarine (MK-2866) Not explicitly reported in reviewed sources
RAD140 (Testolone) 90:1[9]
S-23 Favorable ratio observed in animal studies[5]
BMS-564929 High degree of tissue selectivity reported[9]
Ligandrol (LGD-4033) ~10:1[10]
The anabolic/androgenic ratio is a measure of the desired muscle-building effects versus the unwanted androgenic side effects. A higher ratio is more favorable.

Key Experimental Data and Methodologies

Preclinical Evaluation of Tissue Selectivity: The Hershberger Assay

The Hershberger assay is a standardized in vivo method used to assess the androgenic and anabolic activity of a substance.[11]

Experimental Protocol Outline:

  • Animal Model: Immature, castrated male rats are used as the model. Castration removes the endogenous source of androgens, making the accessory sex organs sensitive to exogenous androgenic compounds.

  • Dosing: The test substance (e.g., GSK2881078) and a reference androgen (e.g., testosterone propionate) are administered daily for a set period, typically 10 days.

  • Endpoint Measurement: At the end of the study, the animals are euthanized, and the weights of specific tissues are measured. The levator ani muscle is used as an indicator of anabolic activity, while the ventral prostate and seminal vesicles are indicators of androgenic activity.

  • Data Analysis: The dose-response relationship for the increase in tissue weights is analyzed to determine the anabolic and androgenic potency of the test substance relative to the reference androgen.

GSK2881078 has been evaluated in a Hershberger assay, demonstrating anabolic responses in androgen-responsive skeletal muscles with reduced anabolic activity in other tissues.[11]

Hershberger Assay Workflow Start Start Castrated_Rats Immature Castrated Male Rats Start->Castrated_Rats Dosing Daily Dosing (10 days) - Test SARM - Reference Androgen - Vehicle Control Castrated_Rats->Dosing Necropsy Necropsy on Day 11 Dosing->Necropsy Tissue_Weighing Weighing of Tissues: - Levator Ani (Anabolic) - Prostate (Androgenic) - Seminal Vesicles (Androgenic) Necropsy->Tissue_Weighing Data_Analysis Dose-Response Analysis Tissue_Weighing->Data_Analysis End End Data_Analysis->End

Figure 2: General Workflow of the Hershberger Assay.

In Vitro Androgen Receptor Binding and Activation Assays

Competitive Binding Assay Protocol Outline:

  • Receptor Source: A source of androgen receptors is prepared, typically from cell lysates (e.g., from prostate cancer cell lines) or using recombinant AR protein.

  • Radioligand: A radiolabeled androgen with high affinity for the AR (e.g., [³H]-mibolerone or [³H]-DHT) is used.

  • Competition: The AR preparation is incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (the SARM).

  • Separation and Detection: The bound and free radioligand are separated, and the amount of bound radioactivity is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki) of the SARM for the AR.

Androgen Receptor Transactivation Assay Protocol Outline:

  • Cell Line: A suitable mammalian cell line (e.g., PC3 or CV-1) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Treatment: The transfected cells are treated with varying concentrations of the SARM.

  • Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

  • Data Analysis: The dose-response curve of reporter gene activation is plotted to determine the potency (EC50) and efficacy (Emax) of the SARM.

Clinical Evaluation of Anabolic Activity

Phase 1b Clinical Trial of GSK2881078:

A randomized, placebo-controlled, dose-escalation study was conducted in healthy older men and postmenopausal women to evaluate the safety, pharmacokinetics, and pharmacodynamics of GSK2881078.[2][12]

Methodology:

  • Participants: Healthy older males and postmenopausal females were enrolled in separate cohorts.

  • Dosing: Participants received GSK2881078 or placebo, with the dose escalating in subsequent cohorts. Dosing was administered twice daily for the first three days, followed by once-daily dosing for up to 53 days.[12]

  • Primary Outcome Measures: Changes in lean body mass were assessed using dual-energy X-ray absorptiometry (DXA) and cross-sectional thigh muscle area by MRI.[12]

  • Safety Monitoring: Included monitoring of adverse events, clinical laboratory tests (including liver function tests), and vital signs.

Key Findings:

  • GSK2881078 produced dose-dependent increases in lean mass compared to placebo.[12]

  • Females demonstrated a greater response at lower doses than males.[12]

  • The most common side effects were transient elevations in alanine aminotransferase (ALT).[12]

Comparative Summary and Concluding Remarks

GSK2881078 demonstrates promising anabolic effects on muscle mass with a favorable safety profile in early clinical trials. When compared to other SARMs, it shows comparable potency in in vitro assays.

  • Binding Affinity and Potency: S-23, Ligandrol, and BMS-564929 exhibit very high binding affinity to the androgen receptor, with Ki values in the low nanomolar range. RAD140 and Ostarine also show strong binding. While a specific Ki for GSK2881078 was not identified in the reviewed literature, its EC50 value of 3.99 nM in a transactivation assay indicates high potency.

  • Tissue Selectivity: RAD140 is reported to have a particularly high anabolic-to-androgenic ratio of 90:1. Ligandrol also demonstrates good tissue selectivity. Preclinical data from the Hershberger assay confirms the tissue-selective nature of GSK2881078.

  • Clinical Development: Ostarine and Ligandrol have been studied in multiple clinical trials for muscle wasting conditions.[10][13] GSK2881078 has also progressed to phase 2 clinical trials.[11] S-23 and BMS-564929 are primarily in the preclinical or early clinical stages of development.

  • Side Effect Profile: A common side effect observed with several SARMs, including GSK2881078, is a transient elevation in liver enzymes.[12] Reductions in HDL cholesterol have also been reported. The long-term safety of these compounds in humans is still under investigation.

References

Cross-Validation of In Vitro and In Vivo Efficacy for Pyrrolo[2,1-f]triazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure in modern medicinal chemistry, yielding potent inhibitors against a range of therapeutic targets, particularly protein kinases implicated in oncology and inflammatory diseases. This guide provides a comparative analysis of preclinical data for select pyrrolo[2,1-f]triazine compounds, focusing on the cross-validation of their in vitro biochemical and cellular activities with their in vivo efficacy in animal models. The objective is to offer a clear, data-driven comparison to aid in the evaluation and progression of this promising class of compounds.

Data Presentation: A Comparative Analysis of Kinase Inhibitors

The following tables summarize the in vitro and in vivo data for representative pyrrolo[2,1-f]triazine compounds targeting key kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Anaplastic Lymphoma Kinase (ALK), and Phosphoinositide 3-kinase delta (PI3Kδ).

Table 1: In Vitro Activity of Pyrrolo[2,1-f]triazine Derivatives

Compound IDTarget KinaseBiochemical IC50 (nM)Cellular AssayCell LineCellular IC50 (nM)Reference
Compound 1 VEGFR-223VEGF-stimulated HUVEC proliferationHUVEC37.4 ± 0.311[1]
Compound 2 VEGFR-266VEGF-stimulated HUVEC proliferationHUVEC-[1]
Compound 8 VEGFR-2 / FGFR-1VEGFR-2: <1.6, FGFR-1: 11VEGF-stimulated HUVEC proliferationHUVEC7[1]
Compound 19 c-Met / VEGFR-2c-Met: 2.3 ± 0.1, VEGFR-2: 5.0 ± 0.5BaF3-TPR-Met proliferationBaF3-TPR-Met0.71 ± 0.16[1]
Compound 21 ALK10 ± 2---[1]
Compound 25 IGF-1R-IGF-1 stimulated cell proliferationIGF-Sal7[1]
Compound 30 PI3Kδ1.9B-cell proliferation-130[2]
BMS-540215 VEGFR-21.1---[3]

Table 2: In Vivo Efficacy of Pyrrolo[2,1-f]triazine Derivatives

Compound IDAnimal ModelTumor Type/Disease ModelDosing RegimenEfficacyReference
Compound 8 Athymic miceL2987 human lung carcinoma xenograftMultiple dosesRobust tumor growth inhibition[1]
Compound 19 SD ratsPharmacokinetic studyOral and IVGood pharmacokinetic profile[1]
Compound 25 MiceTransgenic-derived IGF-Sal tumor model6.25 mg/kgComplete tumor growth inhibition[1]
Compound 30 MiceCollagen-induced arthritis (CIA)-Efficacious[2]
BMS-540215 MiceHuman tumor xenograft models-Robust preclinical in vivo activity[3]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the pyrrolo[2,1-f]triazine compounds discussed.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Cell_Responses Cell Proliferation, Survival, Migration, Angiogenesis Akt->Cell_Responses Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyrrolo[2,1-f]triazine compounds.

ALK_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ALK ALK Receptor (e.g., NPM-ALK fusion) JAK JAK ALK->JAK Activates PI3K PI3K ALK->PI3K Activates Ras Ras ALK->Ras Activates STAT3 STAT3 JAK->STAT3 Cell_Responses Cell Proliferation, Survival, Transformation STAT3->Cell_Responses Akt Akt PI3K->Akt Akt->Cell_Responses MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Cell_Responses Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->ALK

Caption: Key downstream signaling pathways activated by oncogenic ALK and inhibited by pyrrolo[2,1-f]triazine compounds.

PI3Kd_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3 Converts PIP2 PIP2 PIP2->PI3Kd Akt Akt PIP3->Akt BTK BTK PIP3->BTK Cell_Responses B-Cell Proliferation, Survival, Differentiation Akt->Cell_Responses BTK->Cell_Responses Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->PI3Kd Inhibits

Caption: PI3Kδ signaling cascade in B-cells and its inhibition by pyrrolo[2,1-f]triazine compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Recombinant purified kinase (e.g., VEGFR-2, ALK, PI3Kδ)

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT)

    • Test pyrrolo[2,1-f]triazine compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

    • 384-well microplates

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO, and then further dilute in kinase assay buffer. b. Add the diluted compounds to the wells of the microplate. c. Add the kinase and substrate solution to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and add the detection reagent according to the manufacturer's protocol. g. Measure the signal (e.g., luminescence or fluorescence) using a plate reader. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cellular Proliferation Assay (MTT/CCK-8 Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., HUVEC, BaF3-TPR-Met, L2987)

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • Test pyrrolo[2,1-f]triazine compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

    • Solubilization solution (for MTT assay)

    • 96-well cell culture plates

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add the MTT or CCK-8 reagent to each well and incubate for 2-4 hours. d. If using MTT, add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at the appropriate wavelength using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Model (General Protocol)

This model evaluates the antitumor efficacy of a compound in an animal model.

  • Materials and Animals:

    • Immunocompromised mice (e.g., athymic nude or SCID mice)

    • Human tumor cells

    • Test pyrrolo[2,1-f]triazine compound formulated in a suitable vehicle

    • Calipers for tumor measurement

  • Procedure: a. Subcutaneously inject a suspension of human tumor cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer the test compound or vehicle to the mice according to the specified dosing regimen (e.g., daily oral gavage). e. Measure the tumor volume using calipers at regular intervals. f. Monitor the body weight and overall health of the mice throughout the study. g. At the end of the study, euthanize the mice and excise the tumors for further analysis if required. h. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

The data presented in this guide demonstrates the potential of the pyrrolo[2,1-f]triazine scaffold in generating potent and selective kinase inhibitors with promising in vivo activity. The cross-validation between in vitro potency and in vivo efficacy is a critical step in the drug discovery process. For the compounds highlighted, a general correlation can be observed, where potent in vitro inhibition of the target kinase and cellular pathways often translates to significant antitumor or anti-inflammatory effects in preclinical animal models. Researchers are encouraged to utilize this comparative guide as a resource for evaluating the potential of novel pyrrolo[2,1-f]triazine derivatives and for designing further preclinical studies.

References

Benchmarking the safety profile of 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one

Benchmarking the Safety Profile of Pyrrolo[2,1-f][1][2][3]triazine Derivatives

A Comparative Analysis for Researchers and Drug Development Professionals

Disclaimer: Direct safety and toxicology data for 6-Iodopyrrolo[2,1-f]triazin-4(1H)-one are not publicly available. This guide provides a comparative safety assessment based on structurally related compounds containing the pyrrolo[2,1-f][1][2][3]triazine core, which is central to several approved drugs and clinical candidates. The information presented is intended for research and informational purposes and should not be interpreted as a definitive safety profile for 6-Iodopyrrolo[2,1-f]triazin-4(1H)-one.

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of prominent antiviral agents and a diverse array of kinase inhibitors. Its structural resemblance to purine nucleosides allows for interaction with key biological targets. This guide benchmarks the safety profiles of notable compounds featuring this scaffold, including the antiviral drug Remdesivir and the kinase inhibitor Brivanib, alongside other developmental compounds. The objective is to provide a comparative framework for researchers engaged in the development of novel therapeutics based on this versatile chemical entity.

In Vitro Cytotoxicity Assessment

The half-maximal cytotoxic concentration (CC50) and the half-maximal inhibitory concentration (IC50) are crucial metrics for evaluating the therapeutic index of a compound. A higher CC50 value is indicative of lower cytotoxicity. For kinase inhibitors, IC50 values against cancer cell lines indicate anti-proliferative activity.

Compound/Derivative ClassCell Line(s)EndpointResult (µM)Reference
Remdesivir (GS-5734) Various human cell linesCC501.7 to >20[3]
Murine Hepatitis Virus (MHV) infected cellsCC5039[4]
Brivanib (BMS-540215) Endothelial cells (VEGF-stimulated)IC500.04[5]
Endothelial cells (FGF-stimulated)IC500.276[5]
Pyrrolotriazine Kinase Inhibitor (Compound 20) Met kinase expressing cellsIC500.045[6]
2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines Human ovarian cancer (A2780, SKOV3), Prostate cancer (PC3)EC501.1 - 3.2[6]
Thiazole-pyrrolotriazinone hybrid (Compound 6) PI3K expressing cellsIC500.075[7]
Pyrrolo[2,3-d]pyrimidine Derivatives (Compounds 5e, 5h, 5k, 5l) MCF-7, HepG2, MDA-MB-231, HeLaIC5029 - 59[8]

Preclinical and Clinical Safety Observations

This section summarizes key safety findings from preclinical animal studies and human clinical trials for Remdesivir and Brivanib.

CompoundKey Safety FindingsReference
Remdesivir Hepatotoxicity: Transient increases in aminotransferases have been observed in clinical studies.[2] Nephrotoxicity: Dose-dependent kidney injury was noted in animal studies, with some reports of acute kidney injury in patients.[2] Developmental Toxicity: In vitro studies using mouse and human embryoid bodies showed impaired morphogenesis at concentrations of 1–8 μM.[9][2][9]
Brivanib General Tolerability: Demonstrated a manageable toxicity profile in Phase I studies, with most adverse effects being mild. The maximum tolerated dose was established at 800 mg/day.[2][10] Common Adverse Events (Grade 3/4): Hypertension, fatigue, hyponatremia, and decreased appetite were among the most frequent severe adverse events.[11] Comparison with Sorafenib: A Phase III trial indicated that Brivanib was less well-tolerated than sorafenib, with higher rates of discontinuation due to adverse events.[12][2][10][11][12]

Metabolic Stability

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, including its half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing this parameter.

Compound/Derivative ClassIn Vitro SystemFindingReference
Remdesivir Human PlasmaUnstable, with a short half-life.[13][14] Rapidly metabolized.[15][13][14][15]
Remdesivir (as oral lipid prodrug) Human PlasmaStable for at least 24 hours at 37°C.[13][13]
Pyrrolotriazine VEGFR-2 Inhibitors (Compounds 4 & 5) Not specifiedLow rates of glucuronidation, suggesting higher metabolic stability.[6]
Pyrrolotriazine Kinase Inhibitor (Compound 8) Not specifiedShowed good in vitro metabolic stability.[6]
Pyrrolotriazine Met Kinase Inhibitor (Compound 20) Mouse liver microsomesAcceptable stability.[6]
5H-pyrrolo[2,3-b]pyrazine FGFR Inhibitor (Compound 13) Human liver microsomesExcellent metabolic stability with a low clearance ratio.[16]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key safety assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50/IC50 value.

In Vitro Genotoxicity Assay (Ames Test)

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Selection: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 fraction).

  • Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (if used).

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with a metabolically active system, such as liver microsomes or hepatocytes.

  • System Preparation: Prepare a reaction mixture containing liver microsomes or hepatocytes, a buffered solution, and the test compound at a known concentration.

  • Initiation of Reaction: For microsomal assays, add an NADPH-regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable solvent (e.g., cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizing Experimental Workflows and Pathways

General Workflow for In Vitro Safety Profiling

Gcluster_startCompound Synthesis & Characterizationcluster_assaysIn Vitro Safety Assessmentcluster_dataData Analysis & Interpretationcluster_endSafety Profile & Decision MakingstartTest Compound(6-Iodopyrrolo[2,1-F]triazin-4(1H)-one)cytotoxicityCytotoxicity Assays(e.g., MTT, XTT)start->cytotoxicitygenotoxicityGenotoxicity Assays(e.g., Ames, Micronucleus)start->genotoxicitymetabolic_stabilityMetabolic Stability(Microsomes, Hepatocytes)start->metabolic_stabilitycc50_ic50Determine CC50 / IC50cytotoxicity->cc50_ic50mutagenicityAssess Mutagenic Potentialgenotoxicity->mutagenicitypk_profilePredict In VivoPharmacokineticsmetabolic_stability->pk_profilesafety_profileEstablish PreliminarySafety Profilecc50_ic50->safety_profilemutagenicity->safety_profilepk_profile->safety_profilego_nogoGo/No-Go Decision forFurther Developmentsafety_profile->go_nogo

Caption: A generalized workflow for the in vitro safety assessment of a novel chemical entity.

Remdesivir Bioactivation Pathway

Gcluster_prodrugExtracellularcluster_cellIntracellularcluster_targetViral TargetremdesivirRemdesivir(Prodrug)intermediateAlanine Metabolite+ GS-441524remdesivir->intermediateEsterasesmonophosphateGS-441524Monophosphateintermediate->monophosphateKinasestriphosphateGS-441524Triphosphate (Active)monophosphate->triphosphateKinasesrdrpViral RNA-dependentRNA Polymerase (RdRp)triphosphate->rdrpinhibitionInhibition of ViralRNA Synthesisrdrp->inhibition

Caption: The intracellular metabolic activation pathway of the antiviral prodrug Remdesivir.

References

Independent Verification and Comparative Analysis of Synthetic Routes to 7-Iodopyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for 7-Iodopyrrolo[2,1-f]triazin-4-amine, a critical intermediate in the synthesis of antiviral agents such as Remdesivir.[1][2][3] The information presented herein is collated from peer-reviewed literature and patents to facilitate informed decisions in process development and scale-up operations.

Introduction

7-Iodopyrrolo[2,1-f]triazin-4-amine is a heterocyclic organic compound that has garnered significant attention as a key building block in the preparation of antiviral drugs.[3] Its structure is fundamental to the efficacy of nucleoside analogs like Remdesivir, which has been utilized in the treatment of viral infections.[1][2] The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide outlines and compares various reported synthetic routes, providing available quantitative data and detailed experimental protocols.

Comparative Analysis of Synthetic Routes

Several synthetic strategies for 7-Iodopyrrolo[2,1-f]triazin-4-amine have been reported, starting from different precursors. The following table summarizes the key aspects of these routes based on available data.

Starting Material(s)Key ReactionsReported YieldNotes
4-Aminopyrrolo[2,1-f][1][4][5]triazineDirect Iodination with N-iodosuccinimide (NIS)47%[5]A direct and potentially efficient method for late-stage functionalization.
2,5-dimethoxytetrahydrofuran and acethydrazideSubstitution, cyanation, deacetylation, cyclization, iodinationNot explicitly stated in snippetsA multi-step synthesis starting from readily available and inexpensive materials.[1]
PhthalimideSubstitution, cyclization, bromination, cyano substitution, hydrazinolysis, heterocyclic ring synthesis, iodinationHigh yield (not quantified in snippets)Described as a method with short reaction times and suitable for industrial production.[1]
7-bromopyrrolo[2,1-f][1][4][5]triazine-4-amineHalogen exchangeNot explicitly stated in snippetsThis precursor is used in one of the synthetic routes for Remdesivir.[4]

Experimental Protocols

Route 1: Direct Iodination of 4-Aminopyrrolo[2,1-f][1][4][5]triazine

This method involves the direct electrophilic iodination of the pyrrolo[2,1-f][1][4][5]triazine core.

Procedure: As described in the literature, 4-Aminopyrrolo[2,1-f][1][4][5]triazine is reacted with N-iodosuccinimide (NIS) in dimethylformamide (DMF) to yield 7-Iodopyrrolo[2,1-f]triazin-4-amine.[5] The reaction provides the iodinated product in a 47% yield.[5]

Detailed Steps (based on general procedures):

  • To a solution of 4-Aminopyrrolo[2,1-f][1][4][5]triazine in anhydrous DMF, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-Iodopyrrolo[2,1-f]triazin-4-amine.

Route 2: Synthesis from 2,5-Dimethoxytetrahydrofuran and Acethydrazide

This route builds the heterocyclic core from acyclic precursors.

General Procedure: The synthesis involves a sequence of reactions starting with 2,5-dimethoxytetrahydrofuran and acethydrazide, proceeding through substitution, cyanation, deacetylation, and cyclization, followed by a final iodination step to yield the target compound.[1]

Route 3: Synthesis from Phthalimide

This approach utilizes phthalimide as a starting material to construct the pyrrole ring, which is then elaborated to the final product.

General Procedure: The synthesis involves a series of transformations including substitution, cyclization, bromination, cyano substitution, hydrazinolysis, heterocyclic ring formation, and a concluding iodination step.[1] This method is reported to be high-yielding and suitable for large-scale production.[1]

Visualizing the Process and Application

To better understand the synthesis and potential biological context of 7-Iodopyrrolo[2,1-f]triazin-4-amine, the following diagrams are provided.

G cluster_synthesis General Synthetic Workflow Starting Materials Starting Materials Pyrrolo[2,1-f]triazine Core Formation Pyrrolo[2,1-f]triazine Core Formation Starting Materials->Pyrrolo[2,1-f]triazine Core Formation 4-Aminopyrrolo[2,1-f][1,2,4]triazine 4-Aminopyrrolo[2,1-f][1,2,4]triazine Pyrrolo[2,1-f]triazine Core Formation->4-Aminopyrrolo[2,1-f][1,2,4]triazine Iodination Iodination 4-Aminopyrrolo[2,1-f][1,2,4]triazine->Iodination 7-Iodopyrrolo[2,1-f]triazin-4-amine 7-Iodopyrrolo[2,1-f]triazin-4-amine Iodination->7-Iodopyrrolo[2,1-f]triazin-4-amine G cluster_pathway Hypothetical Antiviral Signaling Pathway Inhibition Viral RNA Polymerase Viral RNA Polymerase Chain Termination Chain Termination Viral RNA Polymerase->Chain Termination incorporation of analog Viral Replication Viral Replication Viral RNA Polymerase->Viral Replication Remdesivir (from Intermediate) Remdesivir (from Intermediate) Remdesivir (from Intermediate)->Viral RNA Polymerase Inhibition Inhibition Inhibition->Viral Replication

References

Evaluating the selectivity of pyrrolo[2,1-f]triazine kinase inhibitors against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the selectivity of pyrrolo[2,1-f]triazine kinase inhibitors against a panel of kinases. The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent and selective kinase inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals interested in the rational design and evaluation of this class of inhibitors.

Introduction to Pyrrolo[2,1-f]triazine Kinase Inhibitors

The pyrrolo[2,1-f]triazine core is a key pharmacophore found in a variety of kinase inhibitors targeting a range of kinases implicated in cancer and other diseases.[1] Notable examples include inhibitors of Adaptor-Associated Kinase 1 (AAK1), Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and others. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.

Comparative Selectivity of Pyrrolo[2,1-f]triazine Inhibitors

To illustrate the selectivity profile of this class of compounds, we present data for two exemplary inhibitors: BMS-540215, the active metabolite of the VEGFR/FGFR inhibitor Brivanib (BMS-582664), and a series of AAK1 inhibitors.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro inhibitory activity (IC50) of BMS-540215 against a panel of selected kinases.

Kinase TargetBMS-540215 IC50 (nM)Reference
VEGFR-225[Brivanib alaninate (BMS-582664)
VEGFR-1380--INVALID-LINK--
VEGFR-310--INVALID-LINK--
FGFR-1148--INVALID-LINK--
FGFR-2125--INVALID-LINK--
FGFR-368--INVALID-LINK--
PDGFRβ>1900[Brivanib alaninate (BMS-582664)
EGFR>1900[Brivanib alaninate (BMS-582664)
LCK>1900[Brivanib alaninate (BMS-582664)
PKCα>1900[Brivanib alaninate (BMS-582664)
JAK-3>1900[Brivanib alaninate (BMS-582664)

In a broader screening effort, a series of pyrrolo[2,1-f]triazine-based AAK1 inhibitors were evaluated against a panel of 351 kinases. These compounds demonstrated modest selectivity, inhibiting 6–11% of the kinases tested. Notably, besides AAK1, several other kinases were identified as off-target hits, including BIKE, GPRK4, MSSK1, PIP5K2B, PKCD, RIOK1, and RIOK3.[2]

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro kinase inhibitory activity of a compound using a radiometric assay.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a peptide or protein substrate is measured.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test compound (e.g., pyrrolo[2,1-f]triazine inhibitor) dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³³P]ATP

  • ATP

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup: In each well of a 96-well plate, combine the kinase, substrate, and kinase reaction buffer.

  • Initiation of Reaction: Add the test compound or DMSO (for control) to the wells. Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Termination and Washing: Stop the reaction by adding a solution such as phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the filter plate, add a scintillant to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

Visualizing the signaling pathways targeted by these inhibitors and the experimental workflow is crucial for understanding their mechanism of action and the process of their evaluation.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis inhibitor Pyrrolo[2,1-f]triazine Inhibitor Synthesis screening High-Throughput Screening inhibitor->screening kinase_panel Kinase Panel Selection kinase_panel->screening ic50 IC50 Determination (Dose-Response) screening->ic50 selectivity Selectivity Profiling ic50->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar

Experimental workflow for evaluating kinase inhibitor selectivity.

vegfr_fgfr_signaling cluster_vegfr VEGFR Signaling cluster_fgfr FGFR Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg1 PLCγ VEGFR2->PLCg1 PKC PKC PLCg1->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_V Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation_V FGF FGF FGFR1 FGFR-1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 Grb2_Sos Grb2/SOS FRS2->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf_F Raf Ras->Raf_F MEK_F MEK Raf_F->MEK_F ERK_F ERK MEK_F->ERK_F Proliferation_F Cell Proliferation, Differentiation, Angiogenesis ERK_F->Proliferation_F inhibitor BMS-540215 (Pyrrolo[2,1-f]triazine) inhibitor->VEGFR2 Inhibits inhibitor->FGFR1 Inhibits

Simplified VEGFR and FGFR signaling pathways targeted by BMS-540215.

aak1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Transmembrane Receptor cargo Cargo receptor->cargo AP2 AP2 Complex cargo->AP2 clathrin Clathrin AP2->clathrin coated_pit Clathrin-Coated Pit AP2->coated_pit clathrin->coated_pit aak1 AAK1 aak1->AP2 Phosphorylates μ2 subunit endocytosis Endocytosis coated_pit->endocytosis inhibitor AAK1 Inhibitor (Pyrrolo[2,1-f]triazine) inhibitor->aak1 Inhibits

Role of AAK1 in clathrin-mediated endocytosis.

References

Comparative Docking Analysis of Pyrrolo[2,1-f]triazine Analogs as Viral Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction mechanisms of novel pyrrolo[2,1-f]triazine derivatives with key viral polymerase targets, offering insights for the rational design of potent antiviral agents.

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several successful therapeutic agents, including the broad-spectrum antiviral drug remdesivir.[3][4] This unique heterocyclic system is a key pharmacophore in the development of inhibitors targeting viral replication machinery, particularly the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the life cycle of many RNA viruses.[4] Recent research has focused on synthesizing and evaluating various analogs of this scaffold to explore their structure-activity relationships (SAR) and optimize their inhibitory potential against viral polymerases from pathogens like influenza virus and norovirus.[2][4]

This guide provides a comparative analysis of docking studies performed on a series of 2,4-disubstituted pyrrolo[2,1-f]triazine analogs against key components of the influenza A virus polymerase complex. The data presented herein, summarized from recent publications, highlights the differential binding affinities and interaction patterns of these compounds, offering a basis for further drug development efforts.

Comparative Docking Performance

Molecular docking simulations have been instrumental in elucidating the potential binding modes and affinities of novel pyrrolo[2,1-f]triazine derivatives. The following table summarizes the docking scores of representative analogs against essential proteins of the influenza A/Puerto Rico/8/34 (H1N1) virus, including the PB2 subunit of the RNA-dependent RNA polymerase, hemagglutinin, and endonuclease. Lower docking scores typically indicate a higher predicted binding affinity.

Compound IDSubstituent (R1)Substituent (R2)Docking Score (kcal/mol) vs. PB2 of RdRpDocking Score (kcal/mol) vs. HemagglutininDocking Score (kcal/mol) vs. EndonucleaseIn Vitro Activity (IC50, µg/mL)
14a PhenylPhenyl-8.5-9.4-8.4>100
14b Phenyl4-Bromophenyl-8.4-9.6-8.4100
14c Phenyl4-Chlorophenyl-8.4-9.7-8.4100
14d Phenyl4-Methylphenyl-8.9-9.8-8.7>100
16f p-Tolyl4-Methoxyphenyl-9.2-10.1-9.04
16h 4-Fluorophenyl4-Methoxyphenyl-9.1-9.9-9.06
Riamilovir (Reference Drug)(Reference Drug)-6.6-6.3-6.311

Data synthesized from studies on 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines.[1][2]

The analysis indicates that derivatives with a 4-methoxyphenyl group at the R2 position (16f, 16h) exhibit superior docking scores against the PB2 subunit of the viral polymerase compared to the reference drug Riamilovir.[2] Notably, compound 16f , featuring a p-tolyl group at R1 and a 4-methoxyphenyl group at R2, demonstrated the best antiviral activity in vitro (IC50 of 4 µg/mL), suggesting a correlation between predicted binding affinity and biological function.[2]

Experimental Protocols

The following provides a generalized methodology for the molecular docking studies cited, based on common practices in the field.

1. Target Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structures of the target viral proteins (e.g., hemagglutinin, endonuclease, PB2 protein of RNA-dependent RNA polymerase) were obtained from the RCSB Protein Data Bank.[1] For instance, PDB IDs such as 6WCR (hemagglutinin), 4YYL (endonuclease), and 5JUN (PB2 protein) have been utilized.[1]

  • Protein Preparation: The protein structures were prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges using computational tools like AutoDockTools.

  • Ligand Structure: The 2D structures of the pyrrolo[2,1-f]triazine analogs were sketched using chemical drawing software and then converted to 3D structures. Energy minimization of the ligands was performed using appropriate force fields (e.g., MMFF94).

2. Molecular Docking Simulation:

  • Software: AutoDock Vina was commonly employed for the docking calculations.

  • Grid Box Definition: A grid box was defined around the active site of the target protein to encompass the binding pocket. The grid dimensions were set to include all critical active site residues.

  • Docking Parameters: The Lamarckian genetic algorithm was typically used for the conformational search. The number of genetic algorithm runs, population size, and energy evaluations were set to ensure a comprehensive search of the conformational space.

  • Pose Selection and Analysis: The resulting docked conformations (poses) were ranked based on their calculated binding energies (docking scores). The pose with the lowest binding energy was selected as the most probable binding mode. Interactions such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues were analyzed using visualization software like PyMOL or Discovery Studio.

Visualizing the Docking Workflow

The following diagrams illustrate the logical flow of a typical comparative docking study and the signaling pathway context.

G cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage PDB Select Target Protein (e.g., Viral Polymerase from PDB) Grid Define Active Site Grid Box PDB->Grid Ligands Design & Prepare Ligand Library (Pyrrolotriazine Analogs) Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligands->Docking Scoring Calculate & Rank Docking Scores Docking->Scoring Grid->Docking Analysis Analyze Binding Modes & Interactions Scoring->Analysis Comparison Compare Analogs & Identify Lead Compounds Analysis->Comparison

Caption: Workflow for a comparative molecular docking study.

G Virus RNA Virus HostCell Host Cell Virus->HostCell Infection Replication Viral RNA Replication & Transcription HostCell->Replication RdRp RNA-dependent RNA Polymerase (RdRp) Replication->RdRp Mediated by RdRp->Replication Inhibitor Pyrrolo[2,1-f]triazine Analog Inhibitor->RdRp Block Inhibition Block->Replication

Caption: Inhibition of viral replication by targeting RdRp.

References

Pyrrolo[2,1-f]triazine-Based Therapies: A Comparative Guide to Long-Term Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent therapies targeting a range of diseases, from cancer to viral infections. This guide provides an objective comparison of the long-term efficacy and safety of two prominent drugs based on this scaffold, Avapritinib and Remdesivir, against relevant therapeutic alternatives. All quantitative data is supported by experimental evidence from clinical trials.

Section 1: Kinase Inhibition for Oncological Indications - Avapritinib vs. Standard of Care in GIST

Avapritinib is a potent and selective inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases. It has demonstrated significant efficacy in the treatment of gastrointestinal stromal tumors (GIST), particularly in patients with PDGFRA exon 18 mutations, including the D842V mutation, which confers resistance to other approved therapies.[1]

Mechanism of Action: Avapritinib

Avapritinib is a Type I kinase inhibitor that binds to the active conformation of the KIT and PDGFRA kinase domains. This binding prevents ATP from accessing the kinase's active site, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2] By blocking these pathways, avapritinib induces apoptosis in cancer cells harboring activating mutations in KIT or PDGFRA.

View Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT/PDGFRA KIT/PDGFRA PI3K PI3K KIT/PDGFRA->PI3K Activates RAS RAS KIT/PDGFRA->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Avapritinib Avapritinib Avapritinib->KIT/PDGFRA Inhibits cluster_cell Host Cell Remdesivir_prodrug Remdesivir (Prodrug) Remdesivir_active Remdesivir-TP (Active) Remdesivir_prodrug->Remdesivir_active Metabolism Viral_RNA Viral_RNA Remdesivir_active->Viral_RNA Incorporates & Causes Chain Termination RdRp RNA-dependent RNA Polymerase Remdesivir_active->RdRp Competes with ATP Replication_Blocked Viral Replication Blocked Viral_RNA->Replication_Blocked RdRp->Viral_RNA Synthesizes

Caption: Remdesivir inhibits viral RNA replication.

Long-Term Efficacy Comparison

The following table compares the efficacy of remdesivir with other antiviral treatments for COVID-19.

TherapyPatient PopulationPrimary Efficacy EndpointKey FindingClinical Trial
Remdesivir Hospitalized adults with COVID-19Time to recoveryMedian recovery time of 10 days vs. 15 days with placeboACTT-1 [3]
Paxlovid (Nirmatrelvir/Ritonavir) High-risk, non-hospitalized adults with mild to moderate COVID-19COVID-19-related hospitalization or death89% reduction in risk compared to placeboEPIC-HR [4]
Molnupiravir High-risk, non-hospitalized adults with mild to moderate COVID-19Hospitalization or death30% reduction in risk compared to placeboMOVe-OUT
Dexamethasone Hospitalized patients with severe COVID-19 requiring oxygen28-day mortalityReduced mortality in patients on mechanical ventilation or oxygenRECOVERY

A meta-analysis of 10 studies with 5766 patients showed no significant difference in mortality between remdesivir and molnupiravir. [5]Another study suggested that hospitalized patients treated with Paxlovid had a lower risk of death compared to those treated with remdesivir alone or in combination. [6]

Long-Term Safety Profile
TherapyCommon Adverse EventsSerious Adverse Events
Remdesivir Nausea, elevated liver enzymesHypersensitivity reactions
Paxlovid (Nirmatrelvir/Ritonavir) Dysgeusia (altered taste), diarrhea, hypertension, myalgiaNumerous drug-drug interactions
Molnupiravir Diarrhea, nausea, dizzinessPotential for bone and cartilage toxicity (not authorized for patients <18 years) [7]
Dexamethasone Hyperglycemia, insomnia, mood changesImmunosuppression, adrenal suppression

A meta-analysis indicated a lower incidence of adverse events in patients treated with remdesivir compared to molnupiravir. [5]

Section 3: Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in this guide.

Biochemical Kinase Inhibition Assay

This assay is used to determine the potency of a compound (e.g., avapritinib) in inhibiting a specific kinase (e.g., KIT or PDGFRA).

View Experimental Workflow

Start Start Prepare_Reagents Prepare kinase, substrate, ATP, and inhibitor dilutions Start->Prepare_Reagents Incubate Incubate kinase, substrate, and inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add ATP to start the reaction Incubate->Initiate_Reaction Stop_Reaction Stop reaction and measure signal Initiate_Reaction->Stop_Reaction Analyze Calculate IC50 Stop_Reaction->Analyze End End Analyze->End

Caption: Workflow for a biochemical kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., avapritinib) in a suitable buffer. Prepare solutions of the target kinase, a specific peptide substrate, and ATP.

  • Assay Plate Setup: Add the diluted test compound to the wells of a microplate.

  • Kinase Reaction: Add the kinase and substrate to the wells and incubate to allow for compound binding.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that measures either the amount of phosphorylated substrate or the amount of ATP consumed (e.g., using a luminescence-based assay). [8]7. Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell-Based Kinase Activity Assay

This assay assesses the effect of a compound on kinase activity within a cellular context.

Protocol:

  • Cell Culture: Culture cells that express the target kinase.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Cell Lysis: After a defined incubation period, lyse the cells to release the cellular components.

  • Detection of Phosphorylation: Measure the phosphorylation of the target kinase or its downstream substrates using techniques such as Western blotting or ELISA with phospho-specific antibodies.

  • Data Analysis: Quantify the levels of phosphorylation and determine the concentration of the compound that inhibits phosphorylation by 50% (IC50).

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay measures the ability of a compound (e.g., remdesivir) to inhibit the activity of the viral RdRp. [9]

View Experimental Workflow

Start Start Prepare_Components Prepare RdRp enzyme, RNA template/primer, NTPs, and inhibitor Start->Prepare_Components Incubate_Components Incubate RdRp, template/primer, and inhibitor Prepare_Components->Incubate_Components Start_Reaction Add NTPs to initiate RNA synthesis Incubate_Components->Start_Reaction Stop_and_Detect Stop reaction and detect RNA product Start_Reaction->Stop_and_Detect Calculate_Inhibition Calculate IC50 Stop_and_Detect->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for an RdRp inhibition assay.

Protocol:

  • Component Preparation: Prepare solutions of purified viral RdRp enzyme, an RNA template and primer, ribonucleoside triphosphates (NTPs), and serial dilutions of the test compound (e.g., the active triphosphate form of remdesivir).

  • Reaction Setup: In a reaction vessel, combine the RdRp enzyme, RNA template/primer, and the test compound.

  • Initiation of RNA Synthesis: Start the reaction by adding the NTPs.

  • Incubation: Allow the reaction to proceed at an optimal temperature for a specific duration.

  • Detection of RNA Product: Stop the reaction and quantify the amount of newly synthesized RNA. This can be done using various methods, such as incorporating a labeled nucleotide and measuring its signal or using a fluorescent dye that binds to double-stranded RNA. [10]6. Data Analysis: Determine the concentration of the inhibitor that reduces RdRp activity by 50% (IC50).

Conclusion

Pyrrolo[2,1-f]triazine-based therapies have demonstrated significant clinical success, with avapritinib and remdesivir representing key examples in oncology and virology, respectively. Avapritinib offers a crucial therapeutic option for GIST patients with specific mutations that are resistant to standard treatments. Remdesivir has played a role in the management of hospitalized COVID-19 patients, although its efficacy relative to newer oral antivirals is a subject of ongoing evaluation. The continued exploration of the pyrrolo[2,1-f]triazine scaffold holds promise for the development of novel and effective therapies for a variety of diseases. This guide provides a framework for researchers and drug development professionals to assess the long-term performance of these therapies and to inform the design of future clinical investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Iodopyrrolo[2,1-F]triazin-4(1H)-one: A Procedural Guide

Navigating the Safe Disposal of 6-Iodopyrrolo[2,1-F][1][2][3]triazin-4(1H)-one: A Procedural Guide

For Immediate Reference: Proper Disposal of 6-Iodopyrrolo[2,1-F][1][2][3]triazin-4(1H)-one, a halogenated organic compound, necessitates stringent adherence to hazardous waste protocols. Segregation from non-halogenated waste is critical, followed by disposal through licensed hazardous waste incineration. This guide provides detailed operational steps to ensure safety and compliance in research and development settings.

Researchers and drug development professionals handling 6-Iodopyrrolo[2,1-F][1][2][3]triazin-4(1H)-one must recognize it as a halogenated organic compound due to the presence of iodine.[2] This classification dictates specific disposal pathways to mitigate environmental impact and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, established procedures for halogenated organic waste provide a robust framework for its management.

Core Principles of Halogenated Waste Disposal

The fundamental principle for managing halogenated organic compounds is segregation. These compounds should never be mixed with non-halogenated organic waste.[3] The primary reason for this separation is the difference in disposal cost and methodology; halogenated waste incineration is more expensive and requires specialized facilities equipped to handle the corrosive and toxic byproducts, such as hydrogen halides.[4]

Incompatible materials must also be kept separate to avoid dangerous chemical reactions. Halogenated waste should not be mixed with acids, bases, strong oxidizing agents, or heavy metals.[3][4]

Personal Protective Equipment (PPE)

Before handling 6-Iodopyrrolo[2,1-F][1][2][3]triazin-4(1H)-one, personnel must be equipped with appropriate PPE. While specific requirements would be detailed in an SDS, general best practices for handling potentially hazardous organic compounds include:

PPE ComponentSpecification
Gloves Chemically resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or chemical goggles
Body Covering Laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood.
Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label 6-Iodopyrrolo[2,1-F][1][2][3]triazin-4(1H)-one and any materials contaminated with it as "Halogenated Organic Waste."

  • This includes pure compound, solutions, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.

  • Maintain separate waste streams for halogenated and non-halogenated organic compounds.[2][3]

2. Waste Collection:

  • Utilize a designated, leak-proof, and chemically compatible container for halogenated waste.[5] This container should be clearly labeled "Halogenated Organic Waste" and list all constituents.[5]

  • Keep the waste container securely closed when not in use.[5]

  • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits).

  • Carefully collect the absorbent material and place it in the designated halogenated waste container.[5]

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as halogenated waste.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

4. Final Disposal:

  • Arrange for the collection of the halogenated waste container by your institution's licensed hazardous waste disposal service.

  • The primary disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases produced during combustion.[1][2]

  • Never dispose of 6-Iodopyrrolo[2,1-F][1][2][3]triazin-4(1H)-one down the drain or in regular trash.[5]

Visualizing the Disposal Workflow

To further clarify the procedural flow for the safe disposal of 6-Iodopyrrolo[2,1-F][1][2][3]triazin-4(1H)-one, the following diagram outlines the key decision points and actions.

cluster_0Phase 1: Handling and Generationcluster_1Phase 2: Segregation and Collectioncluster_2Phase 3: Spill and Final DisposalAStart: Handling 6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-oneBWear Appropriate PPEA->BCGenerate Waste(e.g., unused compound, contaminated items)B->CDIs the waste halogenated?C->DEYES: Place in Labeled'Halogenated Waste' ContainerD->EContains IodineFNO: Place in 'Non-HalogenatedWaste' ContainerD->FNo HalogensGStore container in a designated,ventilated, and contained areaE->GHSpill Occurs?G->HIYES: Follow SpillManagement ProtocolH->IAccidentJNO: Proceed to DisposalH->JRoutineKContact EHS forHazardous Waste PickupI->KJ->KLDocument Waste for ManifestK->LMEnd: Incineration byLicensed FacilityL->M

Caption: Disposal workflow for 6-Iodopyrrolo[2,1-F][1][2][3]triazin-4(1H)-one.

Disclaimer: This document provides guidance based on general principles for handling halogenated organic compounds. In the absence of a specific Safety Data Sheet (SDS) for 6-Iodopyrrolo[2,1-F][1][2][3]triazin-4(1H)-one, users should consult with their institution's Environmental Health and Safety (EHS) department to conduct a thorough risk assessment and ensure compliance with all applicable local, state, and federal regulations.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.